molecular formula C8H5ClFN B1592884 6-Chloro-4-fluoro-1H-indole CAS No. 885520-88-7

6-Chloro-4-fluoro-1H-indole

Cat. No.: B1592884
CAS No.: 885520-88-7
M. Wt: 169.58 g/mol
InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUAWQLKXCWJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646242
Record name 6-Chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-88-7
Record name 6-Chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the indole scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. The narrative integrates theoretical principles with practical experimental considerations, reflecting a commitment to scientific integrity and actionable insights.

Molecular Identity and Structure

The unique arrangement of atoms in this compound dictates its fundamental chemical and physical behaviors. Understanding its structure is the first step in predicting its reactivity and potential applications.

  • Chemical Name: this compound

  • CAS Number: 885520-88-7[1][2][3][4][5]

  • Molecular Formula: C₈H₅ClFN[1][3][6][7]

  • Molecular Weight: 169.58 g/mol [1][6]

  • SMILES: FC1=CC(Cl)=CC2=C1C=CN2[3][8][9]

  • InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N[6]

The indole core is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring. The electronic nature of the indole ring system, coupled with the electron-withdrawing effects of the chlorine and fluorine atoms at positions 6 and 4 respectively, creates a molecule with distinct electronic and steric properties that are critical for its interaction with biological systems and its utility in organic synthesis.

Physicochemical Properties: A Tabulated Summary

Quantitative data provides a clear and concise understanding of a compound's behavior. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, other parameters are predicted or inferred from related structures due to a lack of published experimental data for this specific isomer.

PropertyValueSource/Comment
Physical State Solid[6]
Boiling Point 289.5 ± 20.0 °C at 760 mmHg[1]
Purity Typically ≥97%[1][3][8]

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are often proprietary, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons directly attached to the halogen atoms would exhibit characteristic chemical shifts.

  • ¹⁹F NMR: This technique is essential for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

  • Expected Molecular Ion Peak: For this compound (C₈H₅ClFN), the mass spectrum should show a molecular ion peak (M⁺) at m/z 169.58. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

  • C-H aromatic stretching: Peaks typically found around 3000-3100 cm⁻¹.

  • C=C aromatic stretching: Absorptions in the 1400-1600 cm⁻¹ region.

  • C-F and C-Cl stretching: These would appear in the fingerprint region, typically below 1400 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for determining key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Step-by-Step Protocol for Solubility Determination
  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.

  • Sample Addition: A known mass of this compound is added to a known volume of each solvent.

  • Equilibration: The mixtures are agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined, typically by UV-Vis spectroscopy or HPLC.

Reactivity and Stability

The reactivity of this compound is governed by the indole nucleus and the influence of the halogen substituents.

  • Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the halogens may deactivate the ring towards this type of reaction compared to unsubstituted indole.

  • N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

  • Stability: Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Stability studies under various conditions (e.g., temperature, pH, light exposure) are crucial for drug development.

Biological and Toxicological Considerations

While specific biological activity data for this compound is not widely published, the indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds.

  • Potential Applications: Derivatives of indole are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[11][12] The introduction of chloro and fluoro groups can enhance these activities or modulate the pharmacokinetic profile of the molecule.[13]

  • Toxicology: No specific toxicological data for this compound is readily available. However, as with any novel chemical entity, it should be handled with appropriate safety precautions. General toxicological profiles of fluoro-organic compounds suggest that their biological effects can be highly structure-dependent.[14]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, analytical characterization, and potential reactivity. While there are gaps in the publicly available experimental data for this specific isomer, the information presented herein, drawn from reliable sources and established chemical principles, serves as a critical resource for researchers. The experimental protocols and theoretical considerations outlined are intended to empower scientists to confidently work with and further investigate this promising molecule.

References

6-Chloro-4-fluoro-1H-indole chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Chloro-4-fluoro-1H-indole

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound (CAS: 885520-87-7), a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The indole scaffold is a privileged structure in pharmacology, and the strategic placement of halogen atoms like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] This document moves beyond a simple recitation of techniques, offering a logical framework grounded in spectroscopic principles and field-proven insights for researchers and drug development professionals.

Our approach is built on a foundation of orthogonal analytical techniques, where each method provides a unique piece of the structural puzzle. The data from these independent experiments are then synthesized to build an unambiguous and self-validated structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. The molecular formula for this compound is C₈H₅ClFN.[6][7]

Elemental Analysis: While modern mass spectrometry often provides high-resolution mass data sufficient to determine the elemental composition, classical elemental analysis (CHN analysis) serves as a fundamental, independent verification of the mass percentages of Carbon, Hydrogen, and Nitrogen.

Degree of Unsaturation (DoU): The DoU is a critical first calculation that reveals the total number of rings and/or multiple bonds in the molecule.

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • For C₈H₅ClFN: DoU = 8 + 1 - (5/2) - (2/2) + (1/2) = 9 - 2.5 - 1 + 0.5 = 6

A DoU of 6 is consistent with the proposed indole structure, which contains a fused bicyclic system (2 rings) and four double bonds (4 π-bonds), totaling 6 degrees of unsaturation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, reveals the molecule's constituent pieces. It is the first spectroscopic experiment performed to confirm the mass of the synthesized or isolated compound.

Causality of Experimental Choice: We employ high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), to obtain a highly accurate mass measurement. This accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. The key diagnostic feature for this molecule is the isotopic pattern of chlorine.

Expected Results: The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+2 peak with an intensity ratio of approximately 3:1.[8][9][10] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/z (Monoisotopic)Isotope PeakCalculated m/zExpected Ratio
[M+H]⁺C₈H₆ClFN⁺170.0171[M]⁺170.0171~3
[M+2]⁺172.0141~1

Experimental Protocol: High-Resolution LC-MS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive Electrospray Ionization (ESI+) mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Analysis: Extract the ion chromatogram for the target mass. Analyze the mass spectrum of the corresponding peak to confirm the accurate mass of the parent ion and the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample (~1 mg/mL in MeOH) LC Inject into LC-HRMS (ESI+ Mode) Prep->LC MS Full Scan Acquisition (m/z 50-500) LC->MS Extract Extract Ion Chromatogram for m/z 170.0171 MS->Extract Analyze Analyze Mass Spectrum Extract->Analyze Confirm Confirm: 1. Accurate Mass 2. Isotopic Pattern (3:1) Analyze->Confirm

Caption: Workflow for HRMS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the complete atomic connectivity.

Causality of Experimental Choices: A suite of NMR experiments is required for a full, unambiguous assignment.

  • ¹H NMR: Determines the number of different types of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • ¹⁹F NMR: Directly observes the fluorine environment and its coupling to neighboring protons.

  • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling relationships. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. These 2D experiments are essential to resolve ambiguities in the 1D spectra.

Expected ¹H and ¹³C NMR Spectra: The substitution pattern (chloro at C6, fluoro at C4) and the inherent electronic properties of the indole ring dictate the expected chemical shifts and coupling constants. The electronegative fluorine atom will exert a strong influence on the chemical shifts of adjacent nuclei (C4, C5, C3), and show characteristic C-F and H-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionAtomPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
1N-H ~11.5br s-Typical indole NH, exchangeable.[11]
2C-H ~7.5tJ(H,H) ≈ 2.5Coupled to H3.
3C-H ~6.5ddJ(H,H) ≈ 2.5, J(H,F) ≈ 1.5Coupled to H2 and weakly to F at C4.
5C-H ~7.2ddJ(H,F) ≈ 10 (ortho), J(H,H) ≈ 2.0 (meta)Strong ortho coupling to F, meta coupling to H7.
7C-H ~7.6dJ(H,H) ≈ 2.0 (meta)Meta coupled to H5.
2C ~125--Alpha-carbon to NH.[12]
3C ~102dJ(C,F) ≈ 4Weak coupling to F.
3aC ~128dJ(C,F) ≈ 12Peri coupling to F.
4C ~155dJ(C,F) ≈ 240Large one-bond C-F coupling.
5C ~110dJ(C,F) ≈ 20Two-bond C-F coupling.
6C ~120s-Carbon bearing chlorine.
7C ~115dJ(C,F) ≈ 4Meta coupling to F.
7aC ~135s-Bridgehead carbon.

Note: These are estimated values. Actual spectra should be compared to literature values for similarly substituted indoles.[13][14]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 1D ¹⁹F Acquisition: Acquire a proton-decoupled fluorine spectrum.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish H-H correlations.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to link protons to their attached carbons.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_exp NMR Experiments cluster_assign Spectral Assignment H1 1D ¹H NMR AssignH Assign Proton Signals (Integration, Multiplicity, J) H1->AssignH C13 1D ¹³C NMR AssignC Assign Carbon Signals C13->AssignC F19 1D ¹⁹F NMR Final Assemble Structure F19->Final COSY 2D gCOSY ConfirmH Confirm H-H Connectivity via COSY COSY->ConfirmH HSQC 2D gHSQC Correlate Correlate H-C via HSQC HSQC->Correlate AssignH->Correlate AssignH->ConfirmH AssignH->Final AssignC->Correlate AssignC->Final Correlate->Final ConfirmH->Final

Caption: A systematic workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choice: For this compound, IR spectroscopy is primarily used to confirm the presence of the N-H bond of the indole ring and the C-H and C=C bonds of the aromatic system. It provides complementary evidence to the NMR and MS data.

Expected Results: The spectrum will be dominated by absorptions characteristic of the indole core.

Table 3: Key Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H[15]
3100-3000C-H StretchAromatic C-H
1620-1450C=C StretchAromatic Ring
~1250C-N StretchAromatic Amine
~1100C-F StretchAryl-Fluoride
850-750C-Cl StretchAryl-Chloride

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to literature values for indole derivatives.[11][16]

X-ray Crystallography: Unambiguous 3D Structure

When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[17] It serves as the ultimate confirmation of the structure deduced from spectroscopic methods.

Causality of Experimental Choice: This technique is the gold standard for structure determination. It not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and information about the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor to ensure a good fit between the calculated and observed diffraction patterns.

Workflow for X-ray Crystallography

Xray_Workflow A Compound Purification B Crystal Growth Screening (Slow Evaporation, etc.) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., Direct Methods) D->E F Structural Refinement E->F G Final Structure Validation (Bond Lengths, Angles, R-factor) F->G

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the heterocyclic compound 6-Chloro-4-fluoro-1H-indole (CAS No. 885520-88-7).[1][2][3][4][5] As a substituted indole, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the spectral data but also the underlying scientific principles for their interpretation, making it a valuable resource for researchers, scientists, and professionals in the field of drug development. Please note that while this guide is based on established spectroscopic principles and data from analogous compounds, publicly available experimental spectra for this specific molecule are limited. Therefore, the data presented herein is a combination of predicted values and expected characteristics derived from foundational spectroscopic theory.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen substituents, such as chlorine and fluorine, on the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of such a strategically halogenated indole, making its structural elucidation and characterization paramount for its application in research and development. Accurate spectroscopic analysis is the bedrock of this characterization, ensuring the identity and purity of the compound for subsequent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~8.2broad singlet-
H-2~7.3tripletJ ≈ 2.5 Hz
H-3~6.6doublet of doubletsJ ≈ 3.2, 1.8 Hz
H-5~7.1doublet of doubletsJ ≈ 8.8, 1.5 Hz
H-7~7.4doubletJ ≈ 1.5 Hz

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The proton on the nitrogen of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (around 8.2 ppm) due to its acidic nature and quadrupole broadening from the nitrogen atom.

  • Pyrrole Ring Protons (H-2, H-3): The protons on the pyrrole portion of the indole ring (H-2 and H-3) typically appear in the range of 6.5-7.5 ppm. H-2 is expected to be a triplet due to coupling with H-3 and the N-H proton. H-3 will likely be a doublet of doublets from coupling with H-2 and H-7 (a long-range coupling).

  • Benzene Ring Protons (H-5, H-7): The protons on the benzene ring are influenced by the halogen substituents. The fluorine at position 4 will cause a significant downfield shift for the adjacent H-5 proton, which is expected to be a doublet of doublets due to coupling with H-7. The H-7 proton will likely appear as a doublet due to coupling with H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are significantly affected by the electronegativity of the attached and nearby atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~103
C-3a~128
C-4~155 (d, ¹JCF ≈ 250 Hz)
C-5~110 (d, ²JCF ≈ 25 Hz)
C-6~122
C-7~115
C-7a~135

Interpretation of the ¹³C NMR Spectrum:

  • Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum will be the large coupling constant between C-4 and the directly attached fluorine atom (¹JCF), resulting in a doublet with a splitting of approximately 250 Hz. A smaller coupling (²JCF) will also be observed for the adjacent C-5 carbon.

  • Carbon Chemical Shifts: The carbon atoms of the indole ring will resonate in the aromatic region (100-140 ppm). The C-4 carbon, being directly attached to the highly electronegative fluorine, will be the most downfield-shifted carbon of the benzene ring. The chlorine at C-6 will also influence the chemical shifts of the surrounding carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3300N-H StretchSharp to medium peak
3100-3000Aromatic C-H StretchMedium to weak peaks
1620-1450C=C Aromatic StretchMultiple sharp peaks
1250-1000C-F StretchStrong, characteristic peak
800-600C-Cl StretchMedium to strong peak

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by a sharp peak around 3350 cm⁻¹ corresponding to the N-H stretch of the indole ring. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The fingerprint region will be complex, but a strong absorption band between 1250-1000 cm⁻¹ due to the C-F stretch and another in the 800-600 cm⁻¹ range for the C-Cl stretch will be indicative of the halogen substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrometry Data

Ionm/z (Calculated)Isotopic Pattern
[M]⁺169.0149Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio
[M+H]⁺170.0227Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio

Interpretation of the Mass Spectrum:

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern:

The indole ring is relatively stable, so the molecular ion peak is expected to be prominent. Common fragmentation pathways for indoles involve the loss of small molecules like HCN. For this compound, fragmentation may also involve the loss of Cl or F radicals, although these are generally less favorable.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for [M+H]⁺ or Electron Impact (EI) for [M]⁺. Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern and fragmentation.

Visualizations

Molecular Structure and Atom Numbering

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Crystal structure analysis of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-4-fluoro-1H-indole

Foreword for the Researcher

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound stands as a molecule of significant interest for drug development professionals. A definitive understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design.

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, the gold-standard technique for elucidating atomic-level structural information. As of the latest literature review, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, this document serves a dual purpose: it is both a detailed protocol for determining this specific structure and an illustrative analysis, using data from the closely related compound 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile [1] to demonstrate the interpretation and significance of crystallographic results. This approach ensures that the reader gains practical, field-proven insights into the entire analytical process, from crystal growth to the final structural validation and its implications.

The Foundation: Principles of Single-Crystal X-ray Diffraction

The ability to determine a crystal structure hinges on the phenomenon of X-ray diffraction. A crystal is a solid material whose constituent atoms are arranged in a highly ordered, repeating pattern called a crystal lattice.[2] This lattice can be described by a fundamental repeating unit known as the unit cell .

When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Because of the regular, periodic arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffracted beam. This condition for constructive interference is elegantly described by Bragg's Law :

nλ = 2d sin(θ)[2]

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles (θ) and intensities of the thousands of diffracted beams, a unique diffraction pattern is recorded.[3] The challenge then becomes converting this pattern back into a three-dimensional model of the electron density within the unit cell—a process complicated by the "phase problem," where the intensities are measured, but the phase information of the diffracted waves is lost.[2] Modern computational methods, such as direct methods or Patterson synthesis, are employed to solve this problem and generate an initial structural model.[4]

The Experimental Workflow: From Powder to Picture

The journey from a powdered compound to a fully refined crystal structure is a meticulous process requiring precision at every stage. Each step is designed to ensure the highest quality data, which is the bedrock of a trustworthy structure.

Diagram: The Crystallographic Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination a Compound Synthesis (>95% Purity) b Crystal Growth (e.g., Slow Evaporation) a->b Solvent Screening c Crystal Selection & Mounting b->c Microscopy d Mount on Diffractometer c->d e X-ray Diffraction Experiment d->e Low Temp (e.g., 100 K) f Data Processing (Integration & Scaling) e->f Diffraction Images g Structure Solution (e.g., SHELXT) f->g Reflection File (.hkl) h Structure Refinement (SHELXL) g->h Initial Model i Structure Validation (checkCIF) h->i Refined Model (.res/.cif)

Caption: A generalized workflow for single-crystal X-ray structure determination.

Step-by-Step Experimental Protocol

2.1. Crystal Growth and Selection

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal should be well-formed, transparent, and free of cracks, inclusions, or twinning, typically between 0.1 and 0.3 mm in all dimensions.[2]

  • Protocol:

    • Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble.

    • Crystallization: The most common and effective method is slow evaporation . Prepare a nearly saturated solution of the compound in the chosen solvent system in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Harvesting: Once suitable crystals have formed, carefully select a well-defined single crystal under a microscope.

    • Mounting: Using a micro-manipulator, attach the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).[3]

2.2. Data Collection

  • Rationale: The crystal is exposed to an intense, monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded on a detector.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.

  • Protocol:

    • Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB). The instrument is equipped with an X-ray source (commonly Molybdenum Kα, λ = 0.71073 Å) and a sensitive detector (like a CCD or CMOS sensor).[5]

    • Centering: Precisely center the crystal in the X-ray beam.

    • Unit Cell Determination: Collect a few initial frames to automatically determine the unit cell parameters and Bravais lattice.

    • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans).

    • Execution: Run the full data collection sequence, which can take several hours.

2.3. Data Processing and Structure Solution

  • Rationale: The raw diffraction images are processed to extract the intensity of each reflection. This data is then used to solve the phase problem and generate an initial atomic model.

  • Protocol:

    • Integration: Software (e.g., SAINT or CrysAlisPro) is used to integrate the raw diffraction images, measuring the intensity and position of each reflection spot.

    • Scaling and Absorption Correction: The integrated intensities are scaled and corrected for experimental factors, most importantly X-ray absorption by the crystal itself (e.g., using SADABS).[1]

    • Structure Solution: The resulting file containing the corrected reflection data (typically a .hkl file) is used to solve the structure. Programs like SHELXT, part of the widely-used SHELX suite, employ "dual-space" direct methods to solve the phase problem and propose an initial electron density map and atomic model.[4]

2.4. Structure Refinement and Validation

  • Rationale: The initial model is a good approximation but requires refinement. Refinement is an iterative, non-linear least-squares process that adjusts the atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated structure factors (|Fcalc|) and the observed structure factors (|Fobs|) derived from the experimental data.[6]

  • Protocol (using SHELXL):

    • Initial Refinement: Perform an initial isotropic refinement, where atomic vibrations are modeled as simple spheres.

    • Atom Assignment: Identify and correctly assign all non-hydrogen atoms from the electron density map.

    • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This can reveal important details about molecular motion or disorder.[7]

    • Hydrogen Atom Placement: Locate hydrogen atoms. They can often be found in the difference Fourier map (a map of residual electron density). Alternatively, for well-defined geometries, they can be placed in calculated positions and refined using a "riding model".[1]

    • Validation and Convergence: Monitor the refinement's convergence using key quality indicators.

Illustrative Structural Analysis of a Halogenated Indole

As no public crystal structure exists for this compound, we will use the published data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile to illustrate the analysis.[1] This molecule shares key features, including a chloro- and fluoro-substituted indole core, making it an excellent proxy for discussing relevant structural parameters and intermolecular forces.

Crystallographic Data and Refinement Statistics

The quality and reliability of a crystal structure are assessed through several key metrics, summarized below.

ParameterIllustrative Value (from C₁₆H₁₀ClFN₂)[1]Significance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements (e.g., rotation axes, screw axes) within the unit cell.
Unit Cell Dimensions a = 7.458 Å, b = 16.848 Å, c = 21.356 ÅThe lengths of the unit cell edges.
Volume (V) 2683.5 ųThe volume of the unit cell.
Molecules per cell (Z) 8The number of molecules contained within one unit cell.
Final R1 [I > 2σ(I)] 0.041 (4.1%)The conventional R-factor, measuring the agreement between observed and calculated structure factor amplitudes for strong reflections. A value < 5% is excellent for small molecules.[8][9]
wR2 (all data) 0.113 (11.3%)A weighted R-factor based on F² for all data, generally considered a more robust indicator of refinement quality.[1]
Goodness-of-Fit (S) 1.11Should converge to a value near 1.0 for a good model and appropriate data weighting.[1]
Δρ (max/min) (e Å⁻³) 0.39 / -0.20The largest peak and hole in the final difference electron density map. Values close to zero indicate that the model accounts for nearly all electron density.[1]
Molecular Geometry and Intermolecular Interactions

The refined structure reveals the precise three-dimensional arrangement of the atoms, including bond lengths and angles. More importantly for drug design, it unveils how molecules pack together in the solid state, governed by non-covalent interactions. For halogenated indoles, hydrogen bonds and halogen bonds are of primary importance.[10][11]

  • Hydrogen Bonds (H-bonds): In this compound, the N-H group of the indole ring is a classic hydrogen bond donor. It would be expected to form N-H···N or N-H···F interactions, linking molecules into chains or sheets.

  • Halogen Bonds (X-bonds): A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base).[12] The strength of the halogen bond donor follows the trend I > Br > Cl > F.[13] In our target molecule, the chlorine atom is a potential halogen bond donor, capable of forming C-Cl···O, C-Cl···N, or even C-Cl···π interactions. These interactions are increasingly recognized as powerful tools in drug design for enhancing binding affinity and selectivity.[14][15]

Diagram: Key Intermolecular Interactions

Caption: Plausible hydrogen and halogen bonds in the crystal lattice of this compound.

Implications for Drug Development

Obtaining the crystal structure of a molecule like this compound is not merely an academic exercise; it provides critical, actionable intelligence for drug discovery.

  • Structure-Activity Relationship (SAR): The precise 3D structure provides a definitive conformation of the molecule, which can be used in computational docking studies to understand how it fits into a protein's active site. This helps rationalize existing SAR data and guide the synthesis of more potent analogues.

  • Rational Design of Interactions: By identifying the key intermolecular interactions (e.g., which atoms act as hydrogen or halogen bond donors/acceptors), medicinal chemists can design new ligands that exploit these interactions to enhance binding affinity and selectivity.[13][16] For example, if the chlorine atom is found to form a crucial halogen bond with a backbone carbonyl in a target protein, this interaction can be optimized.[12]

  • Physicochemical Properties: Crystal packing analysis reveals information about the molecule's stability and can provide insights into properties like solubility and melting point. Understanding polymorphism—the ability of a compound to crystallize in different forms—is critical for pharmaceutical development, and single-crystal XRD is the definitive tool for identifying different polymorphs.

Conclusion

The determination of the crystal structure of this compound via single-crystal X-ray diffraction is an essential step in harnessing its full potential as a scaffold in drug discovery. The workflow described herein, from meticulous crystal growth to rigorous refinement and validation, represents a robust pathway to obtaining a high-quality, reliable structure. The resulting atomic-level map provides an unparalleled understanding of the molecule's geometry and its non-covalent interactions, particularly the influential hydrogen and halogen bonds. This structural knowledge empowers researchers to move beyond trial-and-error synthesis and engage in the rational, structure-based design of next-generation therapeutics.

References

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-fluoro-1H-indole in Common Laboratory Solvents

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the thorough characterization of a molecule's fundamental physicochemical properties. Properties such as solubility and stability are not mere data points; they are foundational pillars that dictate a compound's behavior in virtually every subsequent assay, from initial in vitro screens to complex in vivo pharmacokinetic studies. A well-characterized molecule with predictable behavior saves invaluable time and resources, whereas a compound with poor solubility or stability can generate misleading data, leading to costly failures in later developmental stages.

This guide provides an in-depth technical overview of the solubility and stability of this compound, a halogenated indole derivative of interest in medicinal chemistry. As specific experimental data for this compound is not widely published, this document serves as both a theoretical guide and a practical manual. We will explore the anticipated properties based on its chemical structure and provide detailed, field-proven protocols for researchers to empirically determine its solubility and stability profiles in common laboratory solvents. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data essential for confident decision-making in any research program.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in designing relevant experimental protocols.

PropertyValueSource
CAS Number 885520-88-7[1][2]
Molecular Formula C₈H₅ClFN[1]
Molecular Weight 169.58 g/mol [1]
Appearance Solid (predicted)[1]
XLogP3 (Predicted) 2.3[3]

The predicted XLogP3 value of 2.3 suggests that this compound is a moderately lipophilic compound.[3] This provides an initial hypothesis that it will exhibit limited solubility in aqueous media and higher solubility in organic solvents. The presence of a nitrogen atom in the indole ring allows for hydrogen bond donation, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors, potentially influencing its interaction with protic solvents.

Part 1: Solubility Profiling

A compound's solubility dictates its utility in biological assays and its potential for formulation. For early discovery, a kinetic solubility assay is often employed as a high-throughput method to rank-order compounds.[4][5] This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer to determine the point at which it precipitates.[6][7]

Expected Solubility Profile: A Theoretical Perspective

Based on the "like dissolves like" principle, the structural features of this compound allow for informed predictions:

  • Aqueous Solvents (e.g., Water, PBS): Due to its moderate lipophilicity (XLogP3 ≈ 2.3) and crystalline nature (as a solid), solubility is expected to be low.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is anticipated. DMSO is an excellent solvent for a wide range of organic molecules and is often used for creating high-concentration stock solutions.[8][9]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. The ability of the indole nitrogen to act as a hydrogen bond donor and the halogens/nitrogen to act as acceptors should facilitate dissolution in alcohols.[10]

Experimental Workflow: Kinetic Solubility Assessment

The following diagram outlines a standard workflow for determining the kinetic solubility of a test compound. This process is designed for efficiency and is suitable for screening multiple compounds or conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Quantification prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Serially Dilute Stock in DMSO Plate prep_stock->prep_plate Dilution Series add_buffer Transfer to Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer Spiking Step incubate Incubate (e.g., 2h at 25°C) to Allow Precipitation add_buffer->incubate separate Separate Soluble/Insoluble (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Fraction (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Solubility vs. Standard Curve quantify->calculate

Caption: High-throughput kinetic solubility determination workflow.

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol is a robust method for determining the kinetic solubility of a compound from a DMSO stock solution.

1. Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well collection plates

  • HPLC-UV or LC-MS/MS system

  • Plate shaker

2. Preparation of Solutions:

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Aqueous Buffer: Prepare PBS at pH 7.4.

3. Experimental Procedure:

  • Add 196 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

  • Add 4 µL of the 10 mM compound stock solution to the buffer. This results in a final concentration of 200 µM with 2% DMSO. The 2% DMSO is a common co-solvent concentration in biological assays and helps mitigate artificially low solubility readings.[4]

  • Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium and for any precipitation to occur.[5]

  • After incubation, place the filter plate on top of a 96-well collection plate and centrifuge to filter the solution, separating the soluble fraction from the precipitate.

  • Prepare a standard curve by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water to known concentrations (e.g., from 1 µM to 200 µM).

4. Quantification:

  • Analyze the filtered samples and the standards using a validated LC-MS/MS or HPLC-UV method.

  • Calculate the concentration of the compound in the filtered samples by comparing the instrument response against the standard curve. This concentration represents the kinetic solubility.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound, which researchers can aim to generate using the protocol above.

SolventTemperature (°C)MethodPredicted Solubility (µg/mL)Classification
PBS (pH 7.4)25Kinetic< 10Poorly Soluble
Acetonitrile25Thermodynamic> 10,000Very Soluble
Methanol25Thermodynamic~5,000 - 10,000Soluble
Ethanol25Thermodynamic~2,000 - 5,000Soluble
DMSO25Thermodynamic> 20,000Very Soluble

Part 2: Stability Profiling

Assessing the chemical stability of a compound is crucial for ensuring the integrity of stock solutions and the reliability of assay results. Stability is typically evaluated through forced degradation studies, where the compound is exposed to harsh conditions to predict its long-term stability and identify potential degradation products.[11] A stability-indicating analytical method, usually HPLC, is essential to separate the parent compound from any degradants.[12][13]

Experimental Workflow: Forced Degradation & Stability Analysis

This workflow details the process of stressing a compound and analyzing the resulting samples to determine its stability profile.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_sol Prepare Compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) acid Acidic (0.1M HCl) prep_sol->acid base Basic (0.1M NaOH) prep_sol->base oxidative Oxidative (3% H2O2) prep_sol->oxidative thermal Thermal (60°C) prep_sol->thermal photo Photolytic (ICH Q1B) prep_sol->photo quench Quench Reaction & Dilute acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc report % Remaining Parent & Degradant Profile hplc->report

Caption: Workflow for forced degradation and stability analysis.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to identify potential liabilities.[14][15]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water. This allows for compatibility with both aqueous and organic stress conditions.

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in water) should be run in parallel at room temperature.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[11]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the incubation period, quench the acidic and basic samples by neutralizing them.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase used for HPLC analysis.

  • Analyze immediately using the stability-indicating HPLC method described below.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is the cornerstone of a successful stability study. The goal is to separate the parent peak from all degradation products, process impurities, and solvent peaks.[13][16]

1. Initial Method Conditions (A Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure all potential degradants are eluted and observed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity. A wavelength of ~280 nm is often suitable for indoles.[17]

  • Column Temperature: 30°C.

2. Method Optimization & Validation:

  • Inject a mixture of the stressed samples to create a "cocktail" of all potential degradants.

  • Optimize the gradient, mobile phase composition, and pH to achieve baseline separation between the parent compound and all other peaks.

  • The method is considered "stability-indicating" when specificity is demonstrated. This means the parent peak is pure in all stressed samples, as determined by DAD peak purity analysis, and all degradant peaks are well-resolved.[12]

  • Once optimized, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Conclusion: A Pathway to Confident Compound Progression

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data is not yet prevalent in the literature, the provided protocols offer a clear and scientifically rigorous path for researchers to generate this critical information. By adopting a systematic approach—beginning with theoretical predictions based on molecular structure and progressing to empirical determination through robust, validated assays—drug development professionals can build a deep understanding of their compound's behavior. This foundational knowledge is indispensable, enabling confident data interpretation, mitigating risks in downstream development, and ultimately accelerating the path toward novel therapeutic discoveries.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, rooted in the principles of the Fischer indole synthesis. Furthermore, this document details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive yet scientifically grounded data set for researchers in the field.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms, such as chlorine and fluorine, onto the indole ring can profoundly influence the molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Specifically, the combination of chloro and fluoro substituents, as seen in this compound, presents a unique electronic and steric profile that is attractive for the design of targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of this compound is the Fischer indole synthesis. This classic yet powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone. Our retrosynthetic analysis identifies (3-Chloro-5-fluorophenyl)hydrazine and a suitable two-carbon synthon, such as chloroacetaldehyde, as the key starting materials.

G indole This compound fischer Fischer Indole Synthesis indole->fischer hydrazone (E)-1-(3-chloro-5-fluorophenyl)-2-(chloroethylidene)hydrazine fischer->hydrazone hydrazine (3-Chloro-5-fluorophenyl)hydrazine hydrazone->hydrazine aldehyde Chloroacetaldehyde hydrazone->aldehyde

Caption: Retrosynthetic approach for this compound.

Proposed Synthesis Protocol

This protocol outlines a two-step, one-pot procedure for the synthesis of this compound, commencing with the formation of the phenylhydrazone followed by its in-situ cyclization.

Materials and Reagents
  • (3-Chloro-5-fluorophenyl)hydrazine

  • Chloroacetaldehyde (50% solution in water)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Chloro-5-fluorophenyl)hydrazine (1.0 eq) in ethanol. To this solution, add chloroacetaldehyde (1.1 eq, 50% aqueous solution) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indolization: To the reaction mixture containing the crude hydrazone, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C (ice bath). After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

G cluster_0 Reaction Setup cluster_1 Indolization cluster_2 Purification start Dissolve Hydrazine in Ethanol add_aldehyde Add Chloroacetaldehyde start->add_aldehyde stir Stir at RT (1h) add_aldehyde->stir add_acid Add H₂SO₄ at 0°C stir->add_acid reflux Reflux (2-4h) add_acid->reflux quench Quench with Ice reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction that proceeds through several key steps[1][2]. The generally accepted mechanism involves:

  • Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with the aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.

  • Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.

Comprehensive Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10br s-N-H
~7.45tJ = 1.5H-2
~7.30ddJ = 8.5, 1.0H-7
~7.15tJ = 2.0H-3
~6.95ddJ = 9.0, 2.0H-5

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0 (d, ¹JCF = 240)C-4
~136.0C-7a
~128.0C-6
~125.0C-2
~122.0 (d, ³JCF = 10)C-5
~120.0C-3a
~110.0 (d, ²JCF = 25)C-3
~103.0 (d, ²JCF = 20)C-7

Note: The predicted chemical shifts and coupling constants are estimations and may vary slightly in an experimental setting.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.58 g/mol ). A key feature will be the isotopic pattern of the molecular ion due to the presence of one chlorine atom. The M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) should appear in an approximate 3:1 ratio of intensities.

Expected Fragmentation Pattern:

  • m/z = 169/171 [M]⁺: Molecular ion.

  • m/z = 134: Loss of chlorine ([M-Cl]⁺).

  • m/z = 114: Loss of HCN from the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~1620-1580Aromatic C=C stretch
~1100-1000C-F stretch
~800-700C-Cl stretch

Conclusion

This technical guide provides a detailed and scientifically rigorous framework for the synthesis and characterization of this compound. The proposed Fischer indole synthesis offers a reliable and scalable route to this valuable building block. The predicted spectroscopic data serves as a crucial reference for researchers, facilitating the unambiguous identification and quality control of the synthesized compound. The insights provided herein are intended to empower scientists in the fields of organic synthesis and drug development to further explore the potential of this and related halogenated indoles in their research endeavors.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on conducting a comprehensive biological activity screening of the novel compound, 6-Chloro-4-fluoro-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of natural products and synthetic drugs with diverse pharmacological effects, including anticancer and antimicrobial properties.[1][2][3] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic potential.[4][5] This document outlines a strategic and logical screening cascade, from initial cytotoxicity assessments to more specific antimicrobial and enzyme inhibition assays, providing detailed protocols and the scientific rationale behind each experimental choice.

Foundational Assessment: In Vitro Cytotoxicity Screening

A crucial first step in evaluating the therapeutic potential of any new chemical entity is to determine its effect on cell viability. This foundational screen helps to identify a compound's general toxicity profile and establish a safe concentration range for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for assessing metabolic activity, which in most cases, correlates with the number of viable cells.[6][7]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[10]

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the key steps for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plates) treatment Cell Treatment (Add compound dilutions to cells) prep_cells->treatment Allow cell attachment prep_compound Compound Dilution (Prepare serial dilutions of this compound) prep_compound->treatment incubation Incubation (24-72 hours at 37°C, 5% CO2) treatment->incubation add_mtt Add MTT Reagent (Incubate for 2-4 hours) incubation->add_mtt solubilize Solubilize Formazan (Add DMSO or other solvent) add_mtt->solubilize Formation of formazan crystals read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 Determine cell viability MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Interpretation prep_compound Serial Dilution of Compound in 96-well plate inoculate Inoculate Wells with Microorganism prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually Inspect for Turbidity or Measure OD600 incubate->read_mic determine_mic Determine MIC (Lowest concentration with no growth) read_mic->determine_mic Enzyme_Inhibition_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions mix_reagents Combine Enzyme and Inhibitor (Pre-incubation) prep_reagents->mix_reagents initiate_reaction Add Substrate to Initiate Reaction mix_reagents->initiate_reaction incubate_reaction Incubate under Optimal Conditions initiate_reaction->incubate_reaction measure_signal Measure Product Formation (e.g., Absorbance, Fluorescence) incubate_reaction->measure_signal calculate_inhibition Calculate Percent Inhibition and IC50 Value measure_signal->calculate_inhibition

References

An In-Depth Technical Guide to the In Silico Prediction of 6-Chloro-4-fluoro-1H-indole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of novel chemical entities is paramount to de-risking lengthy and costly development pipelines. In silico methodologies provide a rapid, cost-effective, and powerful framework for predicting the biological activity of small molecules, thereby guiding medicinal chemistry efforts toward the most promising candidates. This technical guide offers a comprehensive, in-depth exploration of the computational workflows used to predict the bioactivity of 6-Chloro-4-fluoro-1H-indole, a representative halogenated indole scaffold. We will dissect the synergistic application of target prediction, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for each analytical stage. Every protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Bioactivity Profiling

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Predicting the biological impact of these substitutions a priori is a significant challenge that computational chemistry is well-positioned to address.

This guide will navigate the multi-faceted approach to building a comprehensive bioactivity profile for this compound. Our workflow is designed to be iterative and cross-validating, where insights from one method inform and refine the next. We will begin by identifying the most probable protein targets, then delve into the atomic-level interactions with those targets, and finally, contextualize these findings within the broader landscape of pharmacokinetics and potential toxicity.

Foundational Stage: Compound Information Retrieval and Target Identification

Before any predictive modeling can commence, it is crucial to gather foundational information about the molecule of interest and to generate a high-probability list of its potential biological targets.

Compound Data Acquisition

The first step is to obtain the canonical representation and physicochemical properties of this compound. This is most efficiently done using large, publicly accessible chemical databases.

Experimental Protocol: Compound Data Retrieval

  • Access PubChem or ChEMBL: Navigate to a comprehensive chemical database such as PubChem or ChEMBL.[1][2][3][4][5]

  • Search for the Compound: Use the compound name "this compound" or its chemical structure to perform a search.

  • Retrieve Key Information:

    • SMILES (Simplified Molecular Input Line Entry System): This is a crucial string representation for use in many computational tools.

    • 2D and 3D Structures: Download these in appropriate formats (e.g., SDF, MOL2).

    • Physicochemical Properties: Note key descriptors like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. These are foundational for later ADMET predictions.[6]

Ligand-Based Target Prediction

When the biological targets of a novel compound are unknown, ligand-based methods are an invaluable starting point. These approaches operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known bioactive molecules that share similar structural or electronic features.[7][8]

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to SwissTargetPrediction: Access the web server, a powerful tool for predicting protein targets of small molecules.[9][10][11]

  • Input the Molecule: Paste the SMILES string of this compound into the query box. The server will automatically generate the 2D structure.[12]

  • Select the Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Execute the Prediction: Initiate the target prediction process.

  • Analyze the Results: The output will be a list of probable protein targets, ranked by a probability score.[13] This score is derived from a combination of 2D and 3D similarity to known ligands in databases like ChEMBL.[10] Prioritize the top-ranking targets for further investigation in the subsequent molecular docking phase.

G cluster_0 Foundational Stage cluster_1 Interaction Analysis cluster_2 Predictive Modeling Compound_Info Retrieve Compound Info (SMILES, 3D Structure) Target_Prediction Ligand-Based Target Prediction (e.g., SwissTargetPrediction) Compound_Info->Target_Prediction SMILES String ADMET ADMET Prediction (Safety & PK Profile) Compound_Info->ADMET Physicochemical Properties Molecular_Docking Molecular Docking (Protein-Ligand Interaction) Target_Prediction->Molecular_Docking Prioritized Target List QSAR QSAR Modeling (Activity Prediction) Molecular_Docking->QSAR Binding Affinity Data Final_Analysis Comprehensive Bioactivity Profile QSAR->Final_Analysis ADMET->Final_Analysis

Figure 1: Overall workflow for the in silico prediction of bioactivity.

Interaction Analysis: Molecular Docking

Molecular docking is a cornerstone of structure-based drug design.[14] It predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity or score.[14][15]

Rationale and Best Practices

The "central dogma" of molecular docking is that a compound that binds with high affinity to a target is more likely to exhibit biological activity.[16][17] However, the accuracy of this prediction is highly dependent on the quality of the input structures and the docking protocol itself.

Key Causality Behind Experimental Choices:

  • Protein Preparation is Critical: The three-dimensional structures of proteins obtained from repositories like the Protein Data Bank (PDB) are often static snapshots and may contain experimental artifacts.[18][19][20][21] It is imperative to prepare the protein by adding hydrogens, assigning correct protonation states to residues (especially histidines), and removing water molecules that are not critical for binding.[22] This ensures a more realistic representation of the protein's binding pocket.

  • Defining the Search Space: The docking algorithm needs to know where to search for a binding site. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box around that ligand.[23] In the absence of such information (a "blind docking" scenario), the entire protein surface can be searched, although this is more computationally intensive.[23]

  • Ligand Preparation: The ligand's 3D structure must be energy-minimized to represent a low-energy, favorable conformation for binding.[23]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the 3D structure of a prioritized target protein from the PDB (e.g., a relevant kinase or GPCR).[18][19]

    • Using software like AutoDock Tools or PyMOL, remove water molecules and add polar hydrogens.[15]

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Convert the downloaded 3D structure of this compound to the .pdbqt format using AutoDock Tools. This step assigns charges and defines rotatable bonds.

  • Grid Box Definition:

    • Identify the active site of the protein based on literature or co-crystallized ligands.

    • Define the center and dimensions of a grid box that encompasses this active site.[15][24]

  • Running the Docking Simulation:

    • Use a command-line interface to run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.[15]

  • Analysis of Results:

    • Binding Affinity: The primary output is the binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[15]

    • Pose Visualization: Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the predicted binding pose.[25] Examine the key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. This provides a mechanistic hypothesis for the compound's activity.

G PDB Download Protein Structure (PDB) Prep_Protein Prepare Protein (Add Hydrogens, Remove Water) PDB->Prep_Protein Grid Define Binding Site (Grid Box) Prep_Protein->Grid Dock Run Docking Simulation (AutoDock Vina) Prep_Protein->Dock Prep_Ligand Prepare Ligand (Energy Minimize, Assign Charges) Prep_Ligand->Dock Grid->Dock Analyze Analyze Results (Binding Affinity, Pose) Dock->Analyze

Figure 2: A typical molecular docking workflow.

Predictive Modeling I: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While docking predicts binding to a single target, QSAR can predict a functional outcome (e.g., IC50) based on the collective properties of the molecule.

The Principle of QSAR and Model Validation

A robust QSAR model can be used to predict the activity of new compounds, like this compound, provided it falls within the model's "applicability domain." The trustworthiness of a QSAR model is entirely dependent on its validation.[26][27]

Self-Validating System: Internal and External Validation

  • Internal Validation (Cross-Validation): The dataset is partitioned, and the model is repeatedly trained on a subset of the data and tested on the remaining part.[26][28] A high cross-validation coefficient (Q²) indicates the model's robustness and predictive power within the training data.

  • External Validation: The model is trained on a "training set" of molecules and then used to predict the activity of a completely separate "test set" of molecules that were not used in model development.[28][29] High predictive performance on the external set (measured by R²_pred) is the gold standard for a QSAR model's real-world utility.[28]

Experimental Protocol: Developing a Predictive QSAR Model

  • Data Collection:

    • Gather a dataset of indole-containing compounds with experimentally determined activity (e.g., IC50 values) against one of the high-priority targets identified earlier. The ChEMBL database is an excellent source for such data.[1][2][30]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical). This can be done using software like PaDEL-Descriptor or RDKit.

  • Data Splitting:

    • Randomly divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Building:

    • Using the training set, employ a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Perform internal validation (e.g., leave-one-out cross-validation) on the training set.

    • Use the trained model to predict the activity of the compounds in the test set and calculate the external validation metrics.

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Input these descriptors into the validated QSAR model to obtain a predicted activity value.

Validation Metric Description Acceptable Value
Coefficient of determination (goodness of fit for the training set)> 0.6
Cross-validated R² (internal predictive ability)> 0.5
R²_pred Predictive R² for the external test set> 0.6

Table 1: Key statistical parameters for QSAR model validation.[28][31]

Predictive Modeling II: ADMET Profiling

A compound can have excellent potency against its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[32] In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[6][33][34]

The Importance of Early ADMET Assessment

Computational ADMET models are trained on large datasets of experimental results for properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for cardiotoxicity (hERG inhibition).[33][35]

Experimental Protocol: In Silico ADMET Prediction

  • Select a Tool: Utilize a comprehensive ADMET prediction tool. Several web-based servers like SwissADME or pkCSM are freely available.

  • Input the Molecule: Provide the SMILES string for this compound.

  • Run the Prediction: Execute the analysis.

  • Interpret the Results: Systematically evaluate the predicted properties:

    • Physicochemical Properties: Verify compliance with heuristics like Lipinski's Rule of Five, which suggests good oral bioavailability.[36]

    • Pharmacokinetics: Assess predicted oral absorption, distribution (e.g., blood-brain barrier permeability), and metabolism (e.g., inhibition of CYP enzymes).

    • Toxicity: Check for alerts related to mutagenicity, carcinogenicity, or hERG inhibition.

Property Predicted Value for this compound Interpretation
Molecular Weight [Hypothetical Value]Complies with Lipinski's Rule (<500)
LogP [Hypothetical Value]Indicates membrane permeability
GI Absorption [Hypothetical Value (e.g., High)]Likely well-absorbed orally
BBB Permeant [Hypothetical Value (e.g., Yes/No)]Predicts CNS penetration
CYP2D6 Inhibitor [Hypothetical Value (e.g., No)]Low risk of drug-drug interactions via this pathway
hERG Inhibition [Hypothetical Value (e.g., Low Risk)]Low risk of cardiotoxicity

Table 2: Example of a summarized ADMET profile for this compound. (Note: Values are hypothetical and for illustrative purposes only).

Synthesis and Conclusion

The in silico prediction of bioactivity is not a single experiment but a holistic and integrated workflow. For this compound, this process begins with a broad exploration of potential protein targets. The most promising of these targets are then investigated in atomic detail through molecular docking, which provides insights into binding affinity and interaction modes. These predictions are further refined by QSAR models, which place the compound's potential activity within the context of structurally similar molecules. Finally, ADMET profiling acts as a critical filter, assessing the "drug-likeness" and potential safety liabilities of the compound.

By synergistically applying these computational techniques, we can construct a robust, multi-faceted hypothesis of the biological activity of this compound. This data-rich profile enables researchers to make informed decisions, prioritizing resources for the in vitro and in vivo validation of compounds with the highest probability of success. This guide provides the framework and methodologies to confidently navigate the initial stages of the drug discovery journey, transforming a chemical structure into a candidate with a well-characterized biological potential.

References

Methodological & Application

Synthesis of 6-Chloro-4-fluoro-1H-indole: A Detailed Protocol via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacological profile, enhancing properties like metabolic stability, binding affinity, and lipophilicity.[2] This application note provides a comprehensive guide to the synthesis of 6-chloro-4-fluoro-1H-indole, a valuable fluorinated indole derivative, utilizing the robust and classic Fischer indole synthesis.[2][3] We present a detailed mechanistic overview, a step-by-step experimental protocol, troubleshooting advice, and the underlying chemical principles that govern this crucial transformation.

Introduction: The Significance of Halogenated Indoles

This compound is a key heterocyclic building block for drug discovery programs. Its unique substitution pattern makes it a precursor for developing novel therapeutic agents across various domains, including oncology, neuroscience, and infectious diseases.[2][4] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[3][5] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[6][7] This method's enduring prevalence is a testament to its broad substrate scope and operational simplicity.

The Fischer Indole Synthesis: Mechanistic Pathway

The synthesis of an indole via the Fischer method is a sophisticated cascade of chemical events initiated by an acid catalyst. The choice of catalyst is critical, with options ranging from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[3][7] The mechanism proceeds through several distinct stages:

  • Hydrazone Formation: The reaction begins with the condensation of (3-chloro-5-fluorophenyl)hydrazine with a suitable carbonyl compound to form the corresponding phenylhydrazone. This is a standard imine formation reaction.[8]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for enabling the subsequent sigmatropic rearrangement.[3]

  • [9][9]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, irreversible[9][9]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[6][9] This is the key bond-forming step where the N-N bond is cleaved and a new C-C bond is formed, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[7]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.[3]

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring system.[3][8]

dot graph FischerIndoleMechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Mechanism of the Fischer Indole Synthesis", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Arylhydrazine +\nKetone/Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Phenylhydrazone", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Enamine\n(Tautomer)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="[9][9]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Di-imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Rearomatization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Cyclization\n(Aminal Formation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Ammonia (NH3)\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Aromatic Indole", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label=" Condensation\n (-H₂O)"]; B -> C [label=" Tautomerization"]; C -> D [label=" + H⁺"]; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 1. High-level overview of the Fischer indole synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two primary stages: the formation of the intermediate phenylhydrazone and its subsequent acid-catalyzed cyclization. For the synthesis of the unsubstituted indole core, a two-carbon aldehyde equivalent is required. A practical approach involves using an acetal of pyruvaldehyde, followed by indolization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Arylhydrazines are toxic and should be handled with extreme care.

  • Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with caution at elevated temperatures.

Materials and Reagents:

  • (3-Chloro-5-fluorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Phenylhydrazone Formation

  • To a 100 mL round-bottom flask, add (3-chloro-5-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol (approx. 20 mL per gram of hydrazine).

  • Add pyruvic acid (1.05 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) with stirring for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid phenylhydrazone product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often sufficiently pure for use in the next step without further purification.[2]

Part B: Indolization and Decarboxylation

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the dried (3-chloro-5-fluorophenyl)hydrazone of pyruvic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) as the catalyst and solvent (typically 10 times the weight of the hydrazone).

  • Heat the viscous mixture to 120-140°C with vigorous stirring for 2-4 hours. The high temperature facilitates both the cyclization and the decarboxylation of the intermediate 2-indolecarboxylic acid.[8]

  • Monitor the reaction progress by TLC (eluent: 20-30% ethyl acetate in hexanes). Look for the disappearance of the hydrazone and the appearance of a new, UV-active spot for the indole product.

  • Once the reaction is complete, cool the mixture to approximately 80°C and carefully pour it onto crushed ice with stirring. Caution: This quenching process is exothermic.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.[10]

Data Summary and Expected Results

The following table provides an example of the quantitative data for this synthesis.

ParameterReagent/ProductMol. Wt. ( g/mol )Amount (mmol)Equivalents
Starting Material (3-Chloro-5-fluorophenyl)hydrazine HCl195.0310.01.0
Reagent Pyruvic Acid88.0610.51.05
Catalyst/Solvent Polyphosphoric Acid (PPA)--~10x weight
Product This compound169.58--
Expected Yield ---60-75%
Appearance ---Off-white to light brown solid

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Indole - Incomplete hydrazone formation.- Insufficient heating during cyclization.- Degradation of starting material or product under harsh acidic conditions.- Ensure complete consumption of hydrazine in Part A via TLC monitoring.- Optimize the temperature and reaction time for the PPA step.[10]- Consider a milder Lewis acid catalyst like ZnCl₂ in a high-boiling solvent like toluene.
Formation of Tar/Polymeric Byproducts - Excessively high reaction temperature or prolonged reaction time.- Lower the reaction temperature slightly (e.g., to 110-120°C) and monitor carefully by TLC to avoid over-reaction.- Ensure efficient stirring to prevent localized overheating.
Incomplete Reaction - Catalyst deactivation.- Insufficient temperature or reaction time.- Use freshly opened or properly stored PPA.- Increase reaction time or temperature incrementally while monitoring the reaction progress.
Difficult Purification - Presence of closely-eluting impurities or regioisomers (if an unsymmetrical ketone were used).- Optimize the solvent system for column chromatography. A shallow gradient can improve separation.- Consider recrystallization as an alternative or final purification step.

References

Application Notes and Protocols for the N-Alkylation of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of N-Alkylated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. N-alkylation of the indole nitrogen is a critical synthetic transformation that allows for the modulation of a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. Specifically, the N-alkylation of electron-deficient indoles, such as 6-chloro-4-fluoro-1H-indole, is of paramount importance in the development of novel therapeutics. The electron-withdrawing nature of the halogen substituents in this compound enhances the acidity of the N-H proton, facilitating its deprotonation, while also influencing the electronic properties of the resulting N-alkylated product. This guide provides a comprehensive protocol for the efficient N-alkylation of this compound, grounded in established chemical principles and supported by authoritative literature.

Mechanistic Insights: The Rationale Behind the Protocol

The N-alkylation of indoles is a nucleophilic substitution reaction that proceeds via the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the desired N-alkylated product. The regioselectivity of this reaction (N-alkylation versus C3-alkylation) is a critical consideration.

The classical and highly effective method for achieving selective N-alkylation involves the use of a strong base in a polar aprotic solvent.[1][2]

  • The Role of the Base: A strong, non-nucleophilic base is essential to completely deprotonate the indole N-H without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the indole to form the sodium indolide salt and hydrogen gas, which evolves from the reaction mixture.[3] The use of a strong base ensures a high concentration of the indolide anion, favoring N-alkylation. Weaker bases can result in an equilibrium between the neutral indole and its conjugate base, potentially leading to competing C3-alkylation.

  • The Influence of the Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction.[1][4] These solvents effectively solvate the cation (Na+) of the indolide salt, leaving the nitrogen anion more exposed and, therefore, more nucleophilic. This enhanced nucleophilicity at the nitrogen atom promotes the desired N-alkylation. In contrast, protic solvents can protonate the indolide anion, reducing its reactivity, while less polar solvents may not sufficiently solubilize the indolide salt.

  • The Nature of the Alkylating Agent: Primary and secondary alkyl halides are commonly used as electrophiles. The reactivity of the halide follows the order I > Br > Cl. For this protocol, a generic alkyl bromide (R-Br) will be used as the electrophile.

The overall transformation can be visualized as a two-step process: deprotonation followed by nucleophilic attack.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Indole This compound Indolide Sodium 6-chloro-4-fluoroindolide Indole->Indolide in DMF Base Sodium Hydride (NaH) Base->Indolide H2 Hydrogen Gas (H₂) Indolide->H2 Indolide_anion 6-Chloro-4-fluoroindolide Anion Product 1-Alkyl-6-chloro-4-fluoro-1H-indole Indolide_anion->Product attacks Alkyl_Halide Alkyl Bromide (R-Br) Alkyl_Halide->Product Salt Sodium Bromide (NaBr) Product->Salt

Figure 1: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a detailed, step-by-step methodology for the N-alkylation of this compound using sodium hydride as the base and an alkyl bromide as the alkylating agent in dimethylformamide.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₈H₅ClFN169.58247848-05-9
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7
Alkyl Bromide (R-Br)VariesVariesVaries
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4912125-02-9
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

G start Start setup Set up a dry, nitrogen-flushed round-bottom flask start->setup add_indole Add this compound and anhydrous DMF setup->add_indole cool Cool the mixture to 0 °C in an ice-water bath add_indole->cool add_nah Add sodium hydride portion-wise cool->add_nah stir_deprotonation Stir at 0 °C for 30-60 min (until H₂ evolution ceases) add_nah->stir_deprotonation add_alkyl_halide Add alkyl bromide dropwise at 0 °C stir_deprotonation->add_alkyl_halide warm_rt Allow the reaction to warm to room temperature add_alkyl_halide->warm_rt stir_reaction Stir at room temperature for 2-16 hours (monitor by TLC) warm_rt->stir_reaction quench Carefully quench the reaction with saturated aq. NH₄Cl at 0 °C stir_reaction->quench extract Extract with diethyl ether quench->extract wash Wash the organic layer with water and brine extract->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify the crude product by flash column chromatography filter_concentrate->purify end Obtain pure N-alkylated product purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-4-fluoro-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the indole ring profoundly influences the molecule's physicochemical and pharmacological properties. Specifically, this compound has emerged as a highly valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The chlorine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic nuances, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols for key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently leverage this versatile building block in their synthetic endeavors.

Understanding the Reactivity of this compound in Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily dictated by the relative reactivity of the C-Cl bond over the C-F and C-H bonds. The C-Cl bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the stronger C-F bond. The C-H bonds on the indole ring, while potentially reactive under specific C-H activation conditions, are generally less reactive than the C-Cl bond in standard cross-coupling reactions. The N-H bond of the indole can influence the reaction by coordinating to the metal center or by reacting with the base, necessitating careful consideration of reaction conditions, and in some cases, the use of an N-protecting group.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is instrumental for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors that target the ATP-binding site.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high efficiency. For coupling with arylboronic acids, catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., PdCl₂(dppf)) with a suitable phosphine ligand are commonly employed. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base and Solvent System: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used. The choice of solvent is also crucial; typically, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Diagram of the Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound - 4-methoxyphenylboronic acid - PdCl₂(dppf) - K₂CO₃ solvent Add Dioxane and Water reagents->solvent degas Degas with Argon solvent->degas heat Heat at 90 °C for 12 h degas->heat cool Cool to RT heat->cool extract Extract with Ethyl Acetate cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound169.591.01.0
4-methoxyphenylboronic acid151.961.21.2
PdCl₂(dppf)731.710.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (169.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), PdCl₂(dppf) (36.6 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-6-(4-methoxyphenyl)-1H-indole.

Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted alkenes.[1] This transformation is particularly useful for introducing linker moieties or functional groups that can be further elaborated.

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction. In the presence of a phosphine ligand, such as triphenylphosphine (PPh₃), it is reduced in situ to the active Pd(0) species.

  • Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to facilitate the dissolution of the reactants and the palladium catalyst.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

Diagram of the Catalytic Cycle:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene CoordComplex [Ar-Pd(II)-X(L₂)(Alkene)] AlkeneCoord->CoordComplex MigIns Migratory Insertion CoordComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L₂) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [Alkene Product + H-Pd(II)-X(L₂)] BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - HBX

Caption: Simplified Heck Reaction Catalytic Cycle.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound169.591.01.0
Ethyl acrylate100.121.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • In a sealed tube, combine this compound (169.6 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add DMF (5 mL), ethyl acrylate (162 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 120 °C for 24 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield ethyl (E)-3-(4-fluoro-1H-indol-6-yl)acrylate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction is valuable for synthesizing precursors to complex heterocyclic systems or for introducing rigid alkynyl linkers.

Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound169.591.01.0
Phenylacetylene102.141.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a Schlenk flask, add this compound (169.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.0 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-fluoro-6-(phenylethynyl)-1H-indole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is essential for synthesizing anilines and their derivatives, which are prevalent in a vast number of pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Modern Buchwald-Hartwig aminations often utilize sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These advanced catalyst systems exhibit high activity and can couple a wide range of amines with aryl chlorides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound169.591.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a vial.

  • Add this compound (169.6 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol).

  • Seal the vial and heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 4-fluoro-6-(morpholino)-1H-indole.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound presented herein offer a versatile and powerful toolkit for the synthesis of complex, biologically active molecules. The selective functionalization of the C-Cl bond provides a reliable entry point for introducing a wide array of substituents, while the fluorine atom imparts desirable properties for drug development. As the demand for novel therapeutics continues to grow, the strategic application of these methodologies will undoubtedly play a pivotal role in the discovery of next-generation medicines. Further exploration into C-H activation at other positions of the indole ring, in a controlled manner, will open up even more avenues for structural diversification and the creation of novel chemical entities.

References

Application Note: 6-Chloro-4-fluoro-1H-indole as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Indoles in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2] Within the vast chemical space explored for kinase inhibitor discovery, the indole scaffold stands out as a "privileged structure," forming the core of many approved drugs and clinical candidates.[3][4][5] Its structural resemblance to the adenine portion of ATP allows it to effectively anchor within the highly conserved ATP-binding site of kinases.

This application note focuses on a specific, strategically functionalized building block: 6-Chloro-4-fluoro-1H-indole . The deliberate placement of halogen atoms on the indole core is a key medicinal chemistry strategy to enhance molecular interactions and improve drug-like properties. The chlorine and fluorine substituents on this scaffold are not mere placeholders; they serve distinct and synergistic roles in modulating the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors. This guide provides an in-depth look at the utility of this scaffold, the rationale behind its design, and detailed protocols for its application in the synthesis of potent kinase inhibitors.

The Role of Dual Halogenation in Kinase Pocket Recognition

The unique properties of this compound stem from the electronic and steric effects of its halogen substituents. These atoms can participate in specific, non-covalent interactions within the kinase active site, most notably halogen bonding.[6][7][8]

  • The 6-Chloro Group: The chlorine atom, being a larger and more polarizable halogen, is an effective halogen bond donor.[9] It can form a directional, stabilizing interaction with Lewis basic residues in the kinase hinge region, such as the backbone carbonyl oxygen of an amino acid.[8][9] This interaction can significantly enhance binding affinity and provide a vector for achieving selectivity against off-target kinases.[10]

  • The 4-Fluoro Group: Fluorine, the most electronegative element, primarily modulates the electronic properties of the indole ring. Its strong electron-withdrawing nature can influence the pKa of the indole N-H, potentially affecting hydrogen bonding interactions. Furthermore, substituting hydrogen with fluorine is a common strategy to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of these two halogens creates a scaffold with pre-encoded features for high-affinity binding, making this compound an exceptionally valuable starting material for drug discovery programs.

Synthetic Workflow Overview

The synthesis of kinase inhibitors from this compound typically involves sequential functionalization at the N-1 and C-3 positions of the indole ring. The N-1 position is often used to introduce a substituent that occupies the solvent-exposed region of the ATP pocket, while the C-3 position is a key anchor point for moieties that interact with the deeper regions of the active site.

G A This compound (Starting Material) B Step 1: N-1 Protection (e.g., SEM-Cl) A->B Protection C Step 2: C-3 Functionalization (e.g., Vilsmeier-Haack) B->C C-H Activation D Step 3: Elaboration of C-3 (e.g., Wittig Reaction) C->D C-C Bond Formation E Step 4: N-1 Deprotection (e.g., TBAF) D->E Deprotection F Step 5: N-1 Arylation (e.g., Suzuki or Buchwald-Hartwig Coupling) E->F N-Arylation G Final Kinase Inhibitor F->G Final Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols: Synthesis of a Representative Indole-Based Kinase Inhibitor

The following protocols describe a representative, multi-step synthesis of a hypothetical kinase inhibitor, Compound 5 , starting from this compound. This pathway demonstrates key transformations common in medicinal chemistry campaigns.

Protocol 1: N-1 Protection of this compound

Rationale: The indole N-H proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles at the C-3 position. Protection with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is advantageous as it is stable to many reaction conditions but can be removed under mild, fluoride-mediated conditions.

Reagents & Materials MW Amount Moles Role
This compound (1)169.595.0 g29.5 mmolStarting Material
Sodium Hydride (60% in oil)24.001.41 g35.4 mmolBase
SEM-Cl166.725.41 mL30.9 mmolProtecting Group
Anhydrous DMF-100 mL-Solvent

Procedure:

  • Suspend sodium hydride (1.41 g, 35.4 mmol, 1.2 eq) in anhydrous DMF (50 mL) in a flame-dried, three-neck flask under an inert atmosphere of nitrogen.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1) (5.0 g, 29.5 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the indole forms.

  • Add SEM-Cl (5.41 mL, 30.9 mmol, 1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 0-10% Ethyl Acetate in Hexanes) to yield N-SEM-protected indole (2) as a clear oil.

Protocol 2: C-3 Formylation via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group at the electron-rich C-3 position of the indole nucleus. This aldehyde is a versatile handle for further chemical elaboration.

Reagents & Materials MW Amount Moles Role
N-SEM-protected indole (2)299.818.0 g26.7 mmolSubstrate
Phosphorus oxychloride (POCl₃)153.333.0 mL32.0 mmolVilsmeier Reagent
Anhydrous DMF73.092.5 mL32.0 mmolVilsmeier Reagent
Dichloromethane (DCM)-100 mL-Solvent

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (2.5 mL, 32.0 mmol, 1.2 eq) to anhydrous DCM (50 mL).

  • Cool the solution to 0 °C and add POCl₃ (3.0 mL, 32.0 mmol, 1.2 eq) dropwise. A white precipitate (the Vilsmeier reagent) will form. Stir for 30 minutes at 0 °C.

  • Dissolve the N-SEM-protected indole (2) (8.0 g, 26.7 mmol) in anhydrous DCM (50 mL) and add it dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction mixture will turn a deep red/orange color.

  • Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (100 mL) until the pH is ~8.

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can often be carried forward, but purification by flash chromatography (Silica gel, 10-30% Ethyl Acetate in Hexanes) will yield the pure aldehyde (3) .

Protocol 3: C-3 Elaboration and N-1 Deprotection

Rationale: This two-step sequence first uses a Wittig reaction to install a side chain, a common feature in kinase inhibitors, followed by the removal of the SEM protecting group to reveal the N-H, which is crucial for hinge-binding interactions in many kinase inhibitors.

Part A: Wittig Reaction

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise to form the ylide (a deep red solution).

  • Add a solution of aldehyde (3) (1.0 eq) in THF. Stir at -78 °C for 1 hour, then warm to room temperature and stir for 3 hours.

  • Quench with saturated NH₄Cl, extract with ether, dry, and concentrate.

  • Dissolve the crude enol ether in THF and treat with 1M HCl. Stir for 1 hour to hydrolyze the enol ether to the corresponding aldehyde.

  • Work up and purify by chromatography to yield the homologated aldehyde (4) .

Part B: N-1 Deprotection

  • Dissolve the SEM-protected aldehyde (4) (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the deprotected N-H indole (5) .

Target Kinase Pathway: Inhibition of the MAPK/ERK Cascade

Many indole-based inhibitors target serine/threonine or tyrosine kinases that are upstream activators of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival. A potent inhibitor derived from this compound could, for example, target RAF or MEK kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Compound 5 (Kinase Inhibitor) Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical inhibitor.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. The orthogonal positioning of the chloro and fluoro groups provides a sophisticated means to enhance binding affinity through halogen bonding while simultaneously improving metabolic stability. The synthetic routes outlined in this note demonstrate the versatility of this scaffold, allowing for systematic modification at key positions to optimize potency and selectivity against a wide range of kinase targets. Researchers in drug development are encouraged to consider this building block for programs aimed at discovering next-generation targeted therapies.

References

Application of 6-Chloro-4-fluoro-1H-indole in the Development of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Halogenated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions make it an ideal framework for designing targeted therapeutics.[3] Within the diverse landscape of indole derivatives, those bearing halogen substituents have garnered significant attention for their enhanced anticancer activities.[4] The introduction of chloro and fluoro groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

This technical guide focuses on the application of a specific halogenated indole, 6-Chloro-4-fluoro-1H-indole , as a versatile starting material for the synthesis of novel anticancer agents. While direct clinical applications of this specific indole are not yet established, its structural motifs are present in numerous compounds with potent cytotoxic effects.[6] We will explore plausible synthetic routes to leverage this precursor, delve into the primary mechanisms of action of the resulting derivatives, and provide detailed protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of halogenated indoles in oncology.

Synthetic Pathways: From this compound to Bioactive Molecules

The strategic placement of chloro and fluoro groups on the indole ring of this compound offers unique opportunities for synthetic diversification. The electron-withdrawing nature of these halogens can influence the reactivity of the indole core, particularly at the C3 position, which is a common site for functionalization in the development of anticancer agents.

A plausible and efficient strategy for elaborating the this compound scaffold is through a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by a condensation reaction to build a more complex, pharmacologically active moiety. This approach is widely used in the synthesis of various bioactive indole derivatives.

Proposed Synthetic Protocol: Synthesis of a Chalcone-like Indole Derivative

This protocol outlines a two-step synthesis of a hypothetical, yet representative, anticancer agent derived from this compound. The resulting chalcone-like structure is a common pharmacophore in compounds targeting tubulin polymerization.[7]

Step 1: Vilsmeier-Haack Formylation of this compound

  • Objective: To introduce a formyl group at the C3 position of the indole ring, creating a key intermediate for further elaboration.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

    • Stir the mixture at 0 °C for 30 minutes.

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-3-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Claisen-Schmidt Condensation to form an Indole-Chalcone Derivative

  • Objective: To react the synthesized aldehyde with a substituted acetophenone to form a chalcone-like compound.

  • Materials:

    • This compound-3-carbaldehyde (from Step 1)

    • A substituted acetophenone (e.g., 4-methoxyacetophenone)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), dilute

  • Procedure:

    • In a round-bottom flask, dissolve this compound-3-carbaldehyde (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol.

    • Prepare a solution of potassium hydroxide (2-3 equivalents) in ethanol.

    • Add the ethanolic KOH solution dropwise to the stirred mixture of the aldehyde and acetophenone at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole-chalcone derivative.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of this compound are predicted to exert their anticancer effects through multiple mechanisms, primarily by acting as kinase inhibitors or tubulin polymerization inhibitors . The specific mechanism is dictated by the nature of the substituents appended to the indole core.

Kinase Inhibition

Numerous indole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and Src kinases.[8][9] The 6-chloro and 4-fluoro substitutions on the indole ring can enhance binding to the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Proposed kinase inhibition pathway for this compound derivatives.

Tubulin Polymerization Inhibition

The indole scaffold is a key component of many compounds that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[7][10] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The chalcone-like derivative synthesized in the proposed protocol is designed to mimic this class of compounds.

References

Application Notes & Protocols: 6-Chloro-4-fluoro-1H-indole as a Strategic Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its inherent biological activity and synthetic versatility make it a "privileged structure." The strategic placement of halogen atoms, particularly fluorine and chlorine, onto this scaffold has become a powerful tactic for modulating a molecule's pharmacological profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, increase binding affinity, and alter pKa, often leading to improved potency and bioavailability.[1] Chlorine, while larger, can introduce favorable hydrophobic interactions and provide a reactive handle for further synthetic diversification.[2]

The compound 6-chloro-4-fluoro-1H-indole emerges as a particularly valuable building block, combining the distinct electronic and steric properties of both halogens. This unique substitution pattern offers researchers a nuanced tool to fine-tune drug candidates, addressing key challenges in pharmacokinetics and pharmacodynamics. This guide provides an in-depth exploration of the chemical reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

The reactivity of the this compound ring is governed by the interplay of the electron-donating pyrrole nitrogen and the electron-withdrawing halogen substituents on the benzene ring.

  • N-H Acidity: The indole nitrogen (N-1) is acidic and can be readily deprotonated with a suitable base, allowing for facile N-alkylation or N-arylation. This is the most common initial functionalization step.

  • C-H Reactivity: The pyrrole ring is electron-rich, making the C-3 position the most nucleophilic and susceptible to electrophilic substitution. However, direct C-H functionalization on the benzene ring (C-4, C-5, C-7) is challenging and typically requires directing groups or transition-metal catalysis. The electron-withdrawing nature of the halogens deactivates the benzene ring towards electrophilic attack but opens avenues for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Regioselectivity: The 4-fluoro and 6-chloro substituents create a unique electronic landscape. The C-7 position, adjacent to the electron-donating nitrogen and ortho to the chloro group, becomes a key site for regioselective metal-catalyzed reactions like Suzuki-Miyaura coupling, especially after N-protection.

G Indole This compound (C8H5ClFN) M.W: 169.58 N1 N1 Indole->N1 Deprotonation C3 C3 Indole->C3 Electrophilic Attack C7 C7 Indole->C7 Metal Catalysis C6_Cl C6_Cl Indole->C6_Cl Nucleophilic Attack

Core Synthetic Protocols

The following protocols provide step-by-step methodologies for the key transformations of this compound, essential for building complex pharmaceutical precursors.

Protocol 1: N-Protection with (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

Rationale: Protecting the indole nitrogen is often the crucial first step. It prevents unwanted side reactions in subsequent steps and can influence the regioselectivity of further functionalizations. The SEM group is chosen for its stability under a wide range of conditions (e.g., organometallic reactions) and its reliable deprotection protocols.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (concentration range: 0.1-0.3 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the corresponding sodium salt and hydrogen gas. Performing this at 0°C controls the rate of hydrogen evolution.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Wash: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-SEM-6-chloro-4-fluoro-1H-indole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-7

Rationale: The C-7 position of the indole is a strategic point for introducing aryl or heteroaryl diversity. A Suzuki-Miyaura coupling is a robust and widely used method for this transformation. This protocol is adapted from methodologies successful for C-7 functionalization of related halo-indazoles and -indoles.[3][4][5][6][7][8] N-protection is critical to prevent catalyst inhibition and side reactions. The chloro-substituent at C-6 is significantly less reactive towards oxidative addition than a bromo or iodo group that would first need to be installed at C-7. For this protocol, we assume a preceding C-7 bromination step (not detailed here but achievable with reagents like N-Bromosuccinimide).

Materials:

  • N-SEM-7-bromo-6-chloro-4-fluoro-1H-indole (prepared separately)

  • Aryl or Heteroaryl boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a flame-dried Schlenk tube, add N-SEM-7-bromo-6-chloro-4-fluoro-1H-indole (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).

  • Degassing: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture. Causality Note: The aqueous base (K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing reaction efficiency for sterically hindered or electronically challenging substrates.

  • Heating: Heat the reaction mixture at 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the C-7 arylated product.

Case Study: Synthesis of a Key Precursor for Pyrimidine-Based Kinase Inhibitors

A key application of this compound is demonstrated in the synthesis of precursors for pyrimidine-based kinase inhibitors, as outlined in patent literature (e.g., WO2011029923A1). The following workflow illustrates the transformation of the building block into a valuable hydrazinyl-indole intermediate, poised for cyclization into a fused heterocyclic system.

G A This compound B N-SEM-Protected Indole A->B Protocol 1: NaH, SEM-Cl C N-SEM-6-chloro-4-fluoro- 7-iodo-1H-indole B->C Directed Iodination (e.g., LDA, I₂) D N-SEM-6-chloro-4-fluoro- 7-hydrazinyl-1H-indole C->D Hydrazinolysis (Hydrazine Hydrate) E Pyrimidine-based Kinase Inhibitor Scaffold D->E Cyclization with Pyrimidine Precursor

Protocol 3: Synthesis of 7-Hydrazinyl-6-chloro-4-fluoro-1H-indole Intermediate

Rationale: This protocol details the conversion of a C-7 halogenated indole into a hydrazinyl derivative. This transformation is a key step in building fused heterocyclic systems like pyrazolo[4,3-g]indoles, which are common scaffolds in kinase inhibitors. The hydrazine group serves as a nucleophile that can react with a suitable electrophile to form a new ring.

Materials:

  • N-SEM-7-iodo-6-chloro-4-fluoro-1H-indole (assuming prior iodination)

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a round-bottom flask, dissolve the N-protected 7-iodoindole (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (10-20 eq). Causality Note: A large excess of hydrazine hydrate is used to drive the nucleophilic aromatic substitution reaction to completion, replacing the iodide at the C-7 position. The reaction likely proceeds via an SNAr mechanism, which is facilitated by the electron-withdrawing nature of the adjacent N-SEM group and the chloro substituent.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 12-24 hours.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the excess hydrazine and ethanol.

  • Extraction: Partition the residue between water and EtOAc. Carefully neutralize the aqueous layer with solid NaHCO₃.

  • Separation & Drying: Separate the layers and extract the aqueous phase with EtOAc (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, the crude hydrazinyl-indole can be purified by column chromatography or used directly in the next step if sufficiently pure. This intermediate is now ready for cyclization with a suitable pyrimidine or other heterocyclic partner to form the final drug scaffold.

Quantitative Data Summary

The following table provides representative reaction parameters that can be adapted for the protocols described above. Yields are illustrative and will vary based on the specific substrates, reaction scale, and purification efficiency.

Protocol Starting Material Key Reagents Solvent Temp (°C) Time (h) Typical Yield
1: N-Protection This compoundNaH, SEM-ClTHF0 to RT4-1285-95%
2: Suzuki Coupling N-SEM-7-bromo-indoleArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O80-1006-1860-85%
3: Hydrazinolysis N-SEM-7-iodo-indoleHydrazine HydrateEthanol8012-2470-90%

Conclusion

This compound is a highly versatile and strategic building block for modern drug discovery. The distinct electronic properties conferred by its halogen substituents provide medicinal chemists with a sophisticated tool for optimizing lead compounds. The protocols outlined in this guide for N-protection, C-7 Suzuki-Miyaura coupling, and hydrazinolysis offer reliable and scalable methods to access complex pharmaceutical intermediates. As demonstrated by its application in the synthesis of precursors for potent kinase inhibitors, this scaffold holds significant promise for the development of next-generation therapeutics targeting a range of diseases.

References

Application Note & Protocols: Strategic Derivatization of 6-Chloro-4-fluoro-1H-indole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-chloro-4-fluoro-1H-indole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a core component in a variety of biologically active agents, including those with potential anticancer and antibacterial properties.[1][2] Its unique substitution pattern offers distinct electronic properties and multiple vectors for chemical modification. This guide provides a comprehensive framework for the systematic derivatization of this compound to facilitate robust structure-activity relationship (SAR) studies. We present detailed, field-tested protocols for functionalization at the N-1, C-3, and C-6 positions, explain the chemical rationale behind procedural choices, and outline a logical workflow for integrating synthesis with biological evaluation to accelerate drug discovery programs.

The Strategic Importance of the this compound Core

The indole ring system is a cornerstone of drug design, mimicking peptide structures and binding reversibly to a multitude of enzymes and receptors.[2] The specific 6-chloro-4-fluoro substitution pattern of the title compound (CAS 885520-88-7) provides three key advantages for SAR exploration:

  • Modulated Electronics: The electron-withdrawing nature of the halogen substituents (chlorine and fluorine) alters the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets.

  • Metabolic Stability: The presence of fluorine can enhance metabolic stability and binding affinity by blocking sites of oxidative metabolism and participating in favorable intermolecular interactions.

  • Defined Derivatization Vectors: The scaffold presents several chemically distinct positions amenable to selective modification, allowing for a systematic exploration of chemical space.

This document focuses on the three most synthetically accessible and impactful positions for derivatization: the indole nitrogen (N-1), the nucleophilic C-3 position, and the chloro-substituted C-6 position, which serves as a handle for cross-coupling reactions.

Figure 1: Key reactive sites on the this compound scaffold.

Synthetic Protocols for Derivatization

The following protocols are designed to be robust and adaptable. Each step is accompanied by an explanation of its underlying chemical principles to empower researchers to troubleshoot and modify the procedures as needed.

Protocol 2.1: N-1 Alkylation via Deprotonation-Substitution

Functionalization at the N-1 position is crucial for probing the necessity of the N-H bond for hydrogen bonding and for introducing substituents that can occupy new pockets in a binding site. The classical method using a strong base and an alkyl halide is highly effective.[3][4]

Causality Behind Choices:

  • Base (Sodium Hydride, NaH): NaH is a non-nucleophilic strong base, ensuring it only deprotonates the acidic indole nitrogen (pKa ≈ 17) without competing in the subsequent substitution reaction.

  • Solvent (Anhydrous DMF/THF): Polar aprotic solvents are required. They effectively solvate the sodium cation but do not have acidic protons that would quench the hydride base. DMF and THF are excellent choices.[4]

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation temperature can be adjusted to control the rate and minimize potential side reactions, such as C-3 alkylation, although N-alkylation is generally favored.[4]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Observation: Effervescence (H₂ gas evolution) should be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indole anion.

  • Alkylation: Cool the reaction back to 0 °C. Add the desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 substituted indole.

Protocol 2.2: C-6 Arylation/Alkynylation via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C-6 position is a versatile handle for introducing aryl, heteroaryl, or alkynyl groups through transition metal-catalyzed cross-coupling reactions. This dramatically expands the accessible chemical diversity.

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[5][6] While aryl chlorides are less reactive than bromides or iodides, appropriate choice of catalyst, ligand, and base can drive the reaction to completion.

Causality Behind Choices:

  • Catalyst/Ligand: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice. For less reactive aryl chlorides, using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) with a precursor like Pd₂(dba)₃ can improve catalytic activity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A solvent system that can dissolve both organic and inorganic reagents is needed, often a mixture like dioxane/water or toluene/ethanol/water.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, combine the N-protected this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the resulting mixture by bubbling N₂ or Ar through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The Sonogashira coupling introduces an alkyne moiety, a linear and rigid linker valuable for probing deep, narrow active sites. The reaction employs a dual-catalyst system.[7]

Causality Behind Choices:

  • Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species facilitates the oxidative addition into the C-Cl bond.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the HX acid formed during the reaction.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the N-protected this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed triethylamine (or a mixture of THF/triethylamine). Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C for 6-18 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate.

  • Purification: Filter the solution through a plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2.3: C-3 Alkylation via Metal-Free Autotransfer

The C-3 position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic attack.[8] Recent advances allow for metal-free alkylations using alcohols as alkylating agents.[9][10][11]

Causality Behind Choices:

  • Mechanism: This reaction proceeds via a hydrogen autotransfer-type mechanism. An oxidant (Oxone®) initiates the process by oxidizing the primary alcohol to an aldehyde. The indole then undergoes condensation with the aldehyde, and a subsequent reduction by another molecule of the alcohol delivers the final C-3 alkylated product.[9][10]

  • Reagents: Cs₂CO₃ acts as the base, and Oxone® (potassium peroxymonosulfate) serves as a mild, convenient oxidant to initiate the catalytic cycle.[10]

Step-by-Step Methodology:

  • Preparation: In a sealable reaction tube, combine the N-protected this compound (1.0 eq), the primary alcohol (e.g., a heteroaryl-substituted methyl alcohol) (3.0 eq), Cs₂CO₃ (1.1 eq), and Oxone® (0.1 eq).

  • Solvent: Add xylenes to achieve a concentration of approximately 2 M.

  • Reaction: Seal the tube and heat the mixture to 140 °C in an oil bath for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and water.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via flash column chromatography to isolate the C-3 alkylated product.

G Start Start: 6-Cl-4-F-Indole N_Alk Protocol 2.1: N-1 Alkylation Start->N_Alk N_Alk_Prod N-Substituted Intermediate N_Alk->N_Alk_Prod C6_Suzuki Protocol 2.2.1: C-6 Suzuki Coupling N_Alk_Prod->C6_Suzuki C6_Sono Protocol 2.2.2: C-6 Sonogashira N_Alk_Prod->C6_Sono C3_Alk Protocol 2.3: C-3 Alkylation N_Alk_Prod->C3_Alk Final_C6 Final Analog (N-1, C-6 Modified) C6_Suzuki->Final_C6 C6_Sono->Final_C6 Final_C3 Final Analog (N-1, C-3 Modified) C3_Alk->Final_C3

Figure 2: A representative synthetic workflow for multi-substituted analog generation.

Framework for Structure-Activity Relationship (SAR) Studies

SAR is an iterative process that systematically links changes in a molecule's structure to its biological effects. The goal is to build a predictive model for designing more potent and selective compounds.

SAR_Cycle Design Design Analogs (Hypothesis-Driven) Synthesis Synthesize Library (Protocols 2.1-2.3) Design->Synthesis Target Analogs Testing Biological Testing (In Vitro Assays) Synthesis->Testing Purified Compounds Analysis Analyze Data (SAR) (Identify Trends) Testing->Analysis IC₅₀ / EC₅₀ Data Analysis->Design New Hypothesis G cluster_0 Purification & Analysis cluster_1 Final Quality Control Crude Crude Reaction Mixture Column Flash Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Pre_Sample Tentatively Pure Solid/Oil Solvent->Pre_Sample HPLC Purity Check (>95%) (HPLC/UPLC) Pre_Sample->HPLC NMR Structure Confirmation (¹H, ¹³C, ¹⁹F NMR) Pre_Sample->NMR MS Identity Confirmation (HRMS) Pre_Sample->MS Final Characterized Compound for Biological Assay Pre_Sample->Final

References

Application Note: High-Throughput Screening Protocols for the Identification of Novel Modulators of Kinase Signaling using 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to antiviral agents.[1][2][3][4][5][6] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of indole derivatives, making them attractive candidates for drug discovery programs.[7] 6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative with potential as a lead compound for the development of novel therapeutics. Its structural similarity to known kinase inhibitors suggests that it may interact with protein kinases, a class of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.[8][9]

High-throughput screening (HTS) is a fundamental approach in modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds that modulate the activity of a specific biological target.[10][11][12][13] This application note provides detailed protocols for two robust HTS assays—a biochemical fluorescence polarization (FP) assay and a cell-based luciferase reporter assay—that can be adapted for screening this compound and its analogs to identify novel kinase inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing successful HTS campaigns, as they influence compound solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol [14]
CAS Number 885520-88-7
Appearance Solid[15]
Purity >95%[15]

Protocol 1: Biochemical High-Throughput Screening using Fluorescence Polarization

Assay Principle:

Fluorescence polarization is a powerful technique for studying molecular interactions in solution and is well-suited for HTS of enzyme inhibitors.[10][16][17][18][19] This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. In this protocol, a fluorescently labeled peptide substrate is used. When the peptide is not phosphorylated by the target kinase, it is small and tumbles rapidly in solution, resulting in a low FP signal. Upon phosphorylation by the kinase, a specific phosphopeptide-binding antibody binds to the modified peptide. The resulting complex is much larger and tumbles more slowly, leading to a high FP signal. Inhibitors of the kinase will prevent peptide phosphorylation, thus maintaining a low FP signal.

Workflow Diagram:

HTS_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (this compound dilutions) Dispense_Compound Dispense Compound (Robotic Liquid Handler) Assay_Plate 384-well Assay Plate Initiate_Reaction Initiate with ATP Incubate Assay_Plate->Initiate_Reaction 3. Add Reagent_Prep Reagent Preparation (Kinase, Peptide, ATP, Antibody) Add_Kinase_Peptide Add Kinase & Peptide Substrate Dispense_Compound->Assay_Plate 1. Transfer Add_Kinase_Peptide->Assay_Plate 2. Add Stop_Reaction Stop Reaction & Add Antibody Initiate_Reaction->Stop_Reaction 4. Add Read_Plate Read Fluorescence Polarization (Plate Reader) Stop_Reaction->Read_Plate 5. Read Data_Analysis Data Analysis (Z', % Inhibition, IC50) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for the Fluorescence Polarization-based HTS assay.

Detailed Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO in a 384-well source plate. A typical screening concentration is 10 µM.[20]

    • Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the target kinase and the fluorescently labeled peptide substrate to their final concentrations in the assay buffer. The optimal concentrations should be determined empirically during assay development.

  • Assay Procedure:

    • Using a robotic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions from the source plate to a 384-well black, low-volume assay plate.

    • Add the kinase and peptide substrate mixture to each well.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding ATP at its Kₘ concentration.

    • Incubate for the optimal reaction time (e.g., 60-120 minutes) at 30°C.

    • Stop the reaction by adding a solution containing EDTA and the phosphopeptide-binding antibody.

    • Incubate for at least 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[16][18][20]

    • For "hit" compounds, perform dose-response experiments to determine the IC₅₀ value.

Protocol 2: Cell-Based High-Throughput Screening using a Luciferase Reporter Assay

Assay Principle:

Cell-based assays provide a more physiologically relevant context for identifying inhibitors.[11][21] A luciferase reporter assay is a highly sensitive method to measure the activity of a specific signaling pathway.[22][23][24][25] In this protocol, a cell line is engineered to express firefly luciferase under the control of a promoter that is activated by a transcription factor downstream of the target kinase. Inhibition of the kinase will lead to reduced transcription factor activity and a subsequent decrease in luciferase expression and light output. A constitutively expressed Renilla luciferase can be used as an internal control to normalize for cell viability and transfection efficiency.[22][24][26]

Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene (Luciferase) Compound This compound Compound->Target_Kinase Inhibits Transcription_Factor_N Transcription Factor Transcription_Factor_N->Reporter_Gene Activates

Caption: A generic kinase signaling pathway leading to luciferase reporter gene expression.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a stable cell line containing the luciferase reporter construct in a suitable medium.

    • Seed the cells into 384-well white, clear-bottom assay plates at an optimized density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cell plates and add the compound dilutions. Include positive and negative controls.

    • Incubate the cells with the compounds for a predetermined period (e.g., 6-24 hours) to allow for modulation of the signaling pathway and reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the assay plates and the luciferase reagent to room temperature.

    • Add the luciferase substrate to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-based luminometer.

    • If using a dual-luciferase system, add the second reagent to quench the firefly luciferase signal and measure the Renilla luciferase signal.[26]

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for the hits.

Data Interpretation and Hit Validation

A summary of the expected outcomes and key validation parameters for both assays is provided in Table 2.

ParameterFluorescence Polarization AssayLuciferase Reporter Assay
Primary Readout Millipolarization (mP) unitsRelative Light Units (RLU)
"Hit" Criteria Decrease in mP signalDecrease in RLU
Key Validation Metric Z'-factor > 0.5Z'-factor > 0.5
Follow-up IC₅₀ determination, counter-screensIC₅₀ determination, cytotoxicity assays

"Hits" identified from the primary HTS should be subjected to a rigorous validation process to eliminate false positives. This includes:

  • Confirmation of activity: Re-testing the primary hits in the same assay.

  • Dose-response analysis: Determining the potency (IC₅₀) of the confirmed hits.

  • Orthogonal assays: Validating the hits in a different assay format to confirm their mechanism of action.

  • Counter-screens: Identifying compounds that interfere with the assay technology (e.g., autofluorescent compounds or luciferase inhibitors).

  • Structure-activity relationship (SAR) analysis: Testing structurally related analogs of the hit compounds to establish an initial SAR.

Conclusion

The fluorescence polarization and luciferase reporter assays described in this application note provide robust and scalable platforms for the high-throughput screening of this compound and its derivatives. These protocols offer a systematic approach to identify and validate novel modulators of kinase signaling pathways, which can serve as starting points for drug discovery and development programs. The adaptability of these methods allows for their application to a wide range of kinase targets, making them valuable tools for academic and industrial researchers.

References

The Rising Star of Organic Electronics: Harnessing 6-Chloro-4-fluoro-1H-indole for Novel Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic electronics is in a perpetual quest for new materials that offer enhanced performance, stability, and processability for next-generation devices such as flexible displays, wearable sensors, and efficient solar cells. Within the vast landscape of organic semiconductors, halogenated indole derivatives have emerged as a particularly promising class of compounds. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the indole scaffold allows for precise tuning of the electronic and photophysical properties of the resulting materials. This application note provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 6-chloro-4-fluoro-1H-indole as a versatile building block for the synthesis of advanced electronic materials. We will delve into detailed protocols for the preparation of both polymeric and small molecule materials derived from this unique indole, explore their characterization, and discuss their potential applications in organic light-emitting diodes (OLEDs) and as hole transport materials in perovskite solar cells.

Introduction: The Strategic Advantage of Halogenated Indoles

The indole moiety, an aromatic heterocyclic organic compound, is an electron-rich system that facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] The introduction of electron-withdrawing halogen substituents, such as chlorine and fluorine, onto the indole ring profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This targeted modification of the electronic structure is a key strategy for designing materials with desired charge injection and transport properties.[2]

This compound, with its distinct substitution pattern, offers a unique combination of properties:

  • Enhanced Electron Affinity: The presence of two different halogen atoms increases the electron affinity of the indole ring, which can be beneficial for n-type or ambipolar charge transport.

  • Improved Stability: Halogenation can enhance the oxidative stability and thermal stability of the resulting materials, leading to longer device lifetimes.

  • Tunable Solubility and Morphology: The substituents can influence the solubility of the monomer and the morphology of the resulting polymer films, both of which are crucial for device fabrication and performance.

This application note will provide a practical framework for leveraging these properties in the development of novel electronic materials.

Synthesis of Poly(this compound): A Conductive Polymer

Electropolymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface, offering excellent control over film thickness and morphology.[1][3] While a specific protocol for this compound is not widely published, a robust procedure can be adapted from established methods for other substituted indoles.[1][3][4]

Pre-polymerization Considerations: Determining the Oxidation Potential

Before proceeding with bulk electropolymerization, it is crucial to determine the oxidation potential of this compound. This is achieved through cyclic voltammetry (CV).

Protocol: Cyclic Voltammetry of this compound

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium perchlorate (TBAClO₄) or lithium perchlorate (LiClO₄), in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10-50 mM.

  • Electrochemical Cell Setup:

    • Working Electrode: Platinum (Pt) or glassy carbon electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire or foil.

  • CV Measurement:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value (e.g., 0 V) to a higher potential (e.g., +1.5 V vs. SCE) and back.

    • The potential at which a sharp increase in current is observed corresponds to the onset of monomer oxidation. This potential will be used for the potentiostatic electropolymerization.

Electropolymerization Protocol

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAClO₄) (supporting electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass for optical characterization, or a larger surface area electrode for bulk synthesis)

  • Reference electrode (SCE or Ag/AgCl)

  • Counter electrode (Pt wire/foil)

Procedure:

  • Solution Preparation: Prepare a solution containing 0.1 M this compound and 0.1 M TBAClO₄ in anhydrous acetonitrile.

  • Cell Assembly: Assemble the three-electrode cell with the chosen working electrode.

  • Deoxygenation: Purge the solution with argon or nitrogen for at least 20 minutes.

  • Potentiostatic Polymerization: Apply a constant potential, determined from the CV experiment (typically just above the oxidation onset), to the working electrode for a specified duration. The length of the polymerization will determine the thickness of the polymer film.

  • Film Washing: After polymerization, carefully remove the working electrode from the solution and wash it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a mild temperature (e.g., 60 °C).

Synthetic_Pathway Indole This compound N_Alkylation N-Alkylation (e.g., with an alkyl bromide) Indole->N_Alkylation Suzuki_Coupling Suzuki or Buchwald-Hartwig Coupling N_Alkylation->Suzuki_Coupling Final_HTM Final Hole Transport Material Suzuki_Coupling->Final_HTM Aromatic_Boronic_Ester Aromatic Boronic Ester/Amine Aromatic_Boronic_Ester->Suzuki_Coupling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-4-fluoro-1H-indole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this synthesis. This compound is a key heterocyclic building block in medicinal chemistry, and robust synthetic access is critical for advancing discovery programs. This guide focuses primarily on the Fischer Indole Synthesis, a classic and highly versatile method for constructing the indole scaffold.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Fischer Indole Synthesis .[2] This reaction produces the indole ring from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For the target molecule, the specific starting materials are (4-chloro-2-fluorophenyl)hydrazine and an acetaldehyde equivalent.

The process can be performed in a "one-pot" fashion, where the intermediate hydrazone is formed and then cyclized in situ by heating in the presence of an acid catalyst, which simplifies the procedure and can improve overall efficiency.[3][4]

Q2: Can you explain the mechanism of the Fischer Indole Synthesis?

Certainly. The reaction proceeds through several key steps, which are critical to understand for effective troubleshooting.[2][5]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (4-chloro-2-fluorophenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').

  • [2][2]-Sigmatropic Rearrangement: This is the rate-determining step. After protonation, the enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond. This step is irreversible and establishes the core structure of the indole.

  • Cyclization & Aromatization: The resulting di-imine intermediate undergoes cyclization to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[5]

Fischer_Mechanism cluster_start Reactants A Aryl Hydrazine C Phenylhydrazone A->C + Acid B Ketone/Aldehyde B->C + Acid D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization (Aminal Formation) F->G H Ammonia Elimination & Aromatization G->H I Indole Product H->I - NH3

Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Q3: How do I select the appropriate acid catalyst for the cyclization step?

The choice of acid is one of the most critical parameters and can significantly influence reaction yield and purity.[6][7] Both Brønsted and Lewis acids are effective. The optimal choice often depends on the specific substrates and may require empirical screening.

Catalyst TypeExamplesStrengthsConsiderations & Potential Issues
Brønsted Acids Polyphosphoric acid (PPA), H₂SO₄, HCl, p-Toluenesulfonic acid (p-TsOH)[2]Readily available, inexpensive, effective for many substrates. PPA often serves as both catalyst and solvent.Can be harsh, leading to charring or decomposition at high temperatures.[8] Requires strictly anhydrous conditions.
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃[1]Can be milder than strong Brønsted acids. Often highly effective and can improve yields where other acids fail.Can be hygroscopic and require careful handling. Stoichiometric amounts are sometimes needed as the eliminated ammonia can neutralize the catalyst.[3]
Solid Acids Amberlyst, Montmorillonite claySimplifies work-up (catalyst is filtered off). Can lead to cleaner reactions and be more environmentally friendly.May have lower activity, requiring higher temperatures or longer reaction times.

For the synthesis of this compound, a common and effective choice is polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid .[9] Starting with a milder Lewis acid like ZnCl₂ is also a sound strategy to avoid potential degradation.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low, or I've recovered only starting materials. What went wrong?

This is a common issue in Fischer syntheses.[10][11] A systematic approach is needed to diagnose the problem. The failure can typically be traced to one of three areas: starting materials, reaction conditions, or competing side reactions.

Low_Yield_Troubleshooting cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst & Side Reactions Start Low or No Yield Purity Are starting materials pure? (Hydrazine & Carbonyl) Start->Purity Purity_Sol Action: Purify hydrazine (e.g., recrystallization) and distill carbonyl compound. Purity->Purity_Sol If No Temp Was temperature optimal? (Monitor internal temp) Purity->Temp If Yes Temp_Sol Action: Optimize temperature. Too low -> incomplete reaction. Too high -> decomposition/tarring. Temp->Temp_Sol If No Time Was reaction time sufficient? (Monitor by TLC/HPLC) Temp->Time If Yes Time_Sol Action: Increase reaction time until starting material is consumed. Time->Time_Sol If No Catalyst Is the acid catalyst appropriate? (Anhydrous? Correct amount?) Time->Catalyst If Yes Catalyst_Sol Action: Screen other acids (e.g., ZnCl2, p-TsOH). Ensure anahydrous conditions. Catalyst->Catalyst_Sol If No SideReaction Is N-N bond cleavage occurring? (Check for aniline byproduct) Catalyst->SideReaction If Yes SideReaction_Sol Action: Use a milder Lewis acid. This is a known failure mode, especially with certain substituents. SideReaction->SideReaction_Sol If Yes

Caption: Decision tree for troubleshooting low reaction yields.

Key Points to Check:

  • Purity of (4-chloro-2-fluorophenyl)hydrazine: Hydrazines can oxidize and degrade upon storage. Ensure it is pure; if it's discolored, consider purification by recrystallization.

  • Temperature Control: The cyclization step is often exothermic and requires careful temperature management. Excessively high temperatures (>150°C) can lead to decomposition and the formation of tar.[8][11]

  • Competing N-N Bond Cleavage: A major competing pathway is the acid-catalyzed cleavage of the weak N-N bond in the enamine intermediate.[12] This prevents the desired[2][2]-sigmatropic rearrangement. This side reaction is more prevalent with certain electronic substitution patterns. If you detect (4-chloro-2-fluoro)aniline as a byproduct, this pathway is likely the culprit. Using a milder Lewis acid can sometimes suppress this side reaction.[12]

Q5: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

Tar formation is a sign of product or intermediate decomposition under harsh acidic conditions and high temperatures.[8]

  • Lower the Reaction Temperature: This is the most effective solution. Conduct small-scale optimization experiments to find the lowest temperature at which the reaction proceeds at a reasonable rate.[8]

  • Use an Inert Atmosphere: While not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions that contribute to colored impurities and decomposition.[13]

  • Control the Rate of Addition: If using a strong Brønsted acid like H₂SO₄, add it slowly to the reaction mixture while cooling to manage the initial exotherm.

  • Prompt Work-up: Once the reaction is complete (as determined by TLC or HPLC), cool it down and proceed with the work-up immediately. Prolonged exposure to acid at high temperatures will degrade the product.[14]

Q6: I'm having difficulty purifying the final product. What is the best method?

Purification of this compound typically requires column chromatography.

  • Work-up Procedure: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water. Neutralize the excess acid with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Chromatography: The crude product is often a dark oil or solid. Purification by flash column chromatography on silica gel is standard. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Product Instability: Be aware that some indoles can be sensitive to acid. If you observe streaking or decomposition on your silica gel column, you can pre-treat the silica by slurrying it with a solvent containing a small amount of triethylamine (~1%) before packing the column. This neutralizes acidic sites on the silica.

Experimental Protocol: One-Pot Fischer Synthesis

This protocol describes a general one-pot procedure for the synthesis of this compound. Note: This is a representative procedure and may require optimization for your specific setup and scale.

Protocol_Workflow A Step 1: Hydrazone Formation - Combine (4-chloro-2-fluorophenyl)hydrazine HCl and acetaldehyde in acetic acid. - Stir at room temperature. B Step 2: Cyclization - Add acid catalyst (e.g., H2SO4 or ZnCl2). - Heat mixture to 80-110 °C. A->B C Step 3: Monitoring - Follow reaction progress by TLC (disappearance of hydrazone). B->C D Step 4: Work-up - Cool and pour into ice water. - Neutralize with base (e.g., NaHCO3). - Extract with ethyl acetate. C->D E Step 5: Purification - Dry organic layers (Na2SO4). - Concentrate under reduced pressure. - Purify by silica gel chromatography. D->E F Final Product This compound E->F

Caption: General experimental workflow for the one-pot synthesis.
Materials:

  • (4-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Sulfuric Acid or Zinc Chloride (catalytic to stoichiometric amount)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:
  • Hydrazone Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (~5-10 volumes). To this suspension, add acetaldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydrazone intermediate may be observed as a change in color or the formation of a precipitate.[9]

  • Cyclization: To the reaction mixture, carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.5-1.0 eq of ZnCl₂). Heat the reaction mixture to 80-110 °C. The optimal temperature should be determined by small-scale trials.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the hydrazone spot has been consumed. This typically takes 2-6 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water. Carefully neutralize the solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.

References

Common side products in 6-Chloro-4-fluoro-1H-indole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this valuable indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its successful synthesis is crucial for the advancement of many research and development projects. This guide will focus on the two most common synthetic routes: the Leimgruber-Batcho and Fischer indole syntheses, with a particular emphasis on identifying, preventing, and troubleshooting the formation of common side products.

Leimgruber-Batcho Indole Synthesis: A Deep Dive

The Leimgruber-Batcho synthesis is a highly effective and often preferred method for producing indoles unsubstituted at the 2- and 3-positions, offering high yields under relatively mild conditions.[1] The synthesis begins with an o-nitrotoluene derivative, which undergoes condensation with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant, highly polar byproduct in my Leimgruber-Batcho synthesis of this compound that is difficult to separate from the desired product. What is it likely to be?

A1: The most probable culprit for a polar byproduct is the over-reduction of the enamine intermediate. Instead of the desired indole, this side reaction leads to the formation of the corresponding 2-(2-amino-4-chloro-6-fluorophenyl)ethylamine. This species is significantly more polar than the target indole due to the presence of the primary amine.

Q2: What causes the formation of this over-reduced side product, and how can I prevent it?

A2: The formation of the 2-aminophenylethylamine derivative is typically a result of overly harsh reduction conditions. The choice of reducing agent and the control of reaction parameters are critical to prevent this side reaction.

Causality: Strong reducing agents or prolonged reaction times can lead to the reduction of the enamine double bond in addition to the nitro group, resulting in the saturated amine side product.

Prevention Strategies:

  • Choice of Reducing Agent: While powerful reducing agents like catalytic hydrogenation with Raney Nickel can be effective, they can also be indiscriminate.[3] A milder and often more selective option for the reductive cyclization is the use of iron powder in acetic acid.[2] This system provides a more controlled reduction, minimizing the risk of over-reduction.

  • Reaction Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. The reaction should be stopped as soon as the enamine intermediate is consumed to avoid further reduction of the product or intermediates.

  • Temperature Control: Maintaining the recommended reaction temperature is crucial. Exceeding the optimal temperature can increase the rate of the undesired over-reduction.

Troubleshooting Guide: Leimgruber-Batcho Synthesis
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield of Indole Incomplete enamine formation.Ensure the use of a slight excess of the N,N-dimethylformamide acetal. Drive the reaction to completion by monitoring via TLC. The enamine is a key intermediate; its incomplete formation will directly impact the final yield.
Inefficient reductive cyclization.Optimize the amount of reducing agent (e.g., iron powder) and the volume of acetic acid. Ensure vigorous stirring to maintain a good suspension of the iron powder.
Presence of a Polar Byproduct Over-reduction of the enamine intermediate.Switch to a milder reducing system like Fe/AcOH.[2] Carefully monitor the reaction and quench it promptly upon completion. The basic nature of the over-reduced product allows for its removal via an acidic wash during workup.
Dark-Colored Reaction Mixture/Tarry Residue Decomposition of starting materials or intermediates.Ensure the reaction temperature does not exceed the recommended limits. High temperatures can lead to polymerization and degradation.

Visualizing the Reaction: Leimgruber-Batcho Pathway and Side Product Formation

Leimgruber_Batcho cluster_main Desired Pathway cluster_side Side Reaction start 2-methyl-3-nitro-5-chloro-1-fluorobenzene enamine Enamine Intermediate start->enamine DMF-acetal indole This compound enamine->indole Fe/AcOH (Reductive Cyclization) side_product 2-(2-amino-4-chloro-6-fluorophenyl)ethylamine (Over-reduced Side Product) enamine->side_product Harsh Reduction (e.g., excess Raney Ni, prolonged time)

Caption: Leimgruber-Batcho synthesis pathway and the formation of the over-reduced side product.

Recommended Experimental Protocol: Modified Leimgruber-Batcho Synthesis

This protocol is adapted from established procedures for analogous substituted indoles and is designed to minimize side product formation.[2]

Step 1: Enamine Formation

  • To a stirred solution of 2-methyl-3-nitro-5-chloro-1-fluorobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This is often a dark-colored solid or oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • In a separate reaction vessel, prepare a suspension of iron powder (3.0 eq) in glacial acetic acid.

  • Heat the suspension to 60-70 °C with vigorous stirring.

  • Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., toluene or acetic acid) and add it dropwise to the hot iron/acetic acid suspension.

  • After the addition is complete, raise the temperature to 90-100 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the enamine and the formation of the indole.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washes and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Fischer Indole Synthesis: General Guidance

The Fischer indole synthesis is a classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone.[4] While powerful, it can be prone to certain side reactions, especially with substituted starting materials.

Frequently Asked Questions (FAQs)

Q3: I am planning a Fischer indole synthesis of this compound from (4-chloro-2-fluorophenyl)hydrazine. What potential side products should I be aware of?

A3: While specific side products for this exact transformation are not extensively documented in readily available literature, general principles of the Fischer indole synthesis suggest the following possibilities:

  • Regioisomeric Indoles: If an unsymmetrical ketone is used as the carbonyl partner, the formation of two different regioisomers is possible. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenylhydrazine ring can influence the direction of the cyclization.

  • Decomposition Products: The Fischer indole synthesis often requires strong acids and elevated temperatures, which can lead to the decomposition of the starting materials, the hydrazone intermediate, or the final indole product, resulting in tar formation.[5]

  • Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient acid catalyst or temperature), the reaction may stall after the[6][6]-sigmatropic rearrangement, leading to a mixture of intermediates rather than the desired indole.

Troubleshooting Guide: Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield/No Product Inappropriate acid catalyst.The choice of acid is critical. Experiment with both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is substrate-dependent.[5]
Suboptimal temperature.Gradually increase the reaction temperature. Too low a temperature will result in an incomplete reaction, while too high a temperature can cause decomposition.[5]
Formation of Multiple Products (by TLC) Isomer formation (with unsymmetrical ketones).If possible, use a symmetrical ketone or an aldehyde to avoid regioisomerism. If an unsymmetrical ketone is necessary, purification by column chromatography will be required to separate the isomers.
Decomposition.Use milder reaction conditions if possible. Consider microwave-assisted synthesis, which can sometimes provide better yields in shorter reaction times with less decomposition.
Unstable Hydrazone Intermediate The substituted phenylhydrazone may be prone to degradation.Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[5]

Visualizing the Reaction: Fischer Indole Synthesis Pathway

Fischer_Indole hydrazine (4-chloro-2-fluorophenyl)hydrazine + Carbonyl hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement Intermediate hydrazone->rearrangement Acid Catalyst, Heat indole This compound rearrangement->indole Cyclization & -NH3

Caption: Generalized workflow of the Fischer indole synthesis.

References

Technical Support Center: Purification of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 6-Chloro-4-fluoro-1H-indole from reaction mixtures. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate common challenges and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product has low purity after initial workup. What are the likely culprits and how can I address them?

Answer: Low purity after the initial workup of a this compound synthesis is often due to the presence of unreacted starting materials, reaction byproducts, or degradation of the target molecule. Common impurities can include residual starting materials from syntheses like the Leimgruber-Batcho or Fischer indole synthesis.[1]

Potential byproducts may include regioisomers if an unsymmetrical ketone was used in a Fischer synthesis, or over-reduced species like 2-aminophenylethylamine derivatives in a Leimgruber-Batcho synthesis.[2] These basic byproducts can often be removed with an acidic wash during the workup.[2]

Recommended Actions:

  • Aqueous Washes: Ensure your workup includes sequential washes with a dilute acid (e.g., 1N HCl), water, and a saturated sodium bicarbonate solution.[1] The acidic wash helps in removing basic impurities, while the bicarbonate wash removes any residual acid.

  • TLC Analysis: Before proceeding to large-scale purification, analyze a small sample of your crude product by Thin Layer Chromatography (TLC). This will give you an idea of the number of impurities and their polarity, which will guide your choice of purification method.

  • Consider Stability: Indole compounds can be sensitive to prolonged exposure to strong acids, bases, or high temperatures.[1] It is advisable to neutralize the reaction mixture promptly after the reaction is complete and avoid excessive heat during solvent evaporation.[1]

Question 2: I am observing an unexpected, highly polar spot on my TLC plate that is staining with ninhydrin. What could it be?

Answer: A ninhydrin-positive spot that is more polar than your desired this compound is likely an over-reduced byproduct, such as a 2-aminophenylethylamine derivative.[2] This is a known side product in the Leimgruber-Batcho synthesis, arising from the excessive reduction of the enamine intermediate.[2]

Recommended Actions:

  • Optimize Reduction Conditions: Re-evaluate the reduction step in your synthesis. The choice of reducing agent and careful control of reaction parameters like hydrogen pressure and reaction time can minimize the formation of this byproduct.[2] Alternatives to powerful reducing agents like Raney nickel under high pressure, such as iron in acetic acid, may offer better selectivity.[2]

  • Acidic Wash: Fortunately, these basic byproducts can often be effectively removed from the organic phase by washing with a dilute acid (e.g., 1N HCl) during the workup.[2]

Question 3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue in recrystallization and can be caused by several factors, including a solvent with a boiling point higher than the melting point of the solute, or the solution being too supersaturated.

Recommended Actions:

  • Adjust Solvent System: Reheat the solution to dissolve the oil and add more of the primary, more solubilizing solvent to reduce the saturation.

  • Slow Cooling: Ensure the solution cools slowly to room temperature. You can insulate the flask to encourage gradual cooling, which favors crystal growth over oil formation.

  • Solvent Choice: The choice of solvent is critical. For halogenated aromatic compounds, solvent systems like ethanol/water, isopropanol, or toluene can be effective. A mixture of methylene dichloride and hexane has been successfully used for the crystallization of the closely related 6-chloro-5-fluoroindole.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method for purifying this compound on a laboratory scale?

For laboratory-scale purification (milligrams to several grams), column chromatography on silica gel is generally the most effective method to achieve high purity.[2][3]

Key Considerations for Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

  • Mobile Phase (Eluent): The polarity of the eluent is crucial for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound for the best separation on the column.

FAQ 2: How can I purify this compound on a larger, multi-gram to kilogram scale?

For larger scale purification, column chromatography can become cumbersome and expensive. In such cases, recrystallization is often the preferred method.[1] If the compound is thermally stable, reduced pressure distillation can also be a highly effective method for obtaining pure material. A patent for the synthesis of the similar 6-chloro-5-fluoroindole describes achieving a purity of over 97% through reduced pressure distillation.[4]

FAQ 3: Are there any known stability issues with this compound during purification?

While specific stability data for this compound is not extensively published, it is prudent to assume that, like many indole derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to heat and light.[1] Therefore, it is recommended to perform workup and purification steps promptly and avoid harsh conditions. Neutralizing the reaction mixture soon after completion is a good practice.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Adapted from general principles for indole purification)

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Crude Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally provides better separation than loading the sample as a solution.

2. Packing the Column:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
  • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the silica gel bed.
  • Begin eluting with the mobile phase, collecting fractions.
  • Monitor the fractions by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (start with a low polarity mixture, e.g., 9:1, and gradually increase polarity based on TLC)
Loading Method Dry loading is preferred
Monitoring Thin Layer Chromatography (TLC)
Protocol 2: Purification by Recrystallization (Adapted from a protocol for 6-chloro-5-fluoroindole)[1]

This protocol is adapted from a procedure for a closely related compound and should be optimized for this compound.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of dichloromethane and hexane is a good starting point.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent (or the more soluble solvent of a pair) to completely dissolve the solid.

3. Crystallization:

  • If using a solvent pair, slowly add the less soluble solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy.
  • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow Start Crude this compound TLC_Analysis TLC Analysis of Crude Mixture Start->TLC_Analysis Decision_Purity Assess Purity and Impurity Profile TLC_Analysis->Decision_Purity High_Purity High Initial Purity (>90%) Decision_Purity->High_Purity Minor Impurities Low_Purity Low Initial Purity or Complex Mixture Decision_Purity->Low_Purity Major Impurities or Close Spots on TLC Recrystallization Recrystallization High_Purity->Recrystallization Distillation Reduced Pressure Distillation (for larger scale, thermally stable) High_Purity->Distillation Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product Distillation->Final_Product

Caption: Decision workflow for selecting the appropriate purification method.

References

Stability issues and degradation pathways of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-Chloro-4-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and understand the degradation pathways of this halogenated indole derivative. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Like many indole derivatives, this compound is susceptible to degradation under several conditions. The primary concerns are oxidation , photodegradation , and instability under strongly acidic or basic conditions . The electron-rich nature of the indole ring makes it prone to oxidation, while the aromatic system can absorb UV light, leading to photochemical reactions. The halogen substituents, being electron-withdrawing, can also influence the reactivity of the indole ring.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Is this compound sensitive to light?

A3: Yes, indoles are known to be photosensitive. Exposure to UV light can lead to the formation of colored degradation products and loss of purity.[1] All manipulations involving this compound should be performed under subdued light or with the use of amber-colored glassware to prevent photolytic degradation.

Q4: What are the likely degradation products I might encounter?

A4: Based on the known degradation pathways of indoles, you may encounter several types of degradation products. Oxidative degradation can lead to the formation of hydroxylated indoles, indoxyls, isatins, and potentially ring-opened products like N-formylanthranilic acid derivatives.[2] Acid-catalyzed degradation can result in dimerization or polymerization. Under photolytic conditions , formylated indoles and other complex photoproducts may be generated.[1] With the presence of chlorine, chlorinated byproducts under certain oxidative conditions are also a possibility.[3][4]

Q5: How do the chloro and fluoro substituents affect the stability of the indole ring?

A5: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring of the indole nucleus can decrease the electron density of the aromatic system. This can influence the susceptibility of the ring to electrophilic attack and may alter the rate and pathways of degradation compared to unsubstituted indole. For instance, electron-withdrawing groups can sometimes inhibit certain hydroxylation reactions.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning pink or brown) Oxidation or photodecomposition.Store the compound in a desiccator, under an inert atmosphere, and protected from light. If discoloration is observed, repurify the compound before use.
Appearance of unknown peaks in HPLC analysis of a freshly prepared solution Degradation in solution due to solvent reactivity, pH, or light exposure during sample preparation.Prepare solutions fresh in high-purity solvents. Use amber vials and work quickly to minimize light exposure. Consider using buffered solutions if pH sensitivity is suspected.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, presence of media components). Prepare stock solutions in an appropriate solvent (like DMSO) and add to the assay medium immediately before the experiment.
Low yield or formation of byproducts during a chemical reaction Instability of the starting material or product under the reaction conditions (e.g., strong acid/base, high temperature).If possible, use milder reaction conditions. Protect the reaction from light and air. If the product is also an indole, be mindful of its stability during workup and purification.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Verify the solubility of the compound in your chosen solvent. If degradation is suspected, analyze the precipitate to identify it.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7]

Objective

To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and validation. A target degradation of 5-20% is generally considered appropriate.[7]

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber with UV and visible light sources

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS) is highly recommended for peak identification.

Procedure

1. Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 M HCl.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 M NaOH.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in the initial solvent mixture to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

3. Analysis:

Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC or UPLC method. A reversed-phase C18 column is often a good starting point.[8] A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to separate the parent compound from its degradation products.[8]

Data Interpretation
  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. This is the sum of the assay of the parent compound and the levels of all degradation products.

  • Identification of Degradants: Use an MS detector to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification and to propose degradation pathways.

Visualizing Degradation Pathways and Workflows

Potential Oxidative Degradation Pathway

G A This compound B Hydroxylated Intermediates (e.g., Indoxyl derivative) A->B Oxidation (e.g., H₂O₂) C Isatin Derivative B->C Further Oxidation D Ring-Opened Products (e.g., Substituted Anthranilic Acid) C->D Hydrolysis

Caption: Potential oxidative degradation pathway of this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/UPLC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Solid) Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Establish Degradation Pathways Analysis->End

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-Chloro-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this specific heterocyclic scaffold. The unique electronic properties imparted by the chloro and fluoro substituents present both opportunities and challenges in achieving desired regioselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when attempting to functionalize this compound. Each issue is followed by potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Symptom: You are attempting a C-H activation/functionalization on the benzene ring of this compound, but you observe a mixture of isomers (e.g., C7 vs. C5 functionalization) or functionalization at an undesired position.

Potential Causes & Solutions:

  • Inadequate Directing Group Strategy: The inherent electronic biases of the substituted indole may not be sufficient to control regioselectivity. A directing group (DG) is often necessary to achieve high selectivity for positions C4, C5, and C7.[1][2]

    • Solution: Introduce a suitable directing group on the indole nitrogen. The choice of DG can influence the position of metalation. For instance, a pivaloyl group can direct functionalization to the C4 or C7 positions depending on the reaction conditions and catalyst.[1] Similarly, a P(O)tBu2 group can direct arylation to C7 with a palladium catalyst or C6 with a copper catalyst.[1]

  • Incorrect Catalyst or Ligand Choice: The catalyst and its associated ligands play a crucial role in determining the site of C-H activation.

    • Solution: Screen a variety of catalysts and ligands. For palladium-catalyzed reactions, different phosphine or N-heterocyclic carbene (NHC) ligands can significantly alter the regiochemical outcome.[3] For example, Rh(III) catalysts with a weakly coordinating directing group have been used for C4 functionalization.[4]

  • Suboptimal Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, leading to different isomeric products.

    • Solution: Systematically vary the reaction temperature. Lower temperatures may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.

Issue 2: Unwanted N-Alkylation or Low Yield in N-Functionalization

Symptom: When attempting to functionalize a carbon atom, you observe significant N-alkylation as a side product, or when targeting N-alkylation, you achieve low yields.

Potential Causes & Solutions:

  • ** unprotected Indole Nitrogen:** The N-H of the indole is acidic and nucleophilic, making it susceptible to reaction with electrophiles, especially under basic conditions.[5][6]

    • Solution: Protect the indole nitrogen with a suitable protecting group before attempting C-H functionalization. Common protecting groups for indoles include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[5][7] The choice of protecting group should be orthogonal to the subsequent reaction conditions.

  • Inappropriate Base or Solvent for N-Alkylation: The choice of base and solvent system is critical for efficient N-alkylation.

    • Solution: For N-alkylation, a strong base that completely deprotonates the indole nitrogen is often preferred. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common and effective choice.[8] The regioselectivity of N-alkylation can also be influenced by the counterion of the base and the solvent's coordinating ability.[9][10]

Issue 3: "Halogen Dance" Rearrangement Leading to Isomeric Products

Symptom: During lithiation or other strongly basic reactions, you observe migration of the chlorine or fluorine atom to a different position on the aromatic ring, resulting in an unexpected constitutional isomer.

Potential Causes & Solutions:

  • Thermodynamic Isomerization under Basic Conditions: The "halogen dance" is a known phenomenon where a halogen atom migrates on an aromatic or heteroaromatic ring, driven by thermodynamics.[11][12] This is particularly relevant when attempting deprotonation or metal-halogen exchange.

    • Solution:

      • Lower the Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C or lower) can often kinetically trap the desired lithiated species before rearrangement can occur.

      • Use a "Fast" Electrophile: After generating the organometallic intermediate, immediately quench it with a highly reactive electrophile to minimize the time for the halogen dance to occur.[11]

      • Modify the Order of Reagent Addition: The order in which reagents are added can influence the outcome. For example, adding the base to a mixture of the substrate and electrophile can sometimes trap the desired intermediate as it's formed.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reactive position for electrophilic substitution on the this compound ring?

A1: Generally, the C3 position of the indole ring is the most nucleophilic and therefore the most reactive towards electrophiles.[13] However, the electronic effects of the halogen substituents on the benzene ring can modulate this reactivity. The electron-withdrawing nature of both chlorine and fluorine will decrease the overall electron density of the ring system compared to unsubstituted indole.

Q2: How can I selectively functionalize the C-Cl or C-F bond?

A2: Selective functionalization of one C-halogen bond over another is typically achieved in cross-coupling reactions and depends on the relative bond strengths and the oxidative addition tendencies of the catalyst. The C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. Therefore, you can often selectively couple at the C6-Cl position while leaving the C4-F bond intact.

Q3: Which protecting group is best for the indole nitrogen in this compound?

A3: The "best" protecting group depends on the planned synthetic route.

  • For reactions involving strong bases (e.g., lithiation): A robust group like phenylsulfonyl (PhSO2) or tosyl (Ts) is a good choice.[6]

  • For milder conditions and ease of removal: Carbamates like tert-butyloxycarbonyl (Boc) are often suitable.[6]

  • For orthogonality: A silyl-based protecting group like triisopropylsilyl (TIPS) can be removed under conditions that won't affect many other functional groups.

Q4: What analytical techniques are best for determining the regioselectivity of my products?

A4: A combination of techniques is ideal for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are powerful tools for determining the connectivity of atoms and thus the position of functionalization. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help assign regiochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate isomers and quantify their ratios.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your products.

Experimental Protocols & Data

Protocol 1: Regioselective N-Alkylation

This protocol provides a general method for the N-alkylation of this compound.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylating Agent Typical Yield N-1/C-3 Ratio
Methyl Iodide>90%>99:1
Benzyl Bromide>85%>99:1
Ethyl Bromoacetate>80%>99:1

Table 1: Representative data for N-alkylation of this compound.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

This protocol outlines a method for the selective arylation at the C6-Cl position.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq., preferably N-protected), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Arylboronic Acid Catalyst Base Typical Yield of C6-Aryl Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95%
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃80-90%
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄75-85%

Table 2: Conditions for regioselective Suzuki-Miyaura coupling.[15][16][17][18]

Visualizing Reaction Strategies

Decision Workflow for Regioselective Functionalization

G start Start: this compound q_target Target Functionalization Site? start->q_target n_alkylation N-Alkylation / N-Arylation q_target->n_alkylation N1 c3_functionalization C3 Electrophilic Substitution q_target->c3_functionalization C3 c6_coupling C6 Cross-Coupling q_target->c6_coupling C6 c_H_activation Benzene Ring C-H Functionalization q_target->c_H_activation C4/C5/C7 n_protocol Use Base (e.g., NaH) + Electrophile (RX, ArX) n_alkylation->n_protocol protect_N Protect Indole N-H (e.g., Boc, Ts) c3_functionalization->protect_N c6_coupling->protect_N directing_group Install Directing Group on N c_H_activation->directing_group c3_protocol Use Electrophile (e.g., NBS, NIS, Ac₂O) c6_protocol Use Pd-catalyst + Boronic Acid (Suzuki) or Amine (Buchwald) protect_N->c3_protocol protect_N->c6_protocol dg_c4 C4 Functionalization directing_group->dg_c4 Choose DG for C4 (e.g., pivaloyl) dg_c7 C7 Functionalization directing_group->dg_c7 Choose DG for C7 (e.g., P(O)tBu₂)

A decision-making workflow for functionalizing this compound.

Mechanism Overview: Directing Group-Assisted C-H Activation

G sub N-DG-Indole complex Coordination Complex sub->complex Coordination cat [Pd(II)] cat->complex metalacycle Palladacycle Intermediate complex->metalacycle C-H Activation (Concerted Metalation- Deprotonation) final_complex Pd(IV) Complex metalacycle->final_complex Oxidative Addition (e.g., with Ar-X) product Functionalized Indole final_complex->product Reductive Elimination

A simplified mechanism for directing group-assisted C-H functionalization.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: Which synthetic route is most amenable to the scale-up of this compound: Fischer Indole or Leimgruber-Batcho?

A1: Both the Fischer and Leimgruber-Batcho syntheses are viable routes. However, for multi-kilogram scale production, the Leimgruber-Batcho synthesis often presents advantages in terms of predictability, safety, and impurity profile.[1][2] The Fischer indole synthesis, while classic, can be prone to challenges with thermal control and the formation of regioisomers, especially when using unsymmetrical ketones.[3] The Leimgruber-Batcho approach, starting from an o-nitrotoluene derivative, typically offers a cleaner reaction profile under milder reductive cyclization conditions.[4][5]

Q2: I am observing a significant exothermic reaction during my scale-up. How can I manage this?

A2: Exothermic events are a critical safety concern in scale-up. In the Leimgruber-Batcho synthesis, the reductive cyclization step is often exothermic.[1] For the Fischer indole synthesis, the acid-catalyzed cyclization at elevated temperatures can also lead to thermal runaways. To mitigate this:

  • Controlled Reagent Addition: Add critical reagents, such as the reducing agent in the Leimgruber-Batcho synthesis or the acid catalyst in the Fischer synthesis, slowly and at a controlled rate.

  • Efficient Heat Exchange: Utilize jacketed reactors with efficient cooling systems.

  • Continuous Flow Chemistry: For larger scales, consider transitioning to a continuous flow reactor. This technology offers superior heat and mass transfer, minimizing the risk of thermal runaway and improving product consistency.

Q3: What are the most common impurities I should expect, and how can I minimize them?

A3: Common impurities can arise from starting materials, side reactions, or product degradation. For this compound, be vigilant for:

  • Isomeric Indoles (Fischer Route): If using an unsymmetrical ketone in a Fischer synthesis, the formation of a regioisomeric indole is possible. Careful selection of the ketone and optimization of the acid catalyst can influence selectivity.

  • Incompletely Reacted Intermediates: In the Leimgruber-Batcho synthesis, ensure the initial enamine formation goes to completion before the reductive cyclization step.[1]

  • Dehalogenated Byproducts: During catalytic hydrogenation steps (e.g., reductive cyclization), de-chlorination can occur, leading to the formation of 4-fluoro-1H-indole.[6] Careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and reaction time) are crucial.

  • Polymeric/Tar-like Substances (Fischer Route): These are common in Fischer indole syntheses due to the strong acidic conditions and high temperatures.[7] Using milder Lewis acids or solid acid catalysts can sometimes reduce tar formation.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Fischer Indole Synthesis

Symptoms: The final yield of this compound is significantly lower than expected. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows multiple spots, including unreacted starting material and unidentified byproducts.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Inefficient Cyclization The key[2][2]-sigmatropic rearrangement in the Fischer synthesis is sensitive to the acid catalyst and temperature.[7]1. Catalyst Screening: Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] The optimal catalyst is substrate-dependent. 2. Temperature Optimization: Methodically vary the reaction temperature. While higher temperatures can drive the reaction, they can also lead to degradation. Monitor the reaction progress by HPLC to find the optimal balance.
Poor Quality of Phenylhydrazine Precursor The stability of the (4-chloro-2-fluorophenyl)hydrazine intermediate is critical. Impurities or degradation can inhibit the reaction.1. Fresh Preparation: Use freshly prepared or purified hydrazine. 2. Inert Atmosphere: Handle the hydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Water Contamination Water can interfere with the acid catalyst and hydrolyze key intermediates.1. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. 2. Use of Dehydrating Agents: In some cases, the addition of a dehydrating agent can be beneficial.
Issue 2: Tar Formation in Fischer Indole Synthesis

Symptoms: The reaction mixture becomes a dark, viscous tar, making workup and purification extremely difficult.

Root Causes & Solutions:

A Tar Formation in Fischer Indole Synthesis B High Reaction Temperature A->B C Strong Acid Catalyst A->C D Prolonged Reaction Time A->D E Optimize Temperature Profile B->E Solution F Use Milder Lewis or Solid Acid Catalysts C->F Solution G Monitor Reaction to Completion D->G Solution

Caption: Root causes and solutions for tar formation.

  • Optimize Acid Catalyst: Switch from strong Brønsted acids like sulfuric acid to milder Lewis acids such as zinc chloride or solid-supported acid catalysts.

  • Temperature Control: Maintain a consistent and controlled temperature. Avoid localized overheating by ensuring efficient stirring and using a jacketed reactor.

  • Solvent Choice: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains a homogeneous solution can sometimes reduce tar formation.

Issue 3: Incomplete Reductive Cyclization in Leimgruber-Batcho Synthesis

Symptoms: HPLC analysis after the reduction step shows the presence of the enamine intermediate and potentially other reduction byproducts, but little of the desired indole.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Catalyst Inactivity The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or have low activity.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. 2. Catalyst Loading: Experiment with increasing the catalyst loading.
Inefficient Hydrogen Source If using transfer hydrogenation (e.g., hydrazine hydrate), the decomposition to hydrogen may be inefficient.1. Temperature: Ensure the reaction is at the optimal temperature for the decomposition of the hydrogen source. 2. Direct Hydrogenation: Consider using a direct hydrogenation approach with a hydrogen gas atmosphere.
Presence of Catalyst Poisons Impurities from the previous step can poison the catalyst.1. Purify Enamine: Consider a workup and purification of the enamine intermediate before the reduction step.

Section 3: Experimental Protocols

Protocol 1: Scale-Up of this compound via Leimgruber-Batcho Synthesis

This protocol is adapted from a multi-kilogram scale synthesis of a related halo-fluoroindole and serves as a robust starting point for scale-up.[8]

A Step 1: Enamine Formation B Step 2: Reductive Cyclization A->B C Step 3: Workup & Purification B->C

Caption: Leimgruber-Batcho synthesis workflow.

Step 1: Enamine Formation

  • Charge the reactor with the starting 5-chloro-3-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate, appropriately sized reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the internal temperature below 80°C to control the exotherm.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter to remove the iron salts. A filter aid like celite can be beneficial.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to remove acetic acid and other impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes or toluene and heptane).

Section 4: Data Presentation

Table 1: Recommended Starting Parameters for Leimgruber-Batcho Scale-Up

ParameterLaboratory Scale (grams)Pilot Scale (100 kg)
Starting Material 5-chloro-3-fluoro-2-nitrotoluene5-chloro-3-fluoro-2-nitrotoluene
Enamine Formation Temp. 100-110 °C100 °C
Enamine Formation Time 3-4 hours3 hours
Reductive Cyclization Reagent Iron powder, Acetic AcidIron powder, Acetic Acid
Reductive Cyclization Temp. Up to 100 °CUp to 100 °C
Typical Yield 70-80%70-75%[8]

References

Technical Support Center: Analytical Methods for Impurities in 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-4-fluoro-1H-indole. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API) intermediate. Ensuring the purity of such compounds is fundamental to the safety and efficacy of the final drug product.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in a sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic pathway and storage conditions.[1][3] While the exact route may be proprietary, we can anticipate several classes of impurities based on common indole syntheses (e.g., Fischer, Leimgruber-Batcho) and the nature of halogenated aromatics.[4][5]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

    • Intermediates: Chemical species formed during the reaction that did not fully convert to the final product.

    • Isomeric Impurities: Positional isomers (e.g., 5-Chloro-4-fluoro-1H-indole or 7-Chloro-4-fluoro-1H-indole) may form depending on the selectivity of the cyclization or halogenation steps.[5]

    • By-products: Result from side reactions, such as over-reduction, dimerization, or polymerization, which can be promoted by harsh reaction conditions (e.g., strong acids or high temperatures).[4]

  • Degradation Products:

    • Oxidative Degradants: The indole ring can be susceptible to oxidation, especially if exposed to air and light over time.

    • Hydrolysis Products: Though generally stable, forced degradation studies may reveal susceptibility to hydrolysis under extreme pH conditions.

  • Residual Solvents: Organic solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[6]

A thorough scientific appraisal of the specific chemical reactions involved in your synthesis is the most reliable way to predict potential impurities.[7]

Q2: What are the primary analytical techniques for detecting and quantifying these impurities?

A2: A multi-faceted analytical approach is essential for comprehensive impurity profiling. The most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][3][8]

Technique Primary Application Strengths Limitations
HPLC-UV Quantification of non-volatile organic impurities and degradation products.[9]Highly versatile, robust, and provides excellent quantitative accuracy and precision.[10]May not be suitable for highly volatile compounds. Peak identification relies on comparison with reference standards.
LC-MS Identification of unknown impurities and confirmation of known ones.Provides molecular weight information, aiding in the structural elucidation of unknown peaks detected by HPLC-UV.[8]Quantitative response can be less consistent than UV detection without isotope-labeled standards.
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents.[9][11]Excellent for separating thermally stable, volatile compounds. Mass spectrometry provides definitive identification.[12]Not suitable for non-volatile or thermally labile compounds, which may degrade in the hot injector.

Using orthogonal methods like HPLC and GC-MS provides a more complete picture of the impurity profile, ensuring that a wide range of potential impurities are detected and quantified.[12]

Q3: What are the regulatory limits for impurities in a new drug substance?

A3: Regulatory bodies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH).[1] For new drug substances, the ICH Q3A(R2) guideline is paramount.[6] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in the regulatory submission.[6]
Identification ≥ 0.10%≥ 0.05%The structure of any impurity at or above this level must be determined.[6]
Qualification ≥ 0.15%≥ 0.10%Any impurity at or above this level must be assessed for safety through toxicological studies.[7]
Data summarized from ICH Guideline Q3A(R2).[6]

It is crucial to justify any proposed impurity acceptance criteria with safety considerations.[7]

Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification, quantification, and control of impurities in a this compound sample.

Impurity_Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Methods cluster_data Phase 3: Data Interpretation & Action Sample API Sample of This compound Prep Sample Preparation (Dilution in suitable solvent) Sample->Prep HPLC_UV HPLC-UV Analysis (Quantification) Prep->HPLC_UV GC_MS GC-MS Analysis (Volatiles/Residual Solvents) Prep->GC_MS LC_MS LC-MS Analysis (Identification) HPLC_UV->LC_MS If unknown peaks > ID threshold Quant Quantify Impurities (Area % vs. Standard) HPLC_UV->Quant Compare Compare to ICH Thresholds (Report, Identify, Qualify) GC_MS->Compare Identify Identify Unknowns (MS Fragmentation, NMR) LC_MS->Identify Quant->Compare Report Generate Report & Certificate of Analysis Compare->Report Identify->Report Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH low enough (e.g., < 4)? Start->Check_pH Adjust_pH Action: Add 0.1% Formic Acid or TFA to mobile phase. Check_pH->Adjust_pH No Check_Load Is sample concentration too high? Check_pH->Check_Load Yes Resolved Problem Resolved Adjust_pH->Resolved Reduce_Load Action: Dilute sample or reduce injection volume. Check_Load->Reduce_Load Yes Check_Column Is the column old or contaminated? Check_Load->Check_Column No Reduce_Load->Resolved Flush_Column Action: Flush column with strong solvent. Reverse flush if needed. Check_Column->Flush_Column Possible Replace_Column Action: Replace column. Check_Column->Replace_Column Yes Flush_Column->Resolved Replace_Column->Resolved

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 6-chloro-4-fluoro-1H-indole in palladium-catalyzed cross-coupling reactions. This guide is structured to address the unique challenges and considerations presented by this substrate, offering a blend of foundational principles and actionable, field-proven insights to streamline your experimental workflow and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding cross-coupling reactions with this compound.

Q1: Which halogen on this compound will react in a palladium-catalyzed cross-coupling reaction?

A1: The chlorine atom at the C-6 position will be the reactive site. The reactivity of halogens in palladium-catalyzed oxidative addition follows the general trend: I > Br > OTf > Cl >> F.[1][2] The carbon-fluorine bond is significantly stronger and less reactive, and will not participate in the cross-coupling reaction under typical conditions. This inherent difference in reactivity allows for selective functionalization at the C-6 position.

Q2: Will the indole N-H proton interfere with the reaction? Should I protect the indole nitrogen?

A2: Yes, the acidic N-H proton can significantly interfere with the catalytic cycle.[3] It can react with the base or organometallic reagents, and the resulting indolide anion can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4]

  • Recommendation: While some cross-coupling reactions on unprotected indoles can be successful with careful selection of a weak, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃), N-protection is strongly recommended for reproducibility and higher yields . Common protecting groups that are robust to cross-coupling conditions and easily removable include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[5]

Q3: What are the best starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling with this substrate?

A3: Given that you are activating a relatively unreactive C-Cl bond on an electron-rich indole scaffold, a highly active catalyst system is required.

  • Palladium Source: Modern palladium precatalysts are highly recommended for generating the active Pd(0) species efficiently.[6] Good options include Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI-type precatalysts.[6] Using simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible but may require more optimization.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[7] For Suzuki-Miyaura couplings of chloroindoles, ligands from the Buchwald biarylphosphine family, such as XPhos , SPhos , or RuPhos , are excellent starting points.[3][8] N-heterocyclic carbenes (NHCs) can also be effective.[9]

Q4: How do the electronic properties of the this compound affect the reaction?

A4: The indole ring is inherently electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-poor arenes. However, the electron-withdrawing nature of the fluorine and chlorine atoms can help to mitigate this effect to some extent. The key is to use a sufficiently electron-rich ligand to promote the oxidative addition at the C-Cl bond.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst.• Switch to a more advanced precatalyst (e.g., a Buchwald G3/G4 palladacycle) designed for efficient activation.[6]• If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is not air-oxidized and consider a pre-reduction step or adding a slight excess of ligand.
2. Catalyst Deactivation/Inhibition: The indole N-H proton is interfering, or impurities in reagents/solvents are poisoning the catalyst.• Protect the indole nitrogen with a suitable group (e.g., Boc, Ts).[4][5]• Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use of fresh, high-purity boronic acid is critical in Suzuki couplings to avoid issues from protodeboronation.[6]
3. Suboptimal Ligand Choice: The ligand is not sufficiently electron-rich or sterically bulky to promote oxidative addition of the C-Cl bond.• Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[8]• Consider trying an N-heterocyclic carbene (NHC) ligand, which can be effective for challenging couplings.[9]
4. Incorrect Base: The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig), or it may be causing substrate degradation.• For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃.[3]• For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[10][11]
Significant Side Product Formation 1. Homocoupling of Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself.• Ensure the reaction is rigorously degassed to remove oxygen, which can promote homocoupling.• Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.• Lowering the reaction temperature may also help.
2. Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom from water or another proton source.• Use anhydrous solvents and freshly opened reagents. Ensure the base is anhydrous.• Some boronic acids are inherently unstable; using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[2]
3. Hydrodehalogenation: The starting material is being reduced (C-Cl bond replaced with C-H).• This can be a sign of catalyst decomposition to palladium black, which can catalyze reduction. Ensure proper ligand-to-palladium ratio and rigorous degassing.• The choice of base and solvent can also influence this side reaction.
Inconsistent Results 1. Reagent Quality: Inconsistent purity of starting materials, especially the boronic acid or coupling partner.• Use reagents from a reliable source and assess purity before use.• Boronic acids can degrade upon storage; use fresh or recently purified material.
2. Atmospheric Contamination: Inconsistent exclusion of air and moisture.• Use proper Schlenk line or glovebox techniques. Ensure solvents are properly dried and degassed. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen).
3. Reaction Concentration/Stirring: Variations in solvent volume or inefficient stirring can affect reaction rates, especially in heterogeneous mixtures.• Maintain consistent concentrations. Use a stir bar that provides vigorous agitation, especially if the base is not fully soluble.

Visualizing the Catalytic Cycle and Catalyst Selection

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Cross-Coupling Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd_step Oxidative Addition (Ar-X) Pd0->OxAdd_step OxAdd L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Trans_step Transmetalation (R-M) OxAdd->Trans_step Trans L-Pd(II)(Ar)(R) (Transmetalation Complex) Trans->Pd0  Regenerates  Catalyst RedElim_step Reductive Elimination Trans->RedElim_step Product Ar-R (Coupled Product) OxAdd_step->OxAdd Trans_step->Trans RedElim_step->Product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst Selection Workflow Catalyst Selection for this compound Start Start: Cross-Coupling of This compound ProtectN Is the Indole N-H Protected? Start->ProtectN YesProtect Yes (Recommended) ProtectN->YesProtect Yes NoProtect No (Proceed with Caution) ProtectN->NoProtect No CatalystType Choose Catalyst Type YesProtect->CatalystType NoProtect->CatalystType LigandChoice Select Ligand Class CatalystType->LigandChoice Precatalyst (e.g., Buchwald G3/G4) or Pd(OAc)₂/Pd₂(dba)₃ BaseChoice Select Base LigandChoice->BaseChoice Bulky Biarylphosphine (XPhos, SPhos) or NHC (e.g., IPr) SolventChoice Select Solvent BaseChoice->SolventChoice Suzuki: K₃PO₄, Cs₂CO₃ Buchwald-Hartwig: NaO-tBu, LHMDS Sonogashira: Et₃N, DBU Final Optimized Conditions SolventChoice->Final Aprotic Polar (Dioxane, Toluene, DMF)

Caption: Decision workflow for selecting initial cross-coupling reaction conditions.

Recommended Starting Protocols

The following protocols are designed as robust starting points for the cross-coupling of N-protected this compound . Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

General Laboratory Setup: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of 6-chloroindole.[3]

Reagents & Conditions:

ComponentRecommendationStoichiometry
Substrate N-Protected this compound1.0 equiv.
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equiv.
Pd Precatalyst XPhos Pd G31.5 - 2.0 mol%
Ligand (Included in precatalyst)-
Base K₃PO₄ (anhydrous powder)2.0 - 3.0 equiv.
Solvent Dioxane/Water (e.g., 4:1 v/v)0.1 - 0.2 M
Temperature 80 - 110 °C-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the XPhos Pd G3 precatalyst (0.02 equiv.) under a positive flow of inert gas.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl chlorides.[8][12]

Reagents & Conditions:

ComponentRecommendationStoichiometry
Substrate N-Protected this compound1.0 equiv.
Amine Primary or Secondary Amine1.2 equiv.
Pd Precatalyst RuPhos Pd G32.0 mol%
Ligand (Included in precatalyst)-
Base NaOtBu or LHMDS1.5 - 2.0 equiv.
Solvent Toluene or Dioxane0.1 - 0.2 M
Temperature 90 - 110 °C-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask or in a glovebox, add the Pd precatalyst (0.02 equiv.) and the base (1.5 equiv.).

  • Add the N-protected this compound (1.0 equiv.).

  • Seal the flask, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is based on modern, copper-free conditions for coupling aryl chlorides.[9][13]

Reagents & Conditions:

ComponentRecommendationStoichiometry
Substrate N-Protected this compound1.0 equiv.
Alkyne Terminal Alkyne1.5 equiv.
Pd Source Pd(OAc)₂2.0 mol%
Ligand SPhos4.0 mol%
Base Cs₂CO₃ or K₃PO₄2.0 equiv.
Solvent Dioxane or DMF0.2 M
Temperature 100 - 120 °C-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dilute with water and ethyl acetate.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 6-Chloro-4-fluoro-1H-indole by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmacologically active compounds, its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust purity assessment of synthetic this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative advantages of each method, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical workflows.

The molecular structure of this compound (CAS RN: 885520-88-7) is presented below, with a molecular formula of C₈H₅ClFN and a molecular weight of 169.58 g/mol .[1][2][3][4] Commercially available batches of this compound typically have a purity of 95-98%.[1][2]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Different methods possess distinct selectivities and sensitivities towards various types of impurities. An impurity that co-elutes with the main peak in HPLC may be readily distinguishable in an NMR spectrum, and vice versa. Therefore, employing orthogonal methods like HPLC (a separative technique) and NMR (a spectroscopic technique) provides a more complete and trustworthy purity profile. This dual approach is a cornerstone of robust analytical validation in the pharmaceutical industry.[5]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a widely adopted technique for the separation, identification, and quantification of components in a mixture.[6][7] Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical quality control.[6][8] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[9]

The "Why" Behind the HPLC Method Choices

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and impurities between the two phases. For a moderately polar compound like this compound, a C18 column provides excellent retention and resolution from potential nonpolar and polar impurities. The choice of a gradient elution with a mixture of water and a polar organic solvent like acetonitrile allows for the efficient elution of a wider range of impurities with varying polarities. UV detection is well-suited for this analyte due to the chromophoric nature of the indole ring system.

Experimental Protocol: HPLC Purity Determination

This protocol is a validated starting point and should be optimized and validated according to ICH guidelines for specific applications.[6][7][8][10]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (of known purity)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthetic this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[11] It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[5][12][13][14]

The Rationale for NMR in Purity Analysis

Unlike HPLC, which relies on the chromatographic separation of impurities, NMR provides a holistic view of all proton-containing species in the sample. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] This fundamental principle allows for the direct quantification of the main compound against impurities without the need for a reference standard for each impurity. ¹H NMR is particularly useful as it is highly sensitive and protons are abundant in organic molecules.[13]

Experimental Protocol: ¹H NMR Purity Determination

This protocol outlines a standard method for acquiring a quantitative ¹H NMR spectrum.

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (optional, for absolute quantification), e.g., maleic acid.

2. NMR Data Acquisition Parameters (for a 400 MHz spectrometer):

ParameterSettingRationale
Pulse Program Standard 30° or 90° pulseEnsures proper excitation of all nuclei.
Solvent DMSO-d₆Good solvent for indoles, with residual solvent peak away from analyte signals.
Acquisition Time (AQ) > 3 sAllows for complete decay of the FID for better resolution.
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing protonCrucial for accurate integration by ensuring full relaxation of all protons between scans.
Number of Scans (NS) 16-64Sufficient for a good signal-to-noise ratio.
Spectral Width (SW) 0-12 ppmCovers the typical chemical shift range for organic molecules.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • If using an internal standard, add a precisely weighed amount to the NMR tube.

  • Thoroughly dissolve the sample.

4. Data Analysis (Relative Purity - 100% Method):

  • Process the spectrum with appropriate phasing and baseline correction.

  • Carefully integrate all signals corresponding to the this compound and any visible impurities.

  • Calculate the purity based on the relative integral values, normalized to the number of protons for each signal.[5]

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Relative Purity integrate->calculate

Caption: A concise workflow for the ¹H NMR purity analysis of this compound.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on polaritySpectroscopy based on nuclear spin
Quantification Relative (Area %), requires reference standard for absoluteRelative or Absolute (with internal standard)[15]
Impurity Identification Requires isolation or MS couplingCan provide structural information on impurities
Sensitivity High (ppm to ppb level)Moderate (typically >0.1%)
Throughput Moderate (typically 15-30 min per sample)High (typically 5-10 min per sample)
Strengths Excellent for resolving complex mixtures and detecting trace impurities.[6]Excellent for structural confirmation and quantifying major components without individual impurity standards.[5][13]
Limitations Co-elution can mask impurities; requires a chromophore for UV detection.Lower sensitivity for trace impurities; signal overlap can complicate quantification.

Conclusion and Recommendations

Both HPLC and NMR are powerful and complementary techniques for the purity analysis of synthetic this compound.

  • For routine quality control and the detection of trace impurities , a validated HPLC-UV method is the industry standard, offering high sensitivity and robustness.[16]

  • For definitive structural confirmation and accurate quantification of the main component against major impurities , ¹H NMR is an invaluable tool. It provides a direct and often faster assessment of purity for well-characterized systems.[14]

For comprehensive and reliable purity assessment, particularly in a research and development or regulatory setting, a dual approach is strongly recommended. HPLC can be used to screen for and quantify low-level impurities, while NMR confirms the structure of the main component and provides an orthogonal measure of its purity. This integrated analytical strategy ensures the highest confidence in the quality of synthetic this compound, safeguarding the integrity of subsequent research and development activities.

References

A Comparative Analysis of the Biological Activity of 6-Chloro-4-fluoro-1H-indole and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents one of the most important "privileged structures" in medicinal chemistry. Its unique aromatic and heterocyclic nature allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, can dramatically modulate a molecule's physicochemical properties—including lipophilicity, metabolic stability, and binding affinity—thereby enhancing its pharmacological profile.[2][3][4] This guide focuses on 6-Chloro-4-fluoro-1H-indole, a halogenated indole core, and provides a comparative study of its biological activities alongside its various analogs. By synthesizing data from in vitro and in vivo studies, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound scaffold and its derivatives is primarily achieved through well-established methodologies like the Leimgruber-Batcho and Fischer indole syntheses.[3][5] These methods offer versatility in introducing substituents onto the indole ring, allowing for the systematic generation of analogs for biological screening. The Leimgruber-Batcho synthesis, in particular, is often favored for its high yields and milder reaction conditions.[3]

Leimgruber_Batcho_Synthesis Start Substituted o-Nitrotoluene (e.g., 4-Fluoro-2-nitrotoluene) Intermediate1 Enamine Intermediate Start->Intermediate1 Step 1: Enamine Formation Reagent1 DMF-DMA Reagent1->Intermediate1 FinalProduct Substituted Indole (e.g., 6-Fluoroindole) Intermediate1->FinalProduct Step 2: Reductive Cyclization Reagent2 Reduction (e.g., Pd/C, H₂ or Fe/AcOH) Reagent2->FinalProduct Analogs Further Derivatization (Generation of Analogs) FinalProduct->Analogs Functionalization

Caption: Generalized workflow for the Leimgruber-Batcho indole synthesis.[3]

Comparative Biological Activities: A Multifaceted Profile

The indole nucleus is a versatile scaffold demonstrating a wide spectrum of pharmacological activities.[1] Halogenation at the 4 and 6 positions, as seen in our core molecule, serves as a critical starting point for developing potent agents across different therapeutic areas.

Antimicrobial Activity

Indole derivatives have long been recognized for their potent antimicrobial properties against a range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6] The introduction of specific moieties to the indole core can significantly enhance this activity.

Studies have shown that creating hybrid molecules by linking the indole scaffold to other heterocyclic systems, such as 1,2,4-triazole and 1,3,4-thiadiazole, results in compounds with promising antibacterial and antifungal effects.[6] For instance, certain indole-triazole derivatives exhibit excellent activity against the fungal pathogen Candida krusei, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL.[6] Similarly, the incorporation of pyridinium salts into the indole structure has yielded analogs with outstanding efficacy against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. orycicola (Xoc), with EC50 values significantly lower than commercial bactericides.[7]

Analog Class Target Organism Key Result (MIC/EC50) Reference
Indole-Triazole DerivativesC. kruseiMIC values as low as 3.125 µg/mL[6]
Indole-Pyridinium HybridsXoc bacteriaEC50 values as low as 1.9 µg/mL[7]
7-HydroxyindoleAcinetobacter baumanniiInhibits biofilm formation at sub-MIC levels[8]

Table 1: Comparative antimicrobial activity of various indole analog classes.

Anticancer Activity

The indole scaffold is a key component of several established anticancer drugs, and novel halogenated derivatives are a major focus of current research.[2][9] The incorporation of fluorine, in particular, is a common strategy to enhance metabolic stability and cell permeability.[2]

Polyfluorinated 2-arylindoles have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), myeloma (RPMI 8226), and colon (HCT 116) cancers.[10] Comparative studies reveal that indole derivatives are generally more cytotoxic than their synthetic precursors, with some analogs achieving half-inhibitory concentrations (IC50) in the low micromolar range (1–10 μM).[10] The mechanism of action for many of these compounds involves the induction of apoptosis and the inhibition of critical cellular processes like microtubule polymerization.[9][10] For example, certain indole-sulfonamide hybrids have shown potent activity against MOLT-3 (leukemia) and HepG2 (liver) cancer cell lines, with IC50 values as low as 7.37 µM.[11]

Analog Class Cancer Cell Line Potency (IC50) Reference
Polyfluorinated 2-ArylindolesMCF-7, RPMI 8226, HCT 1161–10 µM[10]
Hydroxyl-bisindoles (CF3 deriv.)HepG27.37 µM[11]
Pyrrole-Indole HybridsT47D (Breast)2.4 µM[12]
Indole-DihydroisoxazoleLeukemia Cell LinesSignificant decrease in viability[13]

Table 2: Comparative anticancer potency of indole analogs.

Apoptosis_Pathway Indole Anticancer Indole Analog (e.g., Polyfluorinated Indole) Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Microtubule Microtubule Disruption Indole->Microtubule Mitochondria Mitochondrial Depolarization Indole->Mitochondria Induces Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: A simplified pathway showing how some indole analogs induce apoptosis.[9]

Neuroprotective and Anti-inflammatory Activities

The indole core is also central to compounds with neuroprotective and anti-inflammatory effects, largely due to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[14][15]

Neuroprotection: Indole derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in many neurodegenerative diseases.[14][16] Preclinical studies demonstrate that compounds like Indole-3-carbinol (I3C) can reduce oxidative stress, suppress inflammation in the brain, and activate crucial neuroprotective signaling pathways like the Nrf2-antioxidant response element (ARE).[17][18] Synthetic indole-phenolic hybrids have shown the ability to chelate metal ions and reduce ROS production in neuroblastoma cells, mitigating amyloid-beta-induced cytotoxicity.[16]

Anti-inflammation: The anti-inflammatory properties of indoles are well-documented, with the drug Indomethacin being a classic example.[15] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[15][19] Structure-activity studies show that halogenation can influence this activity; for instance, certain brominated indoles isolated from marine molluscs effectively inhibit NO and TNFα production in macrophages.[19] Furthermore, modifying the indole core with moieties like pyrimidines can yield potent anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold is profoundly influenced by the nature and position of its substituents.

  • Halogenation: The presence of both chlorine at C6 and fluorine at C4 is critical. Fluorine is known to increase metabolic stability and binding affinity, while chlorine can enhance lipophilicity, aiding in membrane penetration.[2][4] The position of these halogens dictates the electronic distribution across the indole ring, influencing its interaction with target proteins.

  • N-1 Position Substitution: Modifying the nitrogen at the 1-position of the indole ring can significantly impact potency. For instance, in some anticancer series, substituting the N-H with a small alkyl (e.g., methyl) or a hydroxymethyl group dramatically enhanced cytotoxicity compared to the unsubstituted analog.[9]

  • C-3 Position Substitution: The C-3 position is a common site for derivatization. Attaching bulky heterocyclic rings or pharmacophores at this position has been shown to be a successful strategy for developing potent anti-inflammatory and antimicrobial agents.[6][15]

  • Electron-Withdrawing vs. Donating Groups: The electronic nature of substituents on attached phenyl rings (in the case of 2- or 3-arylindole analogs) is crucial. Electron-withdrawing groups like trifluoromethyl (CF3) or nitro (NO2) often enhance anticancer activity, likely by improving interactions with the target site or altering the molecule's electronic properties.[11]

Caption: Key structure-activity relationship points for the indole scaffold.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are methodologies for assessing the primary biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of a compound required to inhibit microbial growth.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. A positive control (microbe, no compound) and negative control (broth only) must be included.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group. Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Analysis: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is quantified using a sodium nitrite standard curve.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of new therapeutic agents. The strategic placement of halogen atoms provides a foundation of favorable physicochemical properties, while further derivatization at the N-1, C-2, and C-3 positions allows for the fine-tuning of biological activity across antimicrobial, anticancer, neuroprotective, and anti-inflammatory domains. The comparative data clearly indicate that hybrid molecules, incorporating other bioactive moieties, often exhibit superior potency.

Future research should focus on synthesizing novel analogs with improved selectivity for their biological targets to minimize off-target effects and enhance the therapeutic index. Exploring dual-target inhibitors, such as compounds that simultaneously inhibit tumor growth and inflammation, could lead to more effective treatments for complex diseases like cancer.[12] The continued exploration of the rich chemical space surrounding this halogenated indole core will undoubtedly yield the next generation of innovative medicines.

References

The Strategic Dichotomy of Halogenation: A Comparative Guide to 6-Chloro-4-fluoro-1H-indole and its Halogenated Congeners in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogen's Edge in Drug Design

In the intricate tapestry of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational motif in a multitude of natural products and synthetic drugs.[1] Its inherent biological activity is often amplified or fine-tuned through strategic chemical modifications, among which halogenation is a paramount strategy. The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides an in-depth comparison of 6-chloro-4-fluoro-1H-indole with other halogenated indoles, offering a rationale for the selection of specific halogenation patterns in drug discovery and development. While direct comparative data for this compound is sparse, we can extrapolate its potential properties by examining the well-documented effects of 4-fluoro and 6-chloro substitutions on the indole nucleus.

The Influence of Halogenation on Physicochemical and Pharmacokinetic Properties

The choice and position of a halogen on the indole ring are critical determinants of a compound's drug-like properties. Fluorine and chlorine, while both halogens, impart distinct characteristics to a molecule.

Fluorine: The Metabolic Stabilizer and Permeability Enhancer

The introduction of a fluorine atom, particularly at the 4-position of the indole ring, is a widely employed strategy to enhance a compound's metabolic stability and membrane permeability.[4] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the compound's half-life in the body. Furthermore, the high electronegativity of fluorine can alter the electronic distribution of the molecule, often leading to improved interactions with biological targets and enhanced cell permeability.[4]

Chlorine: The Lipophilicity Modulator and Binding Enhancer

Chlorine, being larger and more polarizable than fluorine, tends to increase the lipophilicity of a molecule to a greater extent.[2] This can enhance a compound's ability to cross cellular membranes and can also lead to stronger binding interactions with hydrophobic pockets in target proteins. The 6-position of the indole ring is a common site for chlorination, and this modification has been shown to be crucial for the activity of many kinase inhibitors.

Comparative Analysis: this compound vs. Mono-halogenated Indoles

Based on the established principles of halogenation in medicinal chemistry, we can construct a predictive comparison of the physicochemical and potential biological properties of this compound against its mono-halogenated precursors.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Halogenated Indoles

Property4-Fluoro-1H-indole6-Chloro-1H-indoleThis compound (Predicted)Rationale for Prediction
Molecular Weight 135.14 g/mol [5]151.59 g/mol 169.59 g/mol [6]Additive mass of both halogens.
Calculated logP ~2.7[5]~2.9~3.2 - 3.5Increased lipophilicity due to the additive effects of both halogens, with chlorine having a greater impact.[2]
Metabolic Stability Moderate to HighModerateHighThe 4-fluoro group is expected to confer significant metabolic stability, which may be further enhanced by the 6-chloro substituent.[4]
Cell Permeability HighModerate to HighHighThe combined lipophilicity and electronic effects of both halogens are predicted to favor high cell permeability.
Aqueous Solubility ModerateLow to ModerateLowIncreased lipophilicity from both halogens is likely to decrease aqueous solubility compared to the mono-halogenated analogs.[2]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors, and halogenation plays a critical role in defining their potency and selectivity.[7] Kinases are a class of enzymes that are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Structure-Activity Relationship (SAR) of Halogenated Indoles as Kinase Inhibitors

The position and nature of the halogen substituent can dramatically influence the binding of an indole-based inhibitor to the ATP-binding pocket of a kinase.

  • 4-Position Fluorination: A fluorine atom at the 4-position can act as a hydrogen bond acceptor and can also engage in favorable electrostatic interactions with the kinase hinge region, thereby enhancing binding affinity.

  • 6-Position Chlorination: A chlorine atom at the 6-position often extends into a hydrophobic pocket adjacent to the ATP-binding site, increasing the inhibitor's potency and selectivity.

The combination of a 4-fluoro and a 6-chloro substituent in this compound presents a compelling strategy for developing potent and selective kinase inhibitors. The 4-fluoro group can anchor the molecule in the hinge region, while the 6-chloro group can occupy a nearby hydrophobic pocket, leading to a synergistic improvement in binding affinity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound and other halogenated indoles)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, Jurkat)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Visualization of Key Concepts

Signaling Pathway: A Representative Kinase Inhibition Pathway

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Halogenated Indole Inhibitor Inhibitor->RAF Inhibits Experimental_Workflow Start Synthesis of Halogenated Indoles Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Cytotoxicity, IC50) Start->Cell_Viability ADME_Screening In Vitro ADME Screening (Permeability, Stability) Start->ADME_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis ADME_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Halogenation_Impact Indole_Scaffold Indole Scaffold Halogenation Halogenation (e.g., 4-F, 6-Cl) Indole_Scaffold->Halogenation Physicochemical Altered Physicochemical Properties Halogenation->Physicochemical Pharmacokinetic Improved Pharmacokinetic Profile (ADME) Physicochemical->Pharmacokinetic Pharmacodynamic Enhanced Pharmacodynamic Activity (Potency & Selectivity) Physicochemical->Pharmacodynamic Lipophilicity Lipophilicity Physicochemical->Lipophilicity Electronic_Effects Electronic Effects Physicochemical->Electronic_Effects Metabolic_Stability Metabolic Stability Pharmacokinetic->Metabolic_Stability Permeability Permeability Pharmacokinetic->Permeability Binding_Affinity Binding Affinity Pharmacodynamic->Binding_Affinity Selectivity Selectivity Pharmacodynamic->Selectivity

References

The Strategic Introduction of Fluorine to the 6-Chloro-1H-indole Scaffold: A Comparative Guide to Unlocking Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the bioactivity of 6-Chloro-1H-indole and its fluorinated analogs. We will explore the fundamental physicochemical changes induced by fluorine substitution and how these modifications translate into tangible differences in antibacterial, antifungal, and anticancer efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage halogen substitution as a tool for optimizing indole-based therapeutic agents.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" found in numerous natural products and synthetic drugs.[2] The 6-Chloro-1H-indole variant serves as a common starting point for synthesizing compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties.[3] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles often necessitates further molecular refinement.

Rationale for Fluorine Substitution: The "Magic Bullet" in Medicinal Chemistry

The substitution of hydrogen or other halogens, like chlorine, with fluorine is a well-established strategy in drug design.[4][5] While both chlorine and fluorine are electron-withdrawing halogens, they impart distinct properties to a molecule. The strategic incorporation of fluorine can profoundly influence a compound's bioactivity through several key mechanisms.[6][7]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically vulnerable site can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[6] This unique combination allows it to increase the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and access biological targets.[5][7]

  • Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[6] This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.

  • Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds (as an acceptor) and dipole-dipole interactions, which can stabilize the bioactive conformation of a molecule within a target's binding pocket, leading to increased potency and selectivity.[4][7]

The following diagram illustrates the key physicochemical differences between chlorine and fluorine that a medicinal chemist considers when modifying a scaffold like 6-Chloro-1H-indole.

G cluster_0 Key Physicochemical Properties cluster_1 Chlorine Substitution cluster_2 Fluorine Substitution cluster_3 Resulting Biological Impact Scaffold Parent Scaffold (e.g., 6-Chloro-1H-indole) Cl_Props Size: Larger (1.75 Å vdW radius) Electronegativity: 3.16 Lipophilicity (π): +0.71 Bond Strength (C-Cl): ~81 kcal/mol Scaffold->Cl_Props Existing Properties F_Props Size: Smaller (1.47 Å vdW radius) Electronegativity: 3.98 (Highest) Lipophilicity (π): +0.14 Bond Strength (C-F): ~116 kcal/mol Scaffold->F_Props Potential Modifications Impact Altered Potency Modified Pharmacokinetics Enhanced Metabolic Stability Different Target Interactions Cl_Props->Impact F_Props->Impact

Caption: Comparative effects of Chlorine vs. Fluorine substitution.

Comparative Bioactivity Analysis

While direct comparative studies on 6-Chloro-1H-indole versus a precisely fluorinated counterpart are sparse, we can synthesize a robust comparison by examining data from broader studies on halogenated indoles.

Antibacterial Activity

The indole scaffold is a known signaling molecule in bacteria and a building block for antibacterials.[2][8] Halogenation has been shown to be a viable strategy for enhancing this activity.

  • 6-Chloro-1H-indole Derivatives: Studies on complex hybrids containing a 6-chloro-1H-indole moiety have demonstrated activity against S. aureus and MRSA strains.[9] The chloro group contributes to the overall lipophilicity required for bacterial membrane interaction.

  • Fluorinated Indole Analogs: The introduction of fluorine has shown significant promise. For instance, 6-fluoroindole is recognized as an antimicrobial agent that disrupts quorum sensing and inhibits biofilm formation, which are critical virulence factors in pathogenic bacteria. Studies on other fluorinated indole derivatives have also confirmed their activity against both Gram-positive and Gram-negative bacteria.[10] The high electronegativity of fluorine can alter interactions with bacterial enzymes or regulatory proteins.

Comparative Data Summary: Antibacterial Activity

Compound ClassExample Organism(s)Reported Activity (MIC/Effect)Probable Mechanism EnhancementReference(s)
Chloro-Indole Hybrids S. aureus, MRSAMIC values in the µg/mL rangeLipophilic interactions with cell membrane[9]
Fluoro-Indoles S. aureus, E. coli, S. marcescensMIC values in µg/mL range; Biofilm inhibitionQuorum sensing disruption, enhanced target binding[10]
Antifungal Activity

Fungal infections, particularly from drug-resistant Candida species, pose a significant health threat. Halogenated indoles have emerged as a promising class of antifungal agents.[11]

  • 6-Chloro-1H-indole Derivatives: Quantitative structure-activity relationship (QSAR) models have identified that halogen substitution at the C4, C5, and C6 positions of the indole ring is optimal for antifungal activity.[11] This suggests that a 6-chloro substituent is well-positioned to contribute positively to the compound's hydrophobic and electron-withdrawing characteristics, which enhance interactions with fungal targets.

  • Fluorinated Indole Analogs: While specific data on 6-fluoroindole's antifungal properties is less detailed in the provided results, the general principle of halogenation applies. Studies on various substituted indole derivatives show that introducing halogens like chlorine or bromine at the 5-position is crucial for good antifungal activity against plant pathogenic fungi.[12] It is plausible that fluorine, by modulating lipophilicity and electronic properties, could similarly contribute to or enhance antifungal potency, potentially by improving penetration of the fungal cell wall or inhibiting key enzymes.[13]

Comparative Data Summary: Antifungal Activity

Compound ClassExample Organism(s)Reported Activity (MIC/EC50)Probable Mechanism EnhancementReference(s)
Halogenated Indoles (general) Candida species, R. solaniMICs from 10–50 µg/mLEnhanced hydrophobic/electronic interactions[11][12]
5-substituted Halo-Indoles Plant pathogenic fungiEC50 values as low as 3.44 mg/LCrucial for target binding and activity[12]
Anticancer Activity

The indole scaffold is present in numerous anticancer agents, including vinca alkaloids.[14] Fluorine substitution is a prevalent strategy in modern oncology drug design.[4][15]

  • 6-Chloro-1H-indole Derivatives: While data on the parent compound is limited, derivatives incorporating the 6-chloroindole structure have been explored. For instance, indole-sulfonamide derivatives with chloro-substituents have shown cytotoxicity against various cancer cell lines.[16]

  • Fluorinated Indole Analogs: The impact of fluorine here is pronounced. Polyfluorinated 2-arylindoles exhibit significant cytotoxic and anticancer activities, often superior to their non-fluorinated precursors.[1][14] In one study, increasing the number of fluorine atoms on the benzene ring of indole derivatives correlated with increased cytotoxicity.[14] Furthermore, an indole-chalcone derivative featuring a 6-fluoro-1H-indol-3-yl moiety demonstrated potent activity against oxaliplatin-resistant metastatic colorectal cancer cells, highlighting fluorine's role in overcoming drug resistance.[17]

Comparative Data Summary: Anticancer Activity (Cytotoxicity)

Compound ClassExample Cell Line(s)Reported Activity (IC50/GI50)Probable Mechanism EnhancementReference(s)
Chloro-Indole Derivatives MOLT-3, HepG2IC50 values in the µM rangeElectron-withdrawing effects, target interaction[16]
Fluoro-Indole Derivatives MCF-7, HCT-116, HCT-116/LIC50/GI50 values from µM to nM rangeIncreased metabolic stability, enhanced cytotoxicity, overcoming resistance[14][17]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative, detailed protocols for the synthesis and evaluation of halogenated indoles.

General Synthesis of a Halogenated Indole (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.

G Start Start Materials: (4-chlorophenyl)hydrazine Aldehyde/Ketone Step1 1. Condensation: React hydrazine with ketone/aldehyde in an acidic catalyst (e.g., H2SO4, ZnCl2) and solvent (e.g., ethanol). Start->Step1 Step2 2. Formation of Phenylhydrazone: Isolate the intermediate phenylhydrazone by filtration or extraction. Step1->Step2 Step3 3. Cyclization (Indolization): Heat the phenylhydrazone in the presence of a strong acid or Lewis acid catalyst. Step2->Step3 Step4 4. Rearrangement & Aromatization: [3,3]-sigmatropic rearrangement occurs, followed by elimination of ammonia to form the indole ring. Step3->Step4 Step5 5. Workup & Purification: Neutralize the reaction mixture. Extract the product with an organic solvent. Purify via column chromatography or recrystallization. Step4->Step5 End Final Product: Substituted 6-Chloro-1H-indole Step5->End

Caption: Workflow for Fischer Indole Synthesis.

Methodology:

  • Hydrazone Formation: To a solution of the appropriate substituted phenylhydrazine (e.g., (4-chlorophenyl)hydrazine) (1.0 eq) in ethanol, add the selected ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The precipitated phenylhydrazone is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Indolization: The dried phenylhydrazone is added to a high-boiling point solvent (e.g., diethylene glycol) containing a catalyst such as polyphosphoric acid or zinc chloride. The mixture is heated to 150-200 °C for 1-3 hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • Purification: The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final indole is purified by silica gel column chromatography.

Causality: The choice of acid catalyst is critical; Lewis acids like ZnCl₂ are effective for the rearrangement step. The high temperature provides the necessary energy for the[4][4]-sigmatropic rearrangement, which is the key bond-forming step.

Protocol for In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., fluorinated 6-chloro-indole) in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Self-Validation: The inclusion of positive and negative controls is essential. The positive control validates that the bacteria are viable and can grow under the assay conditions, while the negative control ensures the medium is not contaminated.

Conclusion and Future Directions

The strategic substitution of fluorine onto the 6-Chloro-1H-indole scaffold presents a compelling avenue for enhancing bioactivity. Evidence from related indole series strongly suggests that fluorination can lead to significant improvements in antibacterial, antifungal, and particularly anticancer potency. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon bonds—provide a powerful tool to overcome metabolic instability and enhance target affinity.[4][6]

While this guide synthesizes a comparative analysis from existing literature, direct head-to-head experimental validation is the logical next step. Future research should focus on the synthesis of a focused library of 6-chloro-X-fluoro-1H-indoles to systematically probe the effects of fluorine substitution at different positions on the indole ring. Such studies will provide definitive data and further refine the structure-activity relationships, paving the way for the development of next-generation indole-based therapeutics.

References

A Comparative Guide to the Synthetic Routes of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-fluoro-1H-indole in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a valuable building block in drug discovery, with its unique substitution pattern offering opportunities for the development of novel therapeutics. The presence of both a chloro and a fluoro group can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all critical parameters in the optimization of lead compounds. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Navigating the Synthetic Landscape: A Head-to-Head Comparison of Key Methodologies

The synthesis of substituted indoles has a rich history, with several named reactions providing access to this privileged heterocyclic system. For the specific case of this compound, the Fischer and Leimgruber-Batcho indole syntheses represent the most logical and established approaches. This guide will delve into the intricacies of each method, presenting a detailed analysis of their respective strengths and weaknesses.

Route 1: The Fischer Indole Synthesis - A Classic Approach

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Pathway:

A plausible Fischer indole synthesis for this compound would commence with the reaction of (3-chloro-5-fluorophenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an equivalent, followed by cyclization and decarboxylation.

Fischer_Indole_Synthesis A (3-Chloro-5-fluorophenyl)hydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄, PPA) E Indole-2-carboxylic acid D->E Cyclization & Aromatization F This compound E->F Decarboxylation

Caption: Proposed Fischer Indole Synthesis for this compound.

Causality Behind Experimental Choices:

The choice of (3-chloro-5-fluorophenyl)hydrazine as the starting material is dictated by the desired substitution pattern of the final indole. The reaction with pyruvic acid is a common strategy in Fischer indole synthesis to introduce a carboxylic acid group at the 2-position, which can then be removed via decarboxylation to yield the unsubstituted indole at that position. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for promoting the key[2][2]-sigmatropic rearrangement and subsequent cyclization.

Experimental Protocol (Hypothetical, based on established procedures):

Step 1: Synthesis of (3-Chloro-5-fluorophenyl)hydrazine

  • To a stirred solution of 3-chloro-5-fluoroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.

  • The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.

  • The precipitated hydrazine hydrochloride salt is filtered, washed with a cold solvent, and can be used directly or after neutralization.

Step 2: Fischer Indole Synthesis

  • (3-Chloro-5-fluorophenyl)hydrazine hydrochloride and pyruvic acid are suspended in a suitable solvent, such as ethanol or acetic acid.

  • A strong acid catalyst, like polyphosphoric acid or a mixture of sulfuric acid in ethanol, is added cautiously.[1]

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled and poured into ice-water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Route 2: The Leimgruber-Batcho Indole Synthesis - A Milder Alternative

The Leimgruber-Batcho indole synthesis offers a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[3] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Proposed Synthetic Pathway:

For the synthesis of this compound, the Leimgruber-Batcho route would start from 1-chloro-3-fluoro-5-methyl-2-nitrobenzene.

Leimgruber_Batcho_Synthesis A 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene C Enamine Intermediate A->C Condensation B DMF-DMA B->C D Reductive Cyclization C->D Reducing Agent (e.g., Fe/AcOH, Pd/C, H₂) E This compound D->E

Caption: Proposed Leimgruber-Batcho Synthesis for this compound.

Causality Behind Experimental Choices:

The starting material, 1-chloro-3-fluoro-5-methyl-2-nitrobenzene, contains the necessary substitution pattern and a methyl group ortho to a nitro group, which is the key structural requirement for the Leimgruber-Batcho reaction. The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a highly conjugated enamine intermediate. The subsequent reductive cyclization of the nitro group to an amine, followed by intramolecular condensation and elimination of dimethylamine, leads to the formation of the indole ring. A variety of reducing agents can be employed, with iron in acetic acid being a common and cost-effective choice for large-scale synthesis.[4]

Experimental Protocol (Adapted from a procedure for a closely related analog): [4]

Step 1: Enamine Formation

  • A mixture of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide (DMF) is heated to approximately 100°C.

  • The reaction is stirred for several hours and monitored by HPLC until the starting material is consumed.

  • The reaction mixture containing the enamine intermediate is then cooled to room temperature and can be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, a mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C with stirring.

  • The enamine solution from the previous step is added dropwise, maintaining the temperature below 80°C.

  • After the addition is complete, the mixture is heated to 100°C and stirred for 2 hours.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the mixture is cooled, and ethyl acetate is added.

  • The mixture is filtered to remove the iron and silica gel, and the filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.

  • Purification is achieved by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane) to yield pure this compound.

Quantitative Data Summary: A Comparative Overview

ParameterFischer Indole Synthesis (Hypothetical)Leimgruber-Batcho Synthesis (Adapted)[4]
Starting Material (3-Chloro-5-fluorophenyl)hydrazine1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
Key Reagents Pyruvic acid, Strong acid catalyst (PPA, H₂SO₄)DMF-DMA, Reducing agent (Fe/AcOH)
Reaction Conditions High temperatures, strongly acidicMilder conditions, avoids strong acids in cyclization
Overall Yield Variable, can be moderate to goodGenerally high (e.g., 72% for a similar analog)[4]
Scalability Can be challenging due to harsh conditionsWell-suited for large-scale synthesis
Potential Byproducts Isomeric indoles (if unsymmetrical ketone is used)Over-reduction products
Purification Recrystallization, Column ChromatographyCrystallization, Column Chromatography

Expert Insights and Trustworthiness of Protocols

Both the Fischer and Leimgruber-Batcho syntheses are well-established and reliable methods for preparing indoles. The provided protocols are based on validated procedures for similar molecules, ensuring a high degree of trustworthiness.

The Fischer indole synthesis is a powerful tool, but its reliance on strong acids and high temperatures can sometimes lead to side reactions and lower yields, especially with sensitive substrates. The potential for the formation of isomeric byproducts when using unsymmetrical ketones is a key consideration that requires careful analysis of the final product.

The Leimgruber-Batcho synthesis , on the other hand, is often favored for its milder reaction conditions and typically higher yields, making it particularly attractive for industrial applications. The two-step nature of the process allows for the isolation and purification of the enamine intermediate if necessary, providing greater control over the reaction. The use of iron in acetic acid for the reduction step is a cost-effective and environmentally benign option compared to some other reducing agents.

Conclusion: Selecting the Optimal Synthetic Route

The choice between the Fischer and Leimgruber-Batcho syntheses for the preparation of this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

For laboratory-scale synthesis where the starting hydrazine is readily available, the Fischer indole synthesis offers a direct and classic approach. However, for larger-scale production where efficiency, yield, and milder conditions are paramount, the Leimgruber-Batcho synthesis is likely the superior choice, provided the corresponding o-nitrotoluene is accessible.

Ultimately, a thorough evaluation of both routes, potentially including small-scale trial reactions, will enable researchers to make an informed decision and successfully synthesize the target molecule for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Chloro-4-fluoro-1H-indole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 6-chloro-4-fluoro-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique electronic and steric properties make it a versatile core for designing potent ligands against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3][4][5][6] Derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[1][2][5] However, this inherent versatility presents a significant challenge: ensuring target selectivity.

Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to unforeseen toxicities or polypharmacology, where a single agent modulates multiple targets.[7][8] While sometimes beneficial, unintended off-target effects are a primary cause of clinical trial failures.[7] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary step but a cornerstone of successful drug development. This guide provides an in-depth comparison of critical methodologies for profiling compounds based on the this compound scaffold, grounded in the principles of robust experimental design and data interpretation.

The Rationale for Proactive Profiling

  • Early De-risking: Identifying potential liabilities before significant resources are invested.

  • Mechanism Elucidation: Confirming that the observed cellular phenotype is due to modulation of the intended target.

  • Repurposing Opportunities: Discovering novel, potent activities against unexpected targets that could open new therapeutic avenues.[9]

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity by understanding the structural drivers of off-target interactions.

Part 1: Comparative Methodologies for Profiling

Choosing the right profiling assay depends on the stage of drug discovery, the nature of the target, and the specific questions being asked. Here, we compare two gold-standard, orthogonal approaches: large-scale binding assays and cellular target engagement assays.

Methodology 1: Large-Scale Competition Binding Assays (e.g., KINOMEscan™)

This approach provides a broad, quantitative measure of compound interactions across a large panel of targets, most commonly kinases.

Causality Behind the Method: The principle is a competition binding assay where a test compound's ability to displace a known, immobilized ligand from the kinase active site is measured.[10] Because the assay measures direct binding and does not require enzymatic activity or ATP, it provides a "clean" readout of thermodynamic affinity (dissociation constant, Kd), which is independent of ATP concentration.[10][11] This makes it a highly standardized and reproducible method for comparing compound affinities across hundreds of kinases.[12]

Experimental Workflow: KINOMEscan™ Profiling

The following diagram and protocol outline the workflow for a typical KINOMEscan™ experiment, a widely used platform for kinase inhibitor profiling.[11][13][14]

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Panel (>450 kinases) Kinase->Incubation Ligand Immobilized Ligand (on solid support) Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via DNA tag using qPCR Elution->qPCR Analysis Calculate % Control or Kd Generate TREEspot™ Visualization qPCR->Analysis

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.[10] A broad-spectrum kinase ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test compound (e.g., a this compound derivative) is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Equilibration & Washing: The reaction is allowed to reach equilibrium. A washing step then removes any kinase that is not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the unique DNA tag.[10] A lower amount of detected kinase indicates stronger binding by the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower number signifies stronger binding. For dose-response experiments, these values are used to calculate the dissociation constant (Kd), providing a direct measure of binding affinity.[11]

Data Presentation and Interpretation:

The output is often visualized as a dendrogram (e.g., TREEspot™) where kinases are grouped by phylogenetic similarity.[13] Hits are marked on the tree, providing an immediate visual representation of a compound's selectivity profile.

Parameter Compound A (1µM) Compound B (1µM) Interpretation Guide
Primary Target (e.g., BRAF) 0.5%1.2%Lower %Ctrl indicates higher affinity.
Off-Target 1 (e.g., SRC) 85%15%Compound B shows significant off-target affinity for SRC.
Off-Target 2 (e.g., LCK) 92%88%Both compounds are highly selective against LCK.
Selectivity Score (S-Score) S(10) = 0.05S(10) = 0.20A lower S-score indicates higher selectivity.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® moves from a purified, biochemical environment to a more physiologically relevant one by measuring target engagement within intact cells or tissues.

Causality Behind the Method: The core principle is ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to thermal denaturation.[16] By heating cells and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[16][17] This is a critical self-validating system: if the compound doesn't engage the target in the complex cellular milieu, no thermal shift will be observed.

Experimental Workflow: CETSA®

The following diagram and protocol outline the workflow for a CETSA® experiment to confirm intracellular target engagement.

CETSA_Workflow cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detect Detection & Analysis Cells Intact Cells Treatment Treat with Compound or DMSO Vehicle Cells->Treatment Heating Heat Samples across a Temperature Gradient Treatment->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Detection Analysis Plot Melt Curve & Determine Thermal Shift (ΔTm) Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol:

  • Compound Treatment: Intact cells are incubated with the test compound (or DMSO as a vehicle control) for a sufficient time to allow cell penetration and target binding.[18]

  • Heating: The cell suspensions are aliquoted and heated to a range of different temperatures for a fixed duration (e.g., 3 minutes).[16] This creates a denaturation gradient.

  • Cell Lysis: Cells are lysed, typically through repeated freeze-thaw cycles, to release the intracellular contents.

  • Separation: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble protein fraction is collected.[17]

  • Detection: The amount of the specific target protein remaining in the soluble fraction is quantified. This is commonly done via Western Blot, ELISA, or mass spectrometry.[19]

  • Data Analysis: The amount of soluble protein is plotted against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the treated sample indicates target engagement.[16]

Data Presentation and Interpretation:

The primary output is a "melt curve," from which the apparent melting temperature (Tm) can be derived. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature while varying the compound concentration.[17]

Parameter Vehicle (DMSO) Compound C (10µM) Interpretation Guide
Apparent Tm (°C) 52.1°C58.6°CA positive shift (ΔTm = +6.5°C) confirms intracellular target engagement.
EC50 (µM) from ITDRF N/A1.2 µMRepresents the concentration needed for 50% of the maximal thermal stabilization.

Part 2: Integrated Comparison and Strategic Application

Neither method is sufficient on its own. An integrated approach, using a broad binding assay followed by a focused cellular engagement assay, provides the most comprehensive and reliable cross-reactivity profile.

Feature KINOMEscan™ (Binding Assay) CETSA® (Cellular Assay) Strategic Insight
Context Biochemical (purified proteins)Physiological (intact cells)KINOMEscan™ identifies all potential interactors. CETSA® confirms which of these interactions actually occur in a live cell.
Throughput Very High (480+ kinases simultaneously)[11]Lower (Target-by-target)Use KINOMEscan™ for initial broad screening and hit identification. Use CETSA® to validate the primary target and key off-targets from the initial screen.
Data Output Affinity (Kd)Target Engagement (ΔTm, EC50)Kd values are crucial for SAR. CETSA® data is critical for linking target binding to cellular activity.
Requirements No cell permeability neededRequires cell permeabilityA compound potent in KINOMEscan™ but inactive in CETSA® points to poor membrane permeability or rapid efflux.
Measures Direct BindingFunctional StabilizationProvides orthogonal validation. A compound could bind but not stabilize, or vice-versa, offering deeper mechanistic insight.
Case Study Framework: Profiling a Novel this compound Kinase Inhibitor
  • Primary Screen (Broad Profiling): Synthesize the lead compound, "Indole-X". Screen Indole-X at 1 µM across a large kinase panel (e.g., scanMAX, 468 kinases).[13]

    • Expected Outcome: Identification of the primary target (e.g., 99% inhibition) and a list of potential off-targets (e.g., 5 kinases with >65% inhibition).

  • Affinity Determination (Quantitative Profiling): For the primary target and the top 5 off-targets, perform 11-point dose-response curves to determine the precise Kd for each interaction.[11]

    • Expected Outcome: A quantitative table of binding affinities, establishing the selectivity profile in a biochemical context.

  • Cellular Validation (Target Engagement): Select a cell line that expresses the primary target and at least one key off-target identified in the screen. Perform CETSA® for both proteins.

    • Expected Outcome: Confirmation of a significant thermal shift for the primary target, validating its engagement in cells. The magnitude of the shift (or lack thereof) for the off-target will determine if it is a relevant cellular off-target or a biochemical artifact.

  • Data Synthesis and Decision: Compare the biochemical affinity (Kd) with the cellular engagement (EC50). If the values are congruent and the selectivity window between the primary target and relevant cellular off-targets is acceptable, the compound can be advanced with high confidence.

By systematically integrating these powerful, orthogonal approaches, researchers can build a robust, multi-dimensional understanding of a compound's selectivity, mitigating risks and accelerating the development of safer, more effective therapeutics derived from the versatile this compound scaffold.

References

A Comparative Guide to the Synthetic Efficiency of 6-Chloro-4-fluoro-1H-indole Production

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloro-4-fluoro-1H-indole scaffold is a privileged heterocyclic motif integral to the development of numerous pharmacologically active agents and advanced materials. Its precise substitution pattern presents unique challenges and opportunities in synthetic chemistry. This guide provides an in-depth, comparative analysis of the most prominent and practical methods for its synthesis. We will move beyond mere procedural descriptions to dissect the underlying chemical principles, evaluate key performance indicators, and offer field-proven insights to guide researchers and process chemists in selecting the optimal route for their specific needs, from laboratory-scale discovery to preclinical scale-up.

The Leimgruber-Batcho Indole Synthesis: A Scalable Workhorse

The Leimgruber-Batcho synthesis has emerged as a dominant strategy in industrial settings, prized for its high yields, operational simplicity, and amenability to large-scale production.[1][2] The synthesis begins with an ortho-nitrotoluene derivative, which is readily available and often inexpensive. The core transformation involves the formation of an enamine intermediate, followed by a reductive cyclization.

Causality Behind the Experimental Design

The key to the Leimgruber-Batcho synthesis is the activation of the benzylic methyl group of the starting material, 4-Chloro-2-fluoro-1-methyl-3-nitrobenzene. The electron-withdrawing nature of the adjacent nitro group significantly increases the acidity of the methyl protons. This allows for deprotonation under relatively mild basic conditions, facilitating condensation with an amide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] The resulting enamine is a vibrant red, electron-deficient "push-pull" olefin, which is primed for the subsequent reductive cyclization.[1]

The choice of reducing agent is critical and can be tailored to the substrate's functional group tolerance.[2] While catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is common, chemical reductants like iron powder in acetic acid are often preferred for scale-up due to cost, safety, and ease of handling.[4]

Workflow & Mechanism

The synthesis proceeds in two main stages: enamine formation and reductive cyclization.

Leimgruber_Batcho cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Start 4-Chloro-2-fluoro-1-methyl-3-nitrobenzene Reagent1 DMF-DMA, Pyrrolidine Start->Reagent1 Intermediate Enamine Intermediate (trans-β-dialkylamino-2-nitrostyrene) Reagent1->Intermediate Condensation Reagent2 Fe / Acetic Acid or Raney Ni / H₂ Intermediate->Reagent2 Product This compound Reagent2->Product Reduction & Cyclization

Caption: Workflow for the Leimgruber-Batcho synthesis.

Experimental Protocol (Adapted for Scale-Up)

This protocol is based on established procedures for analogous halogenated indoles.[4]

Step 1: Enamine Formation

  • To a suitable reactor, charge 4-chloro-2-fluoro-1-methyl-3-nitrobenzene (1.0 eq), N,N-dimethylformamide di-isopropyl acetal (2.0 eq), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Cool the reaction mixture to ambient temperature. The resulting enamine solution can often be used directly in the next step without isolation.

Step 2: Reductive Cyclization

  • In a separate, larger reactor, prepare a slurry of iron powder (~2.3 eq) and silica gel (~2 kg per 100 kg of starting material) in toluene (~9 volumes) and acetic acid (~8 volumes).

  • Heat the iron slurry to 60°C with vigorous stirring.

  • Slowly add the enamine solution from Step 1 to the iron slurry, ensuring the internal temperature does not exceed 80°C.

  • Once the addition is complete, heat the reaction mixture to 100°C and maintain for 2 hours, monitoring by HPLC for completion.

  • Upon completion, cool the mixture to 50°C and dilute with ethyl acetate (~10 volumes).

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron and silica gel residues. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography.

The Fischer Indole Synthesis: A Classic Convergent Approach

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole core.[5] Discovered in 1883, it involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5][6] While potentially lower-yielding than the Leimgruber-Batcho route and sometimes plagued by regioselectivity issues with unsymmetrical ketones, its convergent nature makes it highly valuable for rapidly generating diverse analogs.[7]

Causality Behind the Experimental Design

The reaction's success hinges on the formation of a phenylhydrazone intermediate, which, under acidic conditions, undergoes a critical[8][8]-sigmatropic rearrangement.[6][9] This rearrangement is the key bond-forming step that establishes the indole framework. The choice of acid catalyst is paramount; Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, and Lewis acids like zinc chloride (ZnCl₂), are commonly employed to drive the reaction.[5][7] The reaction often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[7][10]

Workflow & Mechanism

The mechanism involves hydrazone formation, tautomerization, a[8][8]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[6]

Fischer_Indole Start1 (3-Chloro-5-fluorophenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Start1->Hydrazone Start2 Aldehyde/Ketone (e.g., Pyruvic Acid) Start2->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement Di-imine Intermediate Enehydrazine->Rearrangement [3,3]-Sigmatropic Rearrangement (Acid cat.) Cyclization Cyclized Aminal Rearrangement->Cyclization Aromatization & Cyclization Product This compound Cyclization->Product Elimination of NH₃

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol

Step 1: Hydrazone Formation

  • Dissolve (3-chloro-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired carbonyl compound (e.g., pyruvic acid or an equivalent acetaldehyde synthon, 1.1 eq).

  • Stir the mixture at room temperature. The formation of the phenylhydrazone is often spontaneous and may precipitate from the solution. Monitor by TLC for completion.

  • Isolate the hydrazone by filtration if it precipitates, or use the solution directly in the next step.

Step 2: Cyclization

  • Add the phenylhydrazone intermediate to a pre-heated acid catalyst. A common choice is polyphosphoric acid (PPA) or a mixture of zinc chloride in a high-boiling solvent.

  • Heat the mixture, typically between 80°C and 150°C, while stirring vigorously.

  • Monitor the reaction progress by TLC until the hydrazone is consumed.

  • Carefully quench the reaction by pouring the hot mixture over crushed ice and water.

Step 3: Workup and Purification

  • Neutralize the acidic aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.[11]

Modern Palladium-Catalyzed Syntheses

Modern transition-metal catalysis offers powerful alternatives to classical named reactions. For indole synthesis, palladium-catalyzed methods, such as variants of the Buchwald-Hartwig amination or Larock indole synthesis, provide modular and often milder routes.[12][13] These methods typically start from an appropriately substituted o-haloaniline.

Causality Behind the Experimental Design

These strategies leverage the power of palladium to form C-N and C-C bonds that would be difficult to forge using classical methods. For instance, a sequence involving the Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization, can build the indole ring with high efficiency. The choice of ligand, base, and palladium precursor is crucial for achieving high catalytic turnover and preventing side reactions. This modularity allows for the late-stage introduction of diversity, a significant advantage in medicinal chemistry.[12]

Illustrative Workflow: Larock-type Annulation

Palladium_Catalysis Start 1-Amino-3-chloro-5-fluoro-2-iodobenzene Coupling Coupled Intermediate Start->Coupling Alkyne Terminal Alkyne (e.g., TMS-acetylene) Alkyne->Coupling Sonogashira Coupling Catalyst Pd Catalyst, Ligand, Base Catalyst->Coupling Product This compound Coupling->Product Intramolecular Annulation (e.g., with CuI) & Deprotection

Caption: A representative Pd-catalyzed indole synthesis workflow.

General Considerations for Catalytic Methods

While detailed protocols are highly substrate-specific, a general procedure involves:

  • Reaction Setup: A rigorously dried flask is charged with the o-haloaniline, the coupling partner (e.g., alkyne), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., Cs₂CO₃ or K₂CO₃) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution: A degassed solvent is added, and the reaction is heated until the starting materials are consumed (monitored by HPLC or TLC).

  • Workup and Purification: The reaction is cooled, filtered to remove the catalyst and salts, and the filtrate is concentrated. The product is then purified using standard techniques like column chromatography.

The primary challenges are the cost of the palladium catalyst and ligands and the potential for catalyst poisoning by impurities. However, the mild conditions and broad functional group tolerance are significant advantages.[13]

Performance Benchmark: A Head-to-Head Comparison

FeatureLeimgruber-Batcho SynthesisFischer Indole SynthesisPalladium-Catalyzed Synthesis
Starting Materials o-Nitrotoluene derivativesPhenylhydrazines, Aldehydes/Ketoneso-Haloanilines, Alkynes/Alkenes
Typical Yield High to Excellent (often >80%)[1]Variable (Low to Good, 40-70%)[6][7]Good to Excellent (often >70%)[12]
Scalability Excellent; proven on multi-kg scale[4]Moderate; can be challenging due to harsh conditionsModerate to Good; catalyst cost can be a factor
Reaction Conditions Moderate to high temperaturesHarsh; requires strong acids and high temperatures[5]Generally mild to moderate temperatures
Key Advantages High yield, cost-effective for scale-up, reliable[2]Convergent, good for analog synthesisHigh functional group tolerance, modular
Key Disadvantages Linear synthesis, requires nitro-group handlingPotential for low yields and side products, harsh conditions[7]Catalyst cost, sensitivity to impurities
Ideal Application Process chemistry, large-scale productionMedicinal chemistry, library synthesisComplex molecule synthesis, late-stage functionalization

Conclusion

The synthesis of this compound can be approached through several robust chemical strategies.

  • For large-scale, cost-effective production , the Leimgruber-Batcho synthesis is the undisputed method of choice. Its reliability, high yields, and demonstrated scalability make it ideal for process development and manufacturing.[1][4]

  • The Fischer indole synthesis , while classic, remains a valuable tool in a medicinal chemist's arsenal for its ability to rapidly generate diverse structures from readily available building blocks, although optimization is often required to achieve acceptable yields.[5][7]

  • Modern palladium-catalyzed methods offer the highest degree of flexibility and functional group tolerance.[12][13] While the catalyst cost may be a consideration for large-scale work, these methods are unparalleled for constructing complex indole-containing molecules under mild conditions.

The optimal choice of synthetic route is therefore not absolute but is dictated by the specific goals of the project—be it the rapid exploration of chemical space, the synthesis of a complex natural product, or the multi-kilogram production of a key pharmaceutical intermediate.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Halogenated Indole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of biological activity. The introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance potency and modulate pharmacokinetic properties. However, a critical challenge in preclinical development is ensuring that the promising results observed in cell-based assays (in vitro) translate effectively to a living organism (in vivo).

The Rationale for Targeting Tubulin with Indole Derivatives

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer therapies.[1] Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Indole derivatives have been extensively explored as tubulin inhibitors, with some showing potent antiproliferative activity.[2] The study of 7-aryl-6-azaindole-1-benzenesulfonamides builds upon the hypothesis that hydrophobic substituents at the C7 position of the azaindole core can enhance this activity.[1]

In Vitro Efficacy: From Broad Screening to a Potent Lead

The initial phase of discovery for this series involved synthesizing a range of 7-aryl-6-azaindole-1-benzenesulfonamides and evaluating their cytotoxic effects against a panel of human cancer cell lines. This systematic approach allows for the identification of key structural features that drive anticancer activity.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of the synthesized compounds was assessed using a standard MTT assay against four human cancer cell lines: KB (oral cancer), HT29 (colon cancer), MKN45 (gastric cancer), and H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundR GroupKB IC50 (nM)HT29 IC50 (nM)MKN45 IC50 (nM)H460 IC50 (nM)
12 Phenyl>10,000>10,000>10,000>10,000
13 4-Fluorophenyl8,320>10,000>10,000>10,000
14 4-Chlorophenyl2,7504,6104,3205,160
15 4-Bromophenyl1,8302,1702,0402,230
16 4-Methylphenyl>10,000>10,000>10,000>10,000
17 4-Methoxyphenyl9,150>10,000>10,000>10,000
18 3-Thienyl1,2101,3501,1701,420
19 2-Thienyl64.389.171.593.2
20 3-Furanyl97.6112105121
21 2-Furanyl 21.1 32.0 27.5 40.0
22 2-Pyridinyl1,8902,0101,9502,130
ABT751 (Ref.) -1,5001,8001,6001,900

Data sourced from Liou, J.-P., et al. (2013). Journal of Medicinal Chemistry.[1]

Key Insights from In Vitro Data:

  • Impact of Halogenation: A clear trend is observed with the halogenated phenyl derivatives. The introduction of a fluorine atom (Compound 13 ) showed minimal activity, while chlorine (Compound 14 ) and bromine (Compound 15 ) led to a significant increase in potency. This suggests that the size and electronegativity of the halogen at the para position of the phenyl ring play a crucial role in the interaction with the biological target.

  • Superiority of Heterocyclic Rings: A remarkable enhancement in antiproliferative activity was observed when the C7 phenyl ring was replaced with a heterocyclic ring.[1] Both thienyl (Compounds 18 and 19 ) and furanyl (Compounds 20 and 21 ) derivatives demonstrated significantly lower IC50 values compared to their phenyl counterparts.

  • Identification of the Lead Compound: Among all the synthesized analogues, Compound 21 , featuring a 2-furanyl substituent, emerged as the most potent derivative, with IC50 values in the low nanomolar range across all tested cell lines.[1] This compound was selected for further mechanistic and in vivo studies.

Mechanism of Action: Tubulin Polymerization Inhibition

To elucidate the mechanism behind the observed cytotoxicity, the lead compound 21 was investigated for its effect on tubulin polymerization.

G cluster_0 In Vitro Assay cluster_1 Cellular Outcome tubulin Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization compound21 Compound 21 compound21->tubulin Binds to Colchicine Site colchicine Colchicine (Reference) colchicine->tubulin Binds to Colchicine Site g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis compound21_effect Inhibition of Tubulin Polymerization compound21_effect->g2m G cluster_workflow In Vivo Xenograft Workflow start Day 0: HT29 cells injected subcutaneously into nude mice tumor_growth Tumor Growth (to ~100-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal Injection randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring for the duration of the study endpoint Endpoint: Tumor Growth Inhibition (TGI) Analysis monitoring->endpoint

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-4-fluoro-1H-indole (CAS No. 885520-88-7). As a halogenated heterocyclic compound, its disposal requires stringent protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

The procedures outlined herein are grounded in established safety principles for managing halogenated organic waste, emphasizing causality behind each step to foster a culture of safety and compliance.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound has not been thoroughly investigated, the available Safety Data Sheet (SDS) and data from analogous halogenated indoles necessitate handling it with caution.[1] The primary hazards are associated with irritation and potential toxicity.

Key Hazard Considerations:

  • Irritation: May cause skin, eye, and respiratory system irritation.[1][2]

  • Acute Toxicity: While not fully determined for this specific compound, similar halogenated organics can be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.[4]

  • Chemical Reactivity: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these materials during storage or disposal can lead to hazardous reactions.

Property Value / Information Source
CAS Number 885520-88-7[1][5]
Molecular Formula C₈H₅ClFN[1][6]
Molecular Weight 169.58 g/mol [5][6]
Physical Form Solid[6]
Known Hazards May cause skin, eye, and respiratory irritation.[1][2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1]

Personal Protective Equipment (PPE)

A robust PPE plan is non-negotiable when handling this compound, particularly during waste consolidation and disposal procedures. All handling of open containers or waste transfer must be conducted within a certified chemical fume hood.[7][8]

Protection Type Specification Rationale & Citation
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact and potential irritation or absorption.
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and airborne dust particles.[2][8]
Body Protection A fully buttoned laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.[9]
Respiratory Use only in a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[8]

Core Directive: Waste Characterization and Segregation

The single most critical step in the disposal process is the correct characterization and segregation of waste. As an organic compound containing both chlorine and fluorine, this compound is classified as Halogenated Organic Waste .[10][11][12]

Causality: Halogenated waste streams require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[4][13][14] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, making it unsuitable for solvent recovery and dramatically increasing disposal costs and complexity.[12][15]

Workflow for Waste Segregation

Start Waste Generated (this compound) CheckHalogen Does the waste contain Fluorine, Chlorine, Bromine, or Iodine? Start->CheckHalogen Halogenated Classify as: HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated  Yes NonHalogenated Classify as: NON-HALOGENATED WASTE CheckHalogen->NonHalogenated  No CollectHalogenated Collect in a designated, properly labeled HALOGENATED waste container. Halogenated->CollectHalogenated

Caption: Decision process for classifying chemical waste.

Step-by-Step Disposal Protocols

Adherence to the following procedural steps is mandatory for ensuring safety and regulatory compliance.

Protocol 1: Disposal of Solid this compound
  • Preparation: Perform all operations inside a chemical fume hood. Ensure your designated halogenated solid waste container is present and properly labeled.

  • Transfer: Using a clean spatula, carefully transfer the solid this compound waste into the designated "Halogenated Organic Solid Waste" container.

  • Avoid Dust: Minimize the generation of dust during transfer.

  • Seal Container: Immediately and securely cap the waste container after adding the waste.[7][16]

Protocol 2: Disposal of Contaminated Labware and Consumables
  • Segregation: All items grossly contaminated with this compound (e.g., weighing papers, pipette tips, gloves) must be treated as halogenated waste.

  • Solid Waste: Place these contaminated solid items directly into the "Halogenated Organic Solid Waste" container.

  • Glassware Decontamination (Triple Rinse):

    • Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) under a fume hood.

    • Crucially, decant this first rinsate into a designated "Halogenated Organic Liquid Waste" container. [8]

    • Repeat the rinse two more times, collecting all rinsate in the halogenated liquid waste container. This triple-rinse procedure ensures the glassware is sufficiently decontaminated.[17]

Protocol 3: Small-Scale Spill Cleanup
  • Evacuate and Ventilate: If a spill occurs outside a fume hood, alert others in the area. If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE suite as described in Section 2, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[9]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealed, sturdy container.

  • Label and Dispose: Label the container as "Hazardous Waste: Solid Spill Debris containing this compound" and manage it as halogenated solid waste.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated solid waste.

Waste Container Management and Storage

Proper management of hazardous waste containers is a core requirement under the Resource Conservation and Recovery Act (RCRA) and is enforced by agencies like the EPA.[13][16]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. Do not use metal containers for waste streams that may become acidic.[9][16]

  • Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added.[16] The label must include:

    • The words "Hazardous Waste" .[16][18]

    • The full chemical names of all constituents (e.g., "this compound," "Acetone"). Do not use abbreviations or chemical formulas.[12]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the operator.[9][16]

    • Keep containers closed at all times except when actively adding waste.[7][16]

    • Store in secondary containment (e.g., a larger plastic tub) to contain potential leaks.[9]

    • Segregate incompatible waste streams (e.g., do not store halogenated waste next to strong acids or bases).[9]

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Storage & Disposal Start Generate Waste (Solid, Liquid, or Labware) Classify Classify as Halogenated Waste Start->Classify Collect Collect in Appropriate Container (Solid or Liquid) Classify->Collect Label Label Container: 'Hazardous Waste' + Full Chemical Names Collect->Label Close Keep Container Tightly Closed Label->Close Store Store in Secondary Containment in a Satellite Accumulation Area Close->Store EHS Request Pickup from Environmental Health & Safety (EHS) Store->EHS Dispose Final Disposal via Licensed Facility (e.g., Incineration) EHS->Dispose

Caption: End-to-end workflow for proper chemical disposal.

Final Disposal Logistics

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste independently. The final disposal must be handled by trained professionals.

  • Request Pickup: Once your waste container is approximately 75-90% full, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]

  • Documentation: Complete any necessary waste manifest or pickup request forms provided by your EHS office.

  • Professional Disposal: The EHS department will ensure the waste is transported to and processed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF), in compliance with all local, state, and federal regulations.[2][18][19]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your responsibility as a steward of environmental health.

References

Navigating the Safe Handling of 6-Chloro-4-fluoro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel compounds are daily necessities. Among these, halogenated indoles like 6-Chloro-4-fluoro-1H-indole represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust understanding of safe handling practices to mitigate risks and ensure a secure laboratory environment. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the responsible handling of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any work with this compound commences, a thorough risk assessment is paramount.[1][2][3] This is not merely a procedural formality but a critical step in understanding the inherent hazards and formulating effective mitigation strategies.

Primary Hazards:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [4]

  • H315: Causes skin irritation [4]

  • H319: Causes serious eye irritation [4]

  • H335: May cause respiratory irritation [4]

These classifications identify the primary routes of exposure and the potential health effects. As a solid, powdered substance, the primary risk of exposure comes from the inhalation of airborne particles and direct contact with skin and eyes.[5] Halogenated aromatic compounds, as a class, can exhibit a range of toxic effects, and it is prudent to handle them with a high degree of caution.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a cornerstone of safe chemical handling.[8] For this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact, preventing irritation.[9]
Eye Protection Tightly sealing safety gogglesProtects against airborne powder and accidental splashes that can cause serious eye irritation.[9]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated fume hoodMinimizes the inhalation of airborne powder, which can cause respiratory tract irritation.[9][10]

This combination of PPE creates a multi-layered defense against the primary hazards of this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures that all procedures are conducted in a controlled manner.

Workflow for Handling this compound:

prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE weighing Weighing handling->weighing Perform in hood transfer Transfer to Reaction Vessel weighing->transfer Use appropriate tools cleanup Cleanup transfer->cleanup Decontaminate surfaces disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure that the designated fume hood is operational and the workspace is clean and uncluttered.[11] All necessary equipment, including spatulas, weighing paper, and the reaction vessel, should be placed inside the fume hood. Don all required PPE as outlined in the table above.

  • Handling in a Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[9]

  • Weighing: To avoid generating dust in the open lab, do not weigh the powder directly on a balance outside of the fume hood. Instead, tare a sealed container (e.g., a vial with a cap) inside the fume hood, add the desired amount of the compound, and then seal the container before removing it for weighing.[8]

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel within the fume hood. Use appropriate tools, such as a powder funnel, to minimize the risk of spills.

  • Cleanup: After the transfer is complete, decontaminate all surfaces that may have come into contact with the compound.[8] Wipe down the work surface of the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All solid waste contaminated with this compound, including weighing paper, gloves, and cleaning materials, must be disposed of in a designated hazardous waste container.[9]

Spill Management: Preparedness and Response

Even with meticulous planning, accidental spills can occur. A well-rehearsed spill response plan is crucial for minimizing exposure and environmental contamination.

Solid Spill Cleanup Protocol:

alert Alert others and evacuate the immediate area ppe Don appropriate PPE alert->ppe contain Cover the spill with a damp paper towel ppe->contain Avoid creating dust collect Carefully scoop the material into a waste bag contain->collect clean Clean the area with soap and water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

Caption: Protocol for cleaning up a solid chemical spill.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[12]

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including gloves, goggles, and a lab coat. For larger spills where dust is a significant concern, a respirator may be necessary.[5]

  • Contain the Spill: To prevent the powder from becoming airborne, gently cover the spill with a wet paper towel or other absorbent material.[5][13]

  • Collect the Material: Carefully scoop the dampened material into a plastic bag or other sealable container.[13] Avoid any actions that could generate dust.

  • Clean the Area: Once the bulk of the material has been removed, clean the spill area with soap and water.[12]

  • Dispose of Waste: Seal the bag containing the spilled material and all cleaning materials and dispose of it as hazardous waste.[13]

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental harm.[11]

Key Disposal Principles:

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste.[11][14][15] This is because the incineration processes for these two types of waste are different, and mixing them can lead to the formation of highly toxic byproducts.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]

  • Containerization: Use a designated, properly sealed container for all solid waste contaminated with this compound.[13]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these principles, you ensure that the chemical waste is managed in a safe and environmentally responsible manner.

Conclusion

The responsible handling of this compound is not a matter of arbitrary rules but a system of scientifically grounded practices designed to protect researchers and the environment. By understanding the "why" behind each step—from the initial risk assessment to the final disposal of waste—you can build a deep and intuitive culture of safety in your laboratory. This proactive approach not only ensures compliance but also fosters the trust and confidence necessary for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.